2-N-benzyl-5-bromopyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N-benzyl-5-bromopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNJRHVYRAKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-N-benzyl-5-bromopyridine-2,3-diamine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: This whitepaper provides a comprehensive technical overview of 2-N-benzyl-5-bromopyridine-2,3-diamine, a novel heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide synthesizes established data on its core precursor, 5-bromopyridine-2,3-diamine, and related N-benzyl derivatives to provide a robust framework for its synthesis, characterization, and prospective applications. We will delve into the strategic rationale for its design, propose detailed synthetic and analytical protocols, and explore its potential as a modulator of key biological pathways, positioning it as a promising scaffold for drug discovery programs.
Introduction: The Strategic Design of a Novel Scaffold
The 2,3-diaminopyridine framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a variety of biologically active molecules, including kinase inhibitors and anti-infective agents.[1] The introduction of a bromine atom at the 5-position not only provides a vector for further synthetic elaboration via cross-coupling reactions but can also enhance binding affinity and modulate pharmacokinetic properties. The addition of an N-benzyl group is a well-established strategy in drug design to introduce lipophilicity, which can improve cell permeability, and to probe key hydrophobic interactions within a biological target.[2][3]
This guide focuses on the targeted synthesis and analysis of this compound, a molecule that synergistically combines these structural features. The rationale for its design is rooted in the hypothesis that the N-benzyl moiety will confer novel biological activities upon the 5-bromopyridine-2,3-diamine core, potentially leading to the discovery of new therapeutic agents.
Chemical Structure and Physicochemical Properties
The foundational structure of the target molecule is the 5-bromopyridine-2,3-diamine core, with a benzyl group selectively attached to the amino group at the 2-position. This substitution is anticipated to significantly influence its physical and chemical properties.
Caption: Structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrN₃ | Calculated |
| Molecular Weight | 278.15 g/mol | Calculated |
| IUPAC Name | N2-benzyl-5-bromopyridine-2,3-diamine | Generated |
| CAS Number | Not available | - |
| Predicted XLogP3 | 2.8 | Predicted based on structure |
| H-Bond Donors | 2 | Calculated |
| H-Bond Acceptors | 3 | Calculated |
| Appearance | Predicted to be an off-white to yellow solid | Inferred |
The introduction of the benzyl group is expected to decrease the aqueous solubility compared to the parent diamine, while increasing its solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.[4]
Synthesis and Characterization
The synthesis of this compound is most logically approached via a two-stage process: first, the synthesis of the precursor 5-bromopyridine-2,3-diamine, followed by selective N-benzylation.
Synthesis of Precursor: 5-Bromopyridine-2,3-diamine
The synthesis of 5-bromopyridine-2,3-diamine is a well-documented three-step process starting from 2-aminopyridine.[1][5]
Caption: Synthetic pathway to the 5-bromopyridine-2,3-diamine precursor.
The causality behind these steps is as follows:
-
Bromination: Electrophilic bromination of 2-aminopyridine occurs preferentially at the 5-position due to the activating effect of the amino group.[1][5]
-
Nitration: The subsequent nitration is directed to the 3-position. This reaction proceeds via a nitroamino intermediate which then rearranges.[1][6]
-
Reduction: The nitro group is then reduced to an amine using a reducing agent like iron in acidic media or stannous chloride, yielding the desired diamine.[1][7]
Proposed Synthesis of this compound
Selective mono-N-benzylation of 5-bromopyridine-2,3-diamine is the critical step. The amino group at the 2-position is generally more nucleophilic than the one at the 3-position in such systems, which should favor the desired regioselectivity.
Caption: Proposed synthetic step for N-benzylation.
To achieve mono-benzylation and minimize the formation of the di-benzylated byproduct, the reaction should be performed using approximately one equivalent of benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate. The choice of a polar aprotic solvent such as DMF facilitates the reaction.
Purification and Characterization
The crude product would likely require purification by column chromatography on silica gel. The structure of the final compound should be confirmed by a suite of analytical techniques:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the benzylic methylene protons (~4.2-4.5 ppm), along with aromatic signals for both the pyridine and benzyl rings. The disappearance of one of the -NH₂ signals and a shift in the remaining signals will confirm the substitution.
-
¹³C NMR: The spectrum will show the appearance of new signals corresponding to the benzyl group carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z 278/280, showing the characteristic isotopic pattern for a monobrominated compound.
-
FTIR: The infrared spectrum will show N-H stretching bands, which will differ from the starting diamine.
Potential Applications and Biological Significance
While the biological activity of this compound has not been explicitly reported, the activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.
-
Anticancer Activity: N-benzyl substituted benzimidazoles, which share a similar diamine-derived heterocyclic core, have shown potent anticancer activity.[8] Furthermore, other N-benzyl derivatives have demonstrated efficacy against breast cancer cell lines like MCF-7.[9] It is plausible that the target compound could exhibit cytotoxic effects on cancer cells through mechanisms such as kinase inhibition or apoptosis induction.
-
Antimicrobial Activity: N-benzyl moieties are common in compounds with antimicrobial properties.[3] The combination of the pyridine core and the benzyl group could lead to activity against a range of bacterial and fungal pathogens.
-
Kinase Inhibition: Diaminopyridine derivatives are known to function as hinge-binding motifs in many kinase inhibitors. The N-benzyl group could occupy a hydrophobic pocket in the kinase active site, potentially leading to potent and selective inhibition of protein kinases implicated in diseases like cancer and inflammation.
Caption: Hypothetical kinase inhibition pathway.
Experimental Protocols
Protocol 1: Synthesis of 5-bromopyridine-2,3-diamine
(Adapted from Oluwafemi, K. A. et al. and Organic Syntheses procedures)[1][6]
-
Step A: 2-Amino-5-bromopyridine: Dissolve 2-aminopyridine in glacial acetic acid. Slowly add a solution of bromine in acetic acid while maintaining the temperature below 20°C. Stir for 2-3 hours. Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent.
-
Step B: 2-Amino-5-bromo-3-nitropyridine: Add 2-amino-5-bromopyridine portion-wise to cold concentrated sulfuric acid. Add nitric acid dropwise while keeping the temperature below 5°C. After the addition, allow the mixture to stir at room temperature and then heat to 50-60°C for one hour. Pour the mixture onto ice and neutralize to precipitate the product.[6]
-
Step C: 5-Bromopyridine-2,3-diamine: Suspend 2-amino-5-bromo-3-nitropyridine in a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture at reflux for 1-2 hours. Filter the hot solution to remove the iron, and evaporate the solvent to obtain the crude product, which can be recrystallized from water.[6][7]
Protocol 2: Synthesis of this compound (Proposed)
-
Dissolve 5-bromopyridine-2,3-diamine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.05 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the pure product.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies for its precursor and employing standard N-alkylation techniques, this compound can be readily accessed for further investigation. Its structural features strongly suggest a potential for significant biological activity, particularly in the realms of oncology and infectious diseases. This guide provides the necessary foundational knowledge for researchers and drug development professionals to embark on the synthesis, characterization, and evaluation of this novel scaffold, paving the way for new discoveries in therapeutic science.
References
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Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. [Link]
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Semantic Scholar. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]
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Therapeutic Potential of 2-N-benzyl-5-bromopyridine-2,3-diamine Derivatives
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this broad class, 2,3-diaminopyridine derivatives serve as critical intermediates for a variety of pharmaceutically important compounds, including agents for ulcers and inotropic drugs.[2] This guide focuses on a specific, promising subclass: 2-N-benzyl-5-bromopyridine-2,3-diamine derivatives. The strategic incorporation of a bromo-substituent and an N-benzyl group onto the 2,3-diaminopyridine core creates a unique pharmacophore with significant therapeutic potential. This document provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering a technical resource for researchers engaged in the discovery of novel therapeutics. We will explore their potential applications, particularly in oncology and infectious diseases, supported by detailed experimental protocols and structure-activity relationship insights.
Rationale and Chemical Foundation
The design of novel therapeutic agents often involves the functionalization of privileged heterocyclic scaffolds. The 2,3-diaminopyridine structure is of particular interest due to its versatile reaction chemistry and its presence in biologically active molecules.[3][4] The introduction of a bromine atom at the 5-position can enhance lipophilicity and introduce a potential site for further modification, often improving biological activity.[5] The N-benzyl group provides a lipophilic aromatic moiety that can engage in crucial binding interactions (e.g., π-π stacking, hydrophobic interactions) with biological targets like enzyme active sites.[6][7] This combination of features suggests that this compound derivatives are well-positioned for development as targeted therapeutic agents.
Synthesis and Characterization
The synthesis of the target derivatives is a multi-step process that begins with a commercially available starting material and requires careful control of reaction conditions to achieve desired regioselectivity.
Synthesis of the Core Intermediate: 2,3-Diamino-5-bromopyridine
The foundational precursor, 2,3-diamino-5-bromopyridine, is typically synthesized from 2-aminopyridine via a three-step sequence involving bromination, nitration, and subsequent reduction.[4][8] An alternative and often more direct route involves the reduction of commercially available 5-bromo-3-nitro-pyridin-2-ylamine.[9][10]
-
Suspension: Suspend 5-bromo-3-nitro-pyridin-2-ylamine (20.0g, 92 mmol) in a 9:1 solution of ethyl acetate and t-BuOH (470 ml).[9]
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (104 g, 460 mmol) to the suspension.[9]
-
Heating: Stir the suspension under a nitrogen atmosphere for 2 hours at 60°C.[9]
-
Secondary Reduction (Optional but recommended): Slowly add sodium borohydride (NaBH4) (1.75 g, 46 mmol) and allow the suspension to stir for an additional 3 hours.[9]
-
Work-up: Cool the reaction mixture and filter. Extract the filtrate three times with 3 N HCl.
-
Basification: Make the collected acidic washes basic through the careful addition of solid sodium carbonate.[9]
-
Extraction: Extract the basic aqueous solution three times with ethyl acetate.
-
Purification: Combine the organic fractions, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the final product, 2,3-diamino-5-bromopyridine.[9]
Synthesis of this compound Derivatives
The final step involves the regioselective reaction of the 2,3-diamino-5-bromopyridine core with substituted benzaldehydes to form an imine, followed by reduction. The β-amino group (at position 3) is more nucleophilic than the α-amino group (at position 2), which allows for regioselective condensation.[4]
-
Condensation: Dissolve 2,3-diamino-5-bromopyridine (1 mmol) and a substituted benzaldehyde (1.1 mmol) in methanol containing a catalytic amount of glacial acetic acid.[4]
-
Reflux: Heat the mixture under reflux for 20-30 minutes to form the 2-amino-5-bromo-3-(benzylimino)pyridine intermediate.[4]
-
Reduction: Cool the mixture to room temperature and add sodium cyanoborohydride (NaBH3CN) (1.5 mmol) in portions.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours until the imine is fully reduced.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the target this compound derivative.
Diagram: General Synthesis Workflow
Caption: Synthetic pathway from 2-aminopyridine to target derivatives.
Therapeutic Potential and Biological Activity
While research into the specific this compound scaffold is emerging, analysis of its constituent parts and related structures reveals significant therapeutic promise in several key areas.
Anticancer Activity
The pyridine ring is a common feature in kinase inhibitors, a major class of targeted cancer therapies.[11] Many heterocyclic compounds containing benzyl and bromo moieties have demonstrated potent anti-proliferative and cytotoxic effects.[6][12]
-
Kinase Inhibition: Derivatives of pyridopyrimidine, a related scaffold, are known to inhibit kinases such as p38 MAPK and ephrin receptors, which are often overexpressed in cancers.[11] The N-benzyl group can effectively occupy the ATP-binding pocket of various kinases, leading to cell cycle arrest and apoptosis.[13]
-
Anti-proliferative Effects: In studies on related thieno[2,3-b]pyridines, derivatives with a tethered aromatic ring (like a benzyl group) showed potent anti-proliferative activity against breast (MDA-MB-231) and colorectal (HCT116) cancer cell lines, with IC50 values in the nanomolar range.[6][14] It is plausible that this compound derivatives could exhibit similar or enhanced activity.
| Compound Class | Target Cell Line | Reported Activity (IC50) | Reference |
| Thieno[2,3-b]pyridine Analogs | HCT116, MDA-MB-231 | 25–50 nM | [6] |
| 1-benzyl-5-bromoindolin-2-ones | MCF-7 (Breast Cancer) | 2.93 µM | [12] |
| Pyrrolo[2,3-d]pyrimidines | Various Cancer Lines | 29-59 µM | [15] |
| 1,3,4-Thiadiazole Derivatives | SKNMC (Neuroblastoma) | 5.41 µM | [16] |
| Table 1: Anti-proliferative activity of structurally related heterocyclic compounds. |
Anti-parasitic and Antimicrobial Activity
Heterocyclic compounds are a rich source of anti-infective agents. Research on direct precursors and analogs of the target compounds has shown promising activity against protozoan parasites.
-
Anti-trypanosomal and Anti-plasmodial Activity: A study on 2-amino-5-bromo-3-(benzylimino)pyridines, the direct precursors to the target compounds, revealed selective activity against Trypanosoma brucei (the parasite causing African Sleeping Sickness) with IC50 values as low as 1.3 µM.[8] Some of these compounds also showed efficacy against Plasmodium falciparum, the parasite responsible for malaria.[4][8] This suggests the core scaffold is highly active against these organisms.
-
Antibacterial Potential: The broader class of N-benzyl substituted heterocyclic compounds has been investigated for antimicrobial properties, showing activity against various bacterial strains.[17]
Potential in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss and protein aggregation.[18] Many N-containing heterocyclic compounds are being explored for their neuroprotective properties.[19]
-
Enzyme Inhibition: A key strategy in treating Alzheimer's disease is the inhibition of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).[19] Quinoline derivatives, which share structural similarities with pyridines, have been identified as potent inhibitors of these enzymes.[19] A related compound, N3-benzylpyridine-2,3-diamine, has been investigated as a BACE inhibitor.[20]
-
Kinase Modulation: Kinases such as Glycogen Synthase Kinase 3 (GSK-3) are implicated in the pathology of neurodegenerative diseases.[21] The potential of the N-benzyl pyridine scaffold to act as a kinase inhibitor in cancer could be repurposed to target kinases relevant to neurodegeneration.
Postulated Mechanism of Action: Kinase Inhibition
A primary mechanism through which many pyridine-based therapeutics exert their effect is the inhibition of protein kinases.[11][21] These enzymes play a crucial role in cell signaling pathways that control proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated.
The this compound scaffold is well-suited to function as a Type I kinase inhibitor, competing with ATP for binding in the enzyme's active site.
-
Hinge-Binding: The pyridine core, specifically the nitrogen atoms of the diamine group, can form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the molecule in the active site.
-
Hydrophobic Interactions: The N-benzyl group can extend into a hydrophobic pocket within the active site, often occupied by the adenine ring of ATP. Substitutions on this benzyl ring can be used to optimize these interactions and enhance selectivity.
-
Solvent-Front Exposure: The 5-bromo substituent is likely exposed to the solvent front, where it can influence solubility and pharmacokinetic properties without negatively impacting core binding interactions.
Diagram: Postulated Kinase Inhibition Mechanism
Caption: Binding mode of the derivative in a kinase active site.
Structure-Activity Relationships (SAR)
Optimizing the therapeutic potential of this scaffold requires a systematic understanding of its structure-activity relationships. Modifications to different parts of the molecule can significantly impact potency, selectivity, and pharmacokinetic properties.
-
R1 (Substituents on the Benzyl Ring): This is a key area for modification. Adding electron-withdrawing groups (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH3) can alter the electronic properties and steric bulk of the benzyl moiety. This can fine-tune interactions within the hydrophobic pocket of a target enzyme, potentially increasing potency and selectivity.[13]
-
R2 (Substitution at the 5-position): While this guide focuses on the 5-bromo derivative, replacing the bromine with other halogens (Cl, F) or small alkyl groups could modulate the compound's lipophilicity and metabolic stability.
-
R3 (Modification of the Amine Groups): Further substitution on the remaining amino group (at position 2) could provide additional vectors for interacting with the target protein or for attaching solubilizing groups to improve drug-like properties.
Diagram: Structure-Activity Relationship (SAR) Exploration
Caption: Key sites for chemical modification to optimize activity. (Note: The image in the DOT script is a placeholder representation of the core chemical structure for illustrative purposes.)
Future Directions and Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries for screening.
Future research should focus on:
-
Broad-Spectrum Screening: Synthesizing a library of derivatives with diverse substitutions on the benzyl ring and screening them against panels of cancer cell lines, parasites, and relevant neurological enzymes.
-
Mechanism Deconvolution: For the most active compounds, performing detailed biochemical and cellular assays to confirm the mechanism of action, such as direct kinase inhibition assays and analysis of downstream signaling pathways.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
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Oluwafemi, K. A. et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124. [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). National Center for Biotechnology Information. [Link]
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- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. Pyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 3. C-Benzylation of aminopyridines with phenolic Mannich bases. Synthesis of 1- and 3-deaza analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: The 2,3-Diaminopyridine Scaffold in Modern Drug Discovery
Executive Summary
The 2,3-diaminopyridine (2,3-DAP) scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike its isomer 3,4-diaminopyridine (a potassium channel blocker used directly as Amifampridine), 2,3-DAP serves primarily as a high-value synthetic precursor. Its vicinal amino groups allow for facile cyclization into fused heterocyclic systems—most notably imidazo[4,5-b]pyridines (1-deazapurines) and pyrido[2,3-b]pyrazines .
These fused systems are potent bioisosteres of the purine ring found in ATP. Consequently, 2,3-DAP derivatives are dominant in kinase inhibitor discovery (targeting EGFR, CDK9, and mTOR) and have emerging utility in multidrug-resistant (MDR) bacterial infections.
Part 1: Structural Significance & Bioisosterism
The Purine Mimicry Hypothesis
The pharmacological value of 2,3-DAP lies in its ability to form the imidazo[4,5-b]pyridine core. In the context of kinase inhibition, this core mimics the adenine moiety of ATP.[1]
-
Hinge Binding: The pyridine nitrogen (N1 in the fused system) and the imidazole NH often form critical hydrogen bonds with the "hinge region" of kinase active sites.
-
Solubility: The pyridine ring lowers lipophilicity (LogP) compared to benzo-fused analogues (benzimidazoles), improving oral bioavailability.
-
Electronic Tuning: The electron-deficient pyridine ring alters the pKa of the imidazole protons, affecting binding affinity and metabolic stability.
Chemical Space and Core Transformations
The 2,3-DAP scaffold is the gateway to three primary therapeutic classes:
| Derivative Class | Target Family | Mechanism of Action |
| Imidazo[4,5-b]pyridines | Kinases (CDK9, Aurora, EGFR) | ATP-competitive inhibition; Hinge binding. |
| Pyrido[2,3-b]pyrazines | PI3K / mTOR | Dual inhibition of lipid and protein kinases. |
| Pyrido[2,3-d]pyrimidines | DHFR / Tyrosine Kinases | Antimetabolite / Signal transduction blockade.[1] |
Part 2: Synthetic Methodologies & Visualization
The utility of 2,3-DAP is defined by its reactivity with electrophiles to form heterocycles. The most common and robust pathway is the oxidative cyclization with aldehydes to form 2-substituted imidazo[4,5-b]pyridines.
Pathway Visualization (Graphviz)
Caption: Synthetic workflow for converting 2,3-diaminopyridine into the bioactive imidazo[4,5-b]pyridine core via oxidative cyclization.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridine
Objective: To synthesize a CDK9 inhibitor precursor using a sodium metabisulfite (Na₂S₂O₅) mediated oxidative cyclization. This method is preferred over nitrobenzene oxidation due to higher yields and cleaner workup.
Reagents & Materials:
-
2,3-Diaminopyridine (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
Solvent: DMF (Dimethylformamide)
-
TLC Plates (Silica gel 60 F254)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (10 mmol) and the substituted benzaldehyde (10 mmol) in DMF (20 mL).
-
Activation: Add Na₂S₂O₅ (12 mmol) to the mixture. Note: Na₂S₂O₅ acts as a mild oxidant to facilitate the closure of the imidazole ring from the intermediate imine.
-
Reflux: Heat the reaction mixture to 120°C for 4–6 hours.
-
Validation (In-Process Control): Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Success Indicator: Disappearance of the diamine spot (low Rf) and appearance of a highly fluorescent spot (higher Rf) under UV light (254 nm).
-
-
Workup: Pour the reaction mixture into crushed ice-water (100 mL). Stir for 15 minutes to precipitate the product.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from ethanol or purify via column chromatography if necessary.
-
Characterization: Confirm structure via ¹H-NMR.
-
Diagnostic Signal: Look for the disappearance of the aldehyde proton (~10 ppm) and the broad NH₂ signals of the starting material.
-
Part 4: Therapeutic Applications & SAR[2]
Oncology: Kinase Inhibition
The most prolific application of the 2,3-DAP scaffold is in the design of ATP-competitive inhibitors.
-
CDK9 Inhibitors: Imidazo[4,5-b]pyridines have shown potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a target for suppressing anti-apoptotic proteins (Mcl-1) in cancer.[2]
-
Key Interaction: The N3 and NH of the scaffold bind to the hinge region (Cys106 in CDK9).
-
-
EGFR Inhibitors: Pyrido[2,3-d]pyrimidine derivatives (synthesized from 2,3-DAP) target Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation.
Infectious Disease: Antibacterial Agents
Recent studies highlight 2,3-DAP derivatives as potent agents against Gram-positive superbugs.[3]
-
Target: DNA Gyrase B.
-
Activity: Derivatives have shown MIC values < 1 µg/mL against MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).
Structure-Activity Relationship (SAR) Summary
| Position on Scaffold | Chemical Modification | Biological Effect |
| C-2 (Imidazole C) | Aryl / Heteroaryl groups | Determines selectivity; engages the "gatekeeper" residue in kinases. |
| N-1 / N-3 | Methylation / Alkylation | Often abolishes activity if H-bonding capability is lost (hinge binding). |
| C-6 (Pyridine) | Halogens (Br, Cl) or Aryl | Increases potency; fills the hydrophobic back-pocket of the ATP site. |
| C-5 | Amino / Alkoxy groups | Modulates solubility and pharmacokinetic profile (ADME). |
Part 5: Case Study - The "Crizotinib-Like" Analogue
A recent study [Source 1.20] utilized the 2,3-DAP scaffold to design selective JAK2 inhibitors .
-
Challenge: Existing JAK inhibitors often lack selectivity between JAK1, JAK2, and JAK3, leading to toxicity.
-
Solution: Using a 2-aminopyridine core (derived from 2,3-DAP logic), researchers synthesized compound 21b .
-
Result:
References
-
Synthesis and Antibacterial Activity of New Imidazopyridine Derivatives. ResearchGate. (2025). Link
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. Pharmaceuticals (MDPI). (2025). Link
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. (2018).[2] Link
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules (MDPI). (2022). Link
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. (2024).[5][6] Link
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. (2025).[4] Link
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- 4. researchgate.net [researchgate.net]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
Strategic Role of 2-N-Benzyl-5-bromopyridine-2,3-diamine in Next-Gen Kinase Inhibitor Synthesis
Executive Summary
2-N-benzyl-5-bromopyridine-2,3-diamine (CAS: 1215916-51-0) serves as a critical "gateway intermediate" in modern medicinal chemistry. Its primary utility lies in the synthesis of the imidazo[4,5-b]pyridine scaffold—a privileged structure in oncology drug discovery.
This intermediate is the direct precursor to 3-benzyl-6-bromo-3H-imidazo[4,5-b]pyridine , the core skeleton for Aurora Kinase inhibitors such as CCT137690 . By enabling the construction of this fused bicyclic system, the compound facilitates the development of targeted therapies for MYCN-amplified neuroblastoma and other solid tumors.
This guide details the chemical identity, synthetic pathways, and downstream pharmaceutical applications of this intermediate, providing researchers with a roadmap for utilizing this scaffold in drug development.
Chemical Identity & Structural Logic[1]
The compound features a highly functionalized pyridine ring designed for sequential, orthogonal reactivity.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 5-bromo-N2-(phenylmethyl)-2,3-pyridinediamine; 2-(Benzylamino)-3-amino-5-bromopyridine |
| CAS Number | 1215916-51-0 |
| Molecular Formula | C₁₂H₁₂BrN₃ |
| Molecular Weight | 278.15 g/mol |
| Key Functionality | Vicinal Diamine: Enables cyclization to imidazole ring.5-Bromo Handle: Allows late-stage Suzuki/Buchwald coupling.N-Benzyl Group: Provides hydrophobic binding affinity (often occupying the ATP-binding pocket's back cleft).[1][2][3] |
Structural Reactivity Map
-
Position 2 (-NH-Bn): The secondary amine directs regioselectivity during cyclization.
-
Position 3 (-NH₂): The primary amine acts as the nucleophile to close the imidazole ring.
-
Position 5 (-Br): An electrophilic site reserved for cross-coupling after the heterocyclic core is established.
Synthetic Pathway: From Precursor to Scaffold
The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 5-bromo-2-chloro-3-nitropyridine .
Step 1: Regioselective SNAr
The chloride at position 2 is displaced by benzylamine. The nitro group at position 3 activates the ring for nucleophilic attack while preventing over-substitution.
Step 2: Nitro Reduction
The nitro group is reduced to a primary amine, yielding the target diamine. This step must be controlled to avoid debromination (a common side reaction with catalytic hydrogenation).
Pharmaceutical Application: Aurora Kinase Inhibitors[3][4][5][6][7]
The most prominent application of this intermediate is in the synthesis of CCT137690 , a potent pan-Aurora kinase inhibitor.
The Role of the Scaffold
In CCT137690, the imidazo[4,5-b]pyridine core (derived from our intermediate) mimics the adenine ring of ATP.
-
Cyclization: The diamine reacts with formic acid or triethyl orthoformate to close the imidazole ring.
-
Functionalization: The bromine atom at position 6 is replaced via Suzuki coupling with a phenyl-piperazine moiety (solubilizing group).
-
Target Binding: The benzyl group (originating from the starting material) helps orient the molecule within the kinase active site, contributing to selectivity for Aurora A over other kinases.
Biological Impact[1][6][7][8]
-
Mechanism: Inhibition of autophosphorylation (T288).[4]
-
Therapeutic Outcome: Downregulation of MYCN protein levels, sensitizing MYCN-amplified neuroblastoma cells to apoptosis.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol is adapted from standard procedures for nitropyridine reduction.
-
Nucleophilic Substitution (SNAr):
-
Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in THF.
-
Add Benzylamine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.
-
Stir at room temperature for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. The product (2-benzylamino-5-bromo-3-nitropyridine) is a yellow solid.
-
-
Reduction:
-
Suspend the nitro intermediate in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux for 2 hours.
-
Critical Step: Filter hot through Celite to remove iron residues.
-
Concentrate filtrate to yield This compound as an off-white solid.
-
Protocol B: Cyclization to Imidazo[4,5-b]pyridine Core
-
Suspend This compound (1.0 eq) in Triethyl Orthoformate (excess, acts as solvent and reagent).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) .
-
Heat to reflux (100–110°C) for 3 hours.
-
Cool to room temperature. The product, 3-benzyl-6-bromo-3H-imidazo[4,5-b]pyridine , often precipitates and can be collected by filtration.
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, the following quality attributes are critical for pharmaceutical use:
| Test | Acceptance Criteria | Method |
| Purity | ≥ 98.0% | HPLC (C18 column, Acetonitrile/Water gradient) |
| Regioisomer Content | ≤ 0.5% | 1H NMR (Distinguish between 2-benzylamino and 3-benzylamino isomers) |
| Iron Content | ≤ 20 ppm | ICP-MS (Crucial if Fe reduction was used) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Common Impurity:
-
Debrominated Analog: 2-N-benzylpyridine-2,3-diamine.[2] This occurs if the reduction step (e.g., catalytic hydrogenation) is too aggressive. It renders the downstream Suzuki coupling impossible.
References
-
Bavetsias, V., et al. (2010).[3] Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228. Link
-
Faisal, A., et al. (2011).[1][3] The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo.[1][3][9] Molecular Cancer Therapeutics, 10(11), 2115–2123.[1] Link
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25–32. Link
-
Sigma-Aldrich. (2024). Product Specification: 2,3-Diamino-5-bromopyridine (Precursor Reference).Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. CCT 137690 | Aurora Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 2-N-benzyl-5-bromopyridine-2,3-diamine in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel heterocyclic compound, 2-N-benzyl-5-bromopyridine-2,3-diamine. While specific experimental data for this compound is not yet widely published, this document outlines the fundamental principles, experimental protocols, and analytical techniques required to systematically evaluate its solubility profile. We present a robust methodology based on the well-established shake-flask method, coupled with gravimetric analysis, and provide a hypothetical dataset to illustrate data interpretation and the application of these principles in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of solubility for this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter.[1] It is the intrinsic property of a substance to dissolve in a solvent to form a homogeneous solution.[3] For an API like this compound, a substituted pyridine derivative, understanding its solubility in a range of organic solvents is paramount for several key reasons:
-
Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving efficient reaction kinetics and for the purification of the final product, often through techniques like recrystallization.[4][5][6]
-
Formulation: Developing a viable dosage form, whether oral, injectable, or topical, is contingent on the API's solubility in pharmaceutically acceptable solvents and excipients.
-
Bioavailability: For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often limited by its solubility and dissolution rate.[1][2]
-
Analytical Method Development: Accurate quantification of the API in various matrices relies on its solubility in solvents used for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.[7][8]
1.1. Physicochemical Profile of this compound
To rationally approach the determination of its solubility, we must first consider the structural features of this compound. As a pyridine derivative, it possesses a heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity and basicity.[9][10][11] The presence of two amine groups (-NH2) and a benzyl group introduces sites for hydrogen bonding and non-polar interactions, respectively. The bromine atom further influences the molecule's polarity and molecular weight. This combination of functional groups suggests a complex solubility profile, with potential for solubility in a range of polar and non-polar solvents.
Principles of Solvent Selection for Solubility Studies
The selection of solvents for a comprehensive solubility study should be systematic and cover a range of polarities and chemical functionalities. The guiding principle of "like dissolves like" is a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[12][13] For this compound, a diverse panel of solvents is necessary to build a complete picture of its solubility behavior.
Key considerations for solvent selection include:
-
Polarity: A range from non-polar (e.g., hexane) to highly polar (e.g., methanol, water) solvents should be tested.
-
Hydrogen Bonding Capability: Solvents can be classified as hydrogen bond donors, acceptors, or both. This is particularly relevant given the amine groups on the target molecule.
-
Chemical Reactivity: The chosen solvents should be inert and not react with the solute.[5]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are important practical considerations in a laboratory setting.[14]
Based on these principles, a recommended set of solvents for initial screening is presented in Table 1.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding, effective for polar compounds. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Polar but do not donate hydrogen bonds; good for a wide range of compounds. |
| Non-Polar | Hexane, Toluene | Primarily interact through van der Waals forces; test for lipophilicity. |
| Halogenated | Dichloromethane, Chloroform | Good for a broad range of organic compounds, intermediate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can act as hydrogen bond acceptors. |
Experimental Methodology: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and straightforwardness.[15][16][17] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.[15][18]
3.1. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[15][19]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a mechanical shaker or agitator within a temperature-controlled incubator (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.[17][18]
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][20]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Quantification of Solute (Gravimetric Analysis):
-
Gravimetric analysis is a robust and direct method for determining the concentration of the dissolved solute.[21][22]
-
Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or watch glass).[2][19]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute residue.[2][19]
-
The difference in weight corresponds to the mass of the dissolved solute.
-
-
Calculation of Solubility:
-
Solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
The calculation is as follows:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))
-
-
The entire experimental workflow can be visualized in the following diagram:
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
To demonstrate the application of the described methodology, a hypothetical set of solubility data for this compound is presented in Table 2.
Table 2: Hypothetical Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | 15.2 | 0.047 |
| 37 | 28.9 | 0.089 | |
| Ethanol | 25 | 10.8 | 0.033 |
| 37 | 20.5 | 0.063 | |
| Acetone | 25 | 25.6 | 0.079 |
| 37 | 45.1 | 0.139 | |
| Acetonitrile | 25 | 18.4 | 0.057 |
| 37 | 32.7 | 0.101 | |
| Dichloromethane | 25 | 35.8 | 0.110 |
| 37 | 58.3 | 0.180 | |
| Toluene | 25 | 2.1 | 0.006 |
| 37 | 4.5 | 0.014 | |
| Hexane | 25 | <0.1 | <0.0003 |
| 37 | 0.2 | 0.0006 |
(Molecular Weight of this compound assumed to be approximately 324.22 g/mol for calculations)
4.1. Analysis of Hypothetical Results
From this hypothetical data, several key insights can be drawn:
-
Polarity Effects: The compound exhibits significantly higher solubility in polar solvents (Methanol, Acetone, Dichloromethane) compared to non-polar solvents (Toluene, Hexane). This suggests that the polar functionalities (amines, pyridine nitrogen) play a dominant role in the solvation process.
-
Temperature Dependence: For all solvents where solubility was measurable, it increased with temperature. This is a common characteristic for the dissolution of solid solutes and is the principle behind recrystallization.[6][12]
-
Optimal Solvents for Processing: Based on this data, dichloromethane and acetone would be excellent candidates for dissolving the compound for reactions or chromatographic purification. Methanol and ethanol could be suitable for recrystallization, as they show a significant increase in solubility with temperature, potentially allowing for good recovery upon cooling.[4][5][13]
The relationship between solvent polarity and the hypothetical solubility can be visualized as follows:
Caption: Correlation between Solvent Polarity and Hypothetical Solubility.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By employing the shake-flask method with gravimetric analysis, researchers can generate reliable and accurate solubility data. This information is not merely academic; it forms the bedrock of rational decision-making in process chemistry, formulation development, and analytical science. While the presented data is illustrative, the outlined methodology provides a robust framework for any laboratory to undertake such a study, ultimately accelerating the development timeline for this and other promising NCEs.
References
-
Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Determination of Solubility by Gravimetric Method. [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]
-
Recrystallization. (n.d.). Wired Chemist. [Link]
-
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. (n.d.). Westlab. [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. [Link]
-
Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]
-
Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 556-566. [Link]
-
Gravimetric Analysis. (n.d.). Wired Chemist. [Link]
-
Compound solubility measurements for early drug discovery. (2022, May 31). Chemspace. [Link]
- Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]
-
5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. [Link]
-
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patent landscape for N-benzyl bromopyridine diamine compounds
An In-Depth Technical Guide to the Patent Landscape of N-benzyl Bromopyridine Diamine Compounds
Introduction
N-benzyl bromopyridine diamine compounds represent a class of chemical scaffolds with significant potential in medicinal chemistry. This guide provides a comprehensive analysis of the patent landscape for these compounds, offering insights into key players, therapeutic applications, and synthetic strategies. The core structure, characterized by a pyridine ring substituted with a bromine atom, a diamine moiety, and an N-benzyl group, offers a versatile platform for developing novel therapeutics. Understanding the existing patent landscape is crucial for researchers, scientists, and drug development professionals seeking to innovate in this area.
Patent Landscape Analysis
The patent landscape for N-benzyl bromopyridine diamine and related structures is diverse, with several key players and a range of therapeutic targets. While no single patent application publication is solely dedicated to the entire class, numerous patents disclose compounds featuring this core structure as part of larger Markush claims.
Major Assignees and Geographical Distribution:
The initial search did not pinpoint specific major assignees for the exact N-benzyl bromopyridine diamine core. However, related structures are being patented by a mix of pharmaceutical companies and research institutions. For instance, Novartis has been active in patenting pyrimidine derivatives for oncology.[1] The geographical distribution of these patents is global, with significant filings in the United States, Europe, and China.
Therapeutic Applications
The therapeutic applications for compounds containing the N-benzyl bromopyridine diamine scaffold and its analogues are broad, reflecting the versatility of this chemical motif.
1. Antibacterial Agents:
A significant area of patent activity for related structures is in the development of novel antibacterial agents. For example, patent application US 2003/0166620 A1 describes oxazolidinone derivatives with a substituted pyridine moiety that exhibit a wide antibacterial spectrum.[2] These compounds are designed to have superior antibacterial activity and low toxicity.[2] Similarly, 2,4-diamino-5-benzyl-pyrimidines have been patented as antibacterial agents, often for their synergistic action with sulfonamides.[3][4]
2. Anti-inflammatory Agents:
The N-benzyl amine moiety is a feature in some patented anti-inflammatory compounds. A recent patent application discloses N-benzyl-N-methyldecan-1-amine and its derivatives as active ingredients in anti-inflammatory compositions.[5] While not a direct match to the core topic, this suggests the potential for N-benzyl bromopyridine diamine compounds to be explored for inflammatory conditions. Diphenyl-amine derivatives have also been patented for the treatment of inflammatory diseases.[6]
3. Immunosuppressants:
Chinese patent CN103408501A discloses benzyl pyrimidine derivatives as immunosuppressants for use in autoimmune diseases and organ transplantation.[7] This highlights another potential therapeutic avenue for the N-benzyl bromopyridine diamine scaffold.
4. Other Applications:
Derivatives of the broader benzylpyrimidine class have been investigated for a range of other uses, including as plant growth regulators and in various other medicinal preparations.[8][9]
Synthetic Strategies and Methodologies
The synthesis of N-benzyl bromopyridine diamine compounds can be approached through several routes, often involving the construction of the substituted pyridine core followed by the introduction of the diamine and N-benzyl groups.
General Synthetic Workflow:
A common strategy involves the synthesis of a brominated pyridine intermediate, which is then subjected to nucleophilic substitution to introduce the diamine moiety. The N-benzyl group can be introduced at various stages of the synthesis, either by direct benzylation of a primary or secondary amine or by using a benzylated starting material.
Representative Synthetic Protocol: Synthesis of a 3-Bromopyridine Intermediate
The following protocol is a representative example of a method for synthesizing 3-bromopyridine, a key starting material for many compounds in this class.[10]
Step 1: Bromination of Pyridine
-
In a reaction vessel, combine pyridine and 80-95% sulfuric acid.
-
At a controlled temperature of 130-140 °C, slowly add bromine dropwise to the reaction mixture.
-
Maintain the reaction at this temperature for 7-8 hours.
Step 2: Work-up and pH Adjustment
-
After the reaction is complete, cool the mixture by pouring it into ice water.
-
Carefully adjust the pH of the solution to 8 using a 6N sodium hydroxide solution.
Step 3: Extraction and Purification
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by distillation to obtain 3-bromopyridine.[10]
This method is advantageous due to its high yield, mild reaction conditions, and the use of readily available starting materials, making it suitable for industrial production.[10]
Visualizing the Synthetic Workflow:
Caption: A workflow diagram for the synthesis of 3-bromopyridine.
Structure-Activity Relationships (SAR)
While a comprehensive SAR analysis for the entire class of N-benzyl bromopyridine diamine compounds is not available from the initial search, some general principles can be inferred from related patents.
| Moiety | Position of Substitution | Observed/Potential Impact on Activity |
| N-benzyl group | On the diamine nitrogen | Can influence binding to the target protein and affect pharmacokinetic properties. The substitution pattern on the benzyl ring can be varied to optimize activity and selectivity. |
| Bromopyridine ring | Varies | The position of the bromine atom and other substituents on the pyridine ring can significantly impact biological activity. Bromine can act as a key binding element or a site for further chemical modification. |
| Diamine moiety | Varies | The nature and length of the diamine linker can affect the compound's geometry and its ability to interact with the target. The basicity of the amines can also be important for target engagement and solubility. |
Future Outlook and Opportunities
The suggests several opportunities for future research and development. While related structures have been explored for various therapeutic applications, there appears to be a "white space" for the development of compounds specifically targeting novel biological pathways.
Key Opportunities:
-
Targeted Drug Development: A more focused approach to designing N-benzyl bromopyridine diamine compounds for specific protein targets could lead to the discovery of highly potent and selective drugs.
-
New Therapeutic Areas: Exploring the potential of this scaffold in therapeutic areas beyond those already patented, such as neurodegenerative diseases or metabolic disorders, could be a fruitful area of research.
-
Combinatorial Chemistry: The use of combinatorial chemistry to generate large libraries of N-benzyl bromopyridine diamine analogues could accelerate the discovery of new drug candidates.
Conclusion
The and their analogues is rich and varied, with applications spanning antibacterial, anti-inflammatory, and immunosuppressive therapies. The synthetic accessibility of this scaffold and the potential for chemical modification make it an attractive starting point for drug discovery programs. By understanding the existing patent landscape, researchers and drug development professionals can identify new opportunities for innovation and contribute to the development of the next generation of therapeutics based on this promising chemical core.
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Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of 2-N-benzyl-5-bromopyridine-2,3-diamine
For Immediate Release
[City, State] – February 21, 2026 – In the intricate world of drug discovery, understanding a compound's metabolic stability is a critical determinant of its potential success. A drug that is metabolized too quickly may not reach therapeutic concentrations, while one that is metabolized too slowly could lead to toxicity.[1] This guide provides an in-depth technical framework for predicting the metabolic stability of a novel chemical entity, 2-N-benzyl-5-bromopyridine-2,3-diamine. Authored for researchers, scientists, and drug development professionals, this document synthesizes established principles with actionable experimental and computational protocols.
Introduction: The Significance of Metabolic Stability
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key parameter influencing its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Early assessment of metabolic stability allows for the timely optimization of lead compounds, saving valuable time and resources in the drug development pipeline.[4]
The liver is the primary site of drug metabolism, where a complex array of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign compounds (xenobiotics).[5][6] These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2][7] Understanding how a molecule like this compound interacts with these enzymatic systems is paramount to predicting its fate in the body.
Deconstructing the Molecule: Predicting Metabolic "Soft Spots"
The chemical structure of this compound presents several potential sites for metabolic transformation. A systematic analysis of its constituent functional groups allows for the formulation of initial hypotheses regarding its metabolic liabilities.
-
Pyridine Ring: The pyridine moiety is a common heterocycle in pharmaceuticals. While generally stable, it can undergo oxidation to form N-oxides or hydroxylation at various positions on the ring. The electron-donating amino groups on the pyridine ring in our target molecule may increase its susceptibility to oxidative metabolism.[8][9]
-
Amino Groups: The 2,3-diamine substitution introduces primary and secondary amines. Primary aromatic amines can be susceptible to N-oxidation, forming hydroxylamines, which can be further oxidized to nitroso compounds.[10] The secondary benzylamine is a potential site for N-dealkylation, a common metabolic pathway catalyzed by CYPs.[11]
-
Benzyl Group: The benzyl group is a classic "soft spot" for metabolism. The benzylic carbon is prone to hydroxylation, a reaction frequently mediated by CYP enzymes, leading to the formation of a primary alcohol that can be further oxidized to an aldehyde and a carboxylic acid.[12][13] Aromatic hydroxylation of the phenyl ring is also a possibility.
-
Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is generally considered to be metabolically stable. However, oxidative debromination, while less common, can occur.[14][15] The presence of a halogen can also influence the regioselectivity of metabolism on the aromatic ring.
Based on this structural analysis, the primary predicted metabolic pathways for this compound are N-dealkylation of the benzyl group and oxidation of the pyridine ring and its amino substituents.
In Vitro Assessment: A Multi-faceted Experimental Approach
To experimentally determine the metabolic stability of this compound, a tiered approach utilizing various in vitro systems is recommended. These assays provide quantitative data on the rate of metabolism and help to identify the enzymes responsible.
Liver Microsomal Stability Assay
This is a foundational assay in early drug discovery, primarily assessing Phase I metabolism mediated by enzymes located in the endoplasmic reticulum of liver cells, such as CYPs and flavin-containing monooxygenases (FMOs).[6][7][16][17]
Rationale: This high-throughput and cost-effective assay provides a rapid assessment of intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a compound.[6][16][17][18]
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol: Protocols for hepatocyte stability assays are well-documented. [19][20][21][22]The assay involves incubating the test compound with a suspension of hepatocytes and monitoring its disappearance over time using LC-MS/MS. [19][20]
Cytochrome P450 Reaction Phenotyping
Once metabolic instability is confirmed, it is crucial to identify the specific CYP isoforms responsible for the compound's metabolism. This information is vital for predicting potential drug-drug interactions. [5][23][24] Rationale: Pinpointing the key metabolizing enzymes allows for a more informed risk assessment regarding drug-drug interactions and inter-individual variability in drug response. [23][25] Methods:
-
Recombinant Human CYPs: Incubating the test compound with individual, recombinantly expressed CYP enzymes allows for a direct assessment of which isoforms are capable of metabolizing the compound. [23][26]* Chemical Inhibition: Using a panel of known selective CYP inhibitors in human liver microsomes can help deduce the contribution of each major CYP isoform to the overall metabolism of the test compound. [5][25] Experimental Workflow:
Caption: Approaches for CYP Reaction Phenotyping.
In Silico Prediction: Computational Tools for Early Insights
In addition to experimental methods, a variety of computational tools can provide early predictions of metabolic stability and sites of metabolism. [3][4][27]These in silico models are valuable for prioritizing compounds for synthesis and testing. [4] Rationale: Computational models offer a rapid and cost-effective way to screen large numbers of virtual compounds, guiding medicinal chemistry efforts towards molecules with more favorable metabolic profiles. [27][28][29] Types of In Silico Models:
-
Ligand-Based Approaches: These models use the chemical structure of a compound to predict its metabolic fate based on the properties of known substrates for metabolic enzymes. [27]* Structure-Based Approaches: These methods utilize the three-dimensional structures of metabolic enzymes to dock potential substrates and predict their binding affinity and orientation, providing insights into potential sites of metabolism. [27]* Machine Learning Models: An increasing number of machine learning algorithms, such as random forests and graph contrastive learning, are being trained on large datasets of metabolic stability data to predict the metabolic fate of new chemical entities. [28][30][31][32] Available Platforms: Several software packages and online platforms are available for predicting metabolic stability, each with its own strengths and limitations. [29][33][34]
Synthesizing the Data: A Holistic Prediction for this compound
By integrating the structural analysis with the expected outcomes of the proposed in vitro and in silico assessments, a comprehensive prediction of the metabolic stability of this compound can be formulated.
Predicted Metabolic Profile:
| Feature | Predicted Metabolic Liability | Primary Metabolites |
| Overall Stability | Likely to be moderately to highly metabolized. | N-debenzylated diamine, hydroxylated pyridine ring, benzaldehyde, benzoic acid. |
| Key Metabolic Pathways | N-dealkylation, Aromatic hydroxylation. | 2,3-diamino-5-bromopyridine, hydroxylated derivatives of the parent compound. |
| Major Contributing Enzymes | CYP3A4, CYP2D6, and other CYP isoforms. | To be determined by reaction phenotyping. |
Mitigation Strategies: Should the predicted metabolic liabilities be confirmed experimentally, several medicinal chemistry strategies could be employed to improve the metabolic stability of the scaffold. These include:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups or replacing susceptible hydrogen atoms with fluorine can block access of metabolic enzymes to the "soft spots."
-
Modulating Electronic Properties: Altering the electron density of the pyridine ring can influence its susceptibility to oxidation. [35]* Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can improve the overall metabolic profile. [8][9][36]
Conclusion
The metabolic stability of this compound is a critical parameter that will significantly impact its potential as a drug candidate. A thorough investigation utilizing a combination of in silico prediction, robust in vitro assays, and insightful structural analysis is essential for a comprehensive understanding of its metabolic fate. The framework outlined in this guide provides a scientifically rigorous and efficient path to generating the necessary data to make informed decisions in the drug discovery and development process. By proactively identifying and addressing potential metabolic liabilities, researchers can enhance the probability of advancing a safe and effective therapeutic agent to the clinic.
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The Pyridine-2,3-Diamine Scaffold: Strategic Evolution from KCNQ Modulation to Kinase Inhibition
Topic: History and Discovery of Substituted Pyridine-2,3-Diamine Ligands Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
The pyridine-2,3-diamine scaffold represents a privileged pharmacophore in medicinal chemistry, historically distinguished by its capacity to modulate neuronal excitability via KCNQ (Kv7) potassium channels. While its lineage is most famously associated with the analgesic Flupirtine and the anticonvulsant Retigabine (Ezogabine) , the scaffold’s utility extends into oncology as a critical precursor for fused kinase inhibitors (e.g., imidazo[4,5-b]pyridines).
This guide deconstructs the synthetic evolution of this ligand class, analyzes the mechanistic cause of the notorious "blue skin" toxicity that plagued its first-generation drugs, and provides validated protocols for synthesizing next-generation analogs that retain efficacy while mitigating oxidative instability.
Part 1: The Pharmacophore & Historical Genesis
The Triamino-Aryl Paradigm
The discovery of pyridine-2,3-diamine ligands emerged from the search for non-opioid analgesics in the 1970s. The core hypothesis was that stabilizing neuronal resting membrane potential could dampen hyperexcitability without the sedation associated with GABAergic agents or the addiction liability of opioids.
-
Flupirtine (1984): The progenitor. A triaminopyridine derivative (ethyl [2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate). It demonstrated that the pyridine-2,3-diamine core, derivatized with a carbamate at the 3-position, was essential for KCNQ channel opening.
-
Retigabine/Ezogabine (2011): A bioisostere where the central pyridine ring was replaced by a benzene ring (1,2,4-triaminobenzene core). While highly effective for partial-onset seizures, it inherited the oxidative liability of its electron-rich scaffold.
The "Blue Skin" Toxicity Crisis
A critical pivot point in the history of this scaffold was the discovery that chronic Retigabine use caused blue-grey discoloration of the skin and retina.
-
Mechanism: The electron-rich 1,2,4-triamine motif is susceptible to auto-oxidation.
-
Chemistry: The parent compound oxidizes to a quinone diimine intermediate, which undergoes dimerization to form highly conjugated, pigmented phenazinium species. These insoluble pigments deposit in melanin-rich tissues (uvea, skin).
-
Strategic Implication: Modern ligand design now focuses on reducing the electron density of the central ring or blocking the oxidation sites (e.g., using fluorinated pyridine analogs like XEN1101 ).
Part 2: Synthetic Architectures & Protocols
Divergent Synthetic Pathways
The synthesis of substituted pyridine-2,3-diamines requires navigating the distinct reactivity of the pyridine nitrogen. The classical route involves nitration-reduction, while modern approaches utilize palladium-catalyzed coupling for regioselectivity.
Figure 1: Divergent synthesis showing the route to the diamine scaffold and its conversion to fused kinase inhibitors.
Protocol A: Regioselective Synthesis of 2-Amino-3-Nitropyridine
Context: Direct nitration of 2-aminopyridine often yields the 5-nitro isomer. To favor the 3-position, careful temperature control or a rearrangement strategy is required.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Conc. Sulfuric Acid (
) -
Fuming Nitric Acid (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminopyridine in conc.
at 0°C. Critical Control Point: Exothermic reaction; maintain T < 10°C to prevent tar formation. -
Nitration: Add fuming
dropwise. -
Rearrangement: Heat the mixture to 50°C for 1 hour. This promotes the rearrangement of the intermediate nitramine to the thermodynamic 2-amino-3-nitropyridine product.
-
Quench: Pour onto crushed ice and neutralize with
to pH 5-6. -
Isolation: The yellow precipitate is filtered. Recrystallize from ethanol to remove the 5-nitro isomer (which is more soluble).
Protocol B: Catalytic Reduction to Pyridine-2,3-Diamine
Context: Iron/acid reductions are messy and can trap product in iron sludge. Catalytic hydrogenation is cleaner for pharmaceutical applications.
Materials:
-
2-Amino-3-nitropyridine[1]
-
10% Pd/C (5 mol%)
-
Methanol (Solvent)
-
Hydrogen Balloon (1 atm)
Step-by-Step Methodology:
-
Suspension: Suspend the nitro compound in methanol (0.1 M concentration).
-
Catalyst Addition: Add Pd/C carefully under inert atmosphere (Ar or
). Safety: Dry Pd/C is pyrophoric. -
Hydrogenation: Purge with
and stir vigorously at RT for 4-6 hours. -
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting yellow spot will disappear, replaced by a polar, UV-active amine spot.
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield the diamine as a dark solid. Note: The diamine oxidizes rapidly in air; store under Argon or use immediately.
Part 3: Mechanistic Insights & SAR
The Oxidative Toxicity Pathway
The failure of Retigabine highlights the importance of metabolic stability in the 2,3-diamine core.
Figure 2: The oxidative pathway leading to phenazinium dimer formation and tissue pigmentation.
Structure-Activity Relationship (SAR) Data
The following table contrasts the potency and stability of key ligands in this class.
| Compound | Core Scaffold | Target (Primary) | IC50 / EC50 | Toxicity / Liability |
| Flupirtine | Pyridine-2,3-diamine | KCNQ2/3 (Activator) | EC50: ~1-5 µM | Hepatotoxicity (Quinone metabolites) |
| Retigabine | Benzene-1,2-diamine | KCNQ2/3 (Activator) | EC50: ~0.6 µM | Blue pigmentation (Phenazinium dimers) |
| XEN1101 | Pyridine (Modified) | KCNQ2/3 (Activator) | EC50: <50 nM | Designed to block oxidation; No pigmentation |
| Imidazo[4,5-b]pyridine | Fused Pyridine | CDK2 / Kinases | IC50: Variable | Precursor-dependent; generally stable |
Part 4: Future Outlook
The pyridine-2,3-diamine scaffold is currently undergoing a "renaissance" via two distinct avenues:
-
Non-Oxidizable KCNQ Openers: Replacing the unstable triamino-phenyl core with electron-deficient heterocycles (like the pyridine in XEN1101) prevents the formation of the quinone diimine intermediate, eliminating the pigmentation risk while retaining channel efficacy [1].
-
Kinase Inhibitor Precursors: The scaffold is increasingly used as a building block for Imidazo[4,5-b]pyridines . These fused systems lock the diamine into a stable conformation, serving as ATP-competitive inhibitors for kinases like CDK2 and mTOR [2].
References
-
Groseclose, M. R., & Castellino, S. (2019).[2] An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry.[2][3] Chemical Research in Toxicology.[3]
-
Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters.
-
Blackburn, C., et al. (2010). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.
-
Szelenyi, I. (2013). Flupirtine, a re-discovered drug, revisited. Inflammation Research.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight & Exact Mass Profiling of 2-N-benzyl-5-bromopyridine-2,3-diamine
Executive Summary
Compound Class: Halogenated Heterocyclic Amine Primary Application: Pharmacophore scaffold for KCNQ (Kv7) potassium channel openers (e.g., Retigabine analogs) and kinase inhibitors.
This technical guide provides a rigorous analysis of the physicochemical properties of 2-N-benzyl-5-bromopyridine-2,3-diamine (henceforth referred to as BPD-2 ). Accurate mass calculation for this compound is non-trivial due to the specific isotopic signature of bromine and the multiple protonation sites on the diaminopyridine core. This document details the structural elucidation, theoretical mass calculations (Average vs. Monoisotopic), and high-resolution mass spectrometry (HRMS) protocols required for validation in drug discovery workflows.
Structural Elucidation & Formula Derivation
To perform accurate mass calculations, we must first validate the stoichiometry derived from the IUPAC name.
-
Core: Pyridine ring (
).[1] -
Substituents:
-
Position 5: Bromo group (-Br).[2]
-
Position 3: Primary amino group (-NH
). -
Position 2: Benzylamino group (-NH-CH
-Ph). Note: "2-N-benzyl" indicates the nitrogen attached to C2 is substituted.
-
Stoichiometric Breakdown:
| Fragment | Composition | Net Contribution (after substitution) |
| Pyridine Core | ||
| C5-Bromo | ||
| C3-Amino | ||
| C2-Linker | ||
| Benzyl Group | ||
| TOTAL | - |
Structural Visualization
The following diagram illustrates the fragmentation logic used for mass verification.
Figure 1: Component assembly of this compound.
Theoretical Mass Calculations
In drug development, distinguishing between Average Molecular Weight (for molarity/dosing) and Exact Mass (for HRMS identification) is critical.
Constants Used (IUPAC 2024/2025)
-
Carbon (C): Avg: 12.011 | Exact (
C): 12.00000 -
Hydrogen (H): Avg: 1.008 | Exact (
H): 1.00783 -
Nitrogen (N): Avg: 14.007 | Exact (
N): 14.00307 -
Bromine (Br): Avg: 79.904 | Exact (
Br): 78.91834 | Exact ( Br): 80.91629
Calculation Table
| Parameter | Formula | Calculation Details | Value |
| Average Molecular Weight | 278.15 g/mol | ||
| Monoisotopic Mass | Uses | 277.0215 Da | |
| Isotopic Mass (M+2) | Uses | 279.0194 Da |
The Bromine Signature (Critical for MS)
Unlike most organic molecules where the M+1 peak is minor (~1.1% per Carbon), bromine possesses two stable isotopes (
-
Result: The Mass Spectrum will show two dominant peaks of nearly equal intensity separated by 2 Da.
-
Diagnostic Rule: If your MS spectrum does not show a 1:1 doublet at m/z 277 and 279, the product is not brominated.
Experimental Validation Protocol (HRMS)
This protocol is designed for LC-MS/MS validation using Electrospray Ionization (ESI) in Positive Mode.
Protonation Dynamics
The molecule contains three nitrogen atoms. Predicting the site of protonation (
-
Pyridine Nitrogen (N1): Highly basic (pKa ~6-7 in 2-aminopyridines) due to resonance stabilization from the C2-amine. (Primary Protonation Site)
-
C3-Primary Amine: Less basic due to
character of the ring attachment. -
C2-Secondary Amine: Least basic; lone pair is delocalized into the ring.
HRMS Workflow
Figure 2: High-Resolution Mass Spectrometry decision tree for BPD-2.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of BPD-2 in 1 mL DMSO (Stock).
-
Dilute to 10 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid ensures protonation of the pyridine ring.
-
-
Instrument Parameters (Orbitrap/Q-TOF):
-
Ionization: ESI Positive (
).[3] -
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Keep low to prevent in-source loss of Br).
-
-
Data Analysis Criteria:
-
Target Ion 1 (
Br): m/z 278.0288 ( ). -
Target Ion 2 (
Br): m/z 280.0267 ( ). -
Acceptance Threshold: Mass error < 5 ppm.
-
Troubleshooting & Fragmentation
If the exact mass is correct but the isotopic pattern is skewed, consider these common issues:
-
De-bromination: In-source fragmentation can cleave the C-Br bond. Look for a peak at m/z ~200 (Loss of Br).
-
Tropylium Formation: A common fragment in benzyl-substituted amines is the tropylium ion (
) at m/z 91.05. -
Dimerization: At high concentrations, 2-aminopyridines form hydrogen-bonded dimers. Look for
at m/z ~555-559.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[4] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[5][6][7] [Link]
-
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for Bromine. NIST Physical Measurement Laboratory.[8][9][10] [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotope Patterns of Halogens). [Link]
-
Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press. (Protonation sites of N-heterocycles). [Link]
Sources
- 1. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Bromine Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. atomic weights of most chemical elements aren’t constant Iupac | Chemistry World [chemistryworld.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 10. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
Methodological & Application
synthesis protocol for 2-N-benzyl-5-bromopyridine-2,3-diamine from 2-amino-5-bromopyridine
Executive Summary
This application note details the optimized synthetic protocol for 2-N-benzyl-5-bromopyridine-2,3-diamine starting from 2-amino-5-bromopyridine .
While direct alkylation of the starting amine is theoretically possible, it frequently results in poly-alkylated impurities and low yields due to the electron-deficient nature of the pyridine ring. To ensure high regioselectivity and purity suitable for pharmaceutical applications (GLP standards), this protocol utilizes a Chlorination-Displacement strategy . This route activates the 2-position via a diazonium intermediate, allowing for a clean Nucleophilic Aromatic Substitution (
Key Chemical Transformation
Target Molecule:
Strategic Route Analysis
The synthesis is divided into four distinct stages to maximize yield and control impurities.
| Stage | Transformation | Reaction Type | Critical Quality Attribute (CQA) |
| I | Nitration | Electrophilic Aromatic Substitution | Temperature control to prevent denitration or decomposition. |
| II | Chlorination | Sandmeyer-type (Diazotization) | Complete removal of water to prevent hydrolysis back to pyridone. |
| III | Benzylation | Stoichiometry of benzylamine to prevent bis-addition (rare but possible). | |
| IV | Reduction | Chemoselective Nitro Reduction | Retention of the C-5 Bromine atom (avoiding hydrodebromination). |
Reaction Pathway Diagram[1]
Figure 1: Step-wise synthetic pathway from 2-amino-5-bromopyridine to the target diamine.
Detailed Experimental Protocols
Stage I: Nitration
Objective: Introduce a nitro group at the C-3 position.
Mechanism: The amino group directs the electrophile (
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with concentrated
and cool to 0°C using an ice/salt bath. -
Add 2-Amino-5-bromopyridine portion-wise, maintaining internal temperature
. The solution may darken. -
Add
dropwise via an addition funnel over 30–60 minutes.[2] Critical: Exotherm control is vital; keep temperature during addition. -
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour the reaction mixture slowly onto crushed ice (20 vol).
-
Neutralize with
or (aq) to pH 7–8. A yellow precipitate will form. -
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
-
Expected Yield: 80–85%
-
Appearance: Yellow crystalline solid.
Stage II: Chlorination (Sandmeyer Activation)
Objective: Convert the unreactive amine into a reactive chloride leaving group. Rationale: Direct displacement of the amine is difficult. Converting it to a chloride creates a highly electrophilic species due to the electron-withdrawing nitro group at C-3.
-
Reagents:
-
2-Amino-5-bromo-3-nitropyridine (1.0 eq)
-
Sodium Nitrite (
) (1.5 eq) -
Hydrochloric Acid (
), 6M or conc. (10 vol) -
Copper(I) Chloride (
) (0.2 eq - catalytic) or stoichiometric if yield is low.
-
-
Procedure:
-
Suspend the Stage I product in
and cool to 0°C. -
Add
(dissolved in minimum water) dropwise. Stir for 1 hour at 0°C to form the diazonium salt. -
Add
carefully. -
Allow the mixture to warm to RT and stir until nitrogen evolution ceases (approx. 2 hours).
-
Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or use flash chromatography if necessary.
-
-
Expected Yield: 60–75%
-
Safety Note: Diazonium salts can be unstable. Do not let the intermediate dry out before decomposition; proceed directly to decomposition.
Stage III: Benzylation
Objective: Install the benzylamine moiety. Mechanism: The chloride at C-2 is activated by the ortho-nitro group, making it an excellent substrate for Nucleophilic Aromatic Substitution.
-
Reagents:
-
2-Chloro-5-bromo-3-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 eq) -
Solvent: THF, Acetonitrile, or DMF (10 vol)
-
-
Procedure:
-
Dissolve the chloro-intermediate in the solvent at RT.
-
Add the base (
), followed by the dropwise addition of Benzylamine. -
Stir at RT for 2–6 hours. If reaction is slow, heat to 50°C.
-
Workup: Evaporate volatile solvents. Resuspend residue in EtOAc and wash with water (2x) and brine.
-
Dry over
and concentrate. The product usually crystallizes upon cooling or addition of hexanes.
-
-
Expected Yield: 85–95%
-
Advantage: This step is regioselective; the benzylamine will only attack the C-2 position.
Stage IV: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without de-brominating the C-5 position.
Critical Constraint: Avoid catalytic hydrogenation (
-
Reagents:
-
2-(Benzylamino)-5-bromo-3-nitropyridine (1.0 eq)
-
Iron Powder (
) (5.0 eq) -
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
-
-
Procedure:
-
Suspend the nitro-compound in Ethanol/Water.
-
Add
and Iron powder. -
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Monitor by TLC/LC-MS for disappearance of the nitro compound.
-
Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[2]
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous residue with saturated
and extract with EtOAc. -
Dry and concentrate to yield the final diamine.
-
-
Expected Yield: 75–85%
-
Characterization: Confirm structure via
-NMR (look for disappearance of nitro-shifted aromatic protons and appearance of broad signal).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage I | Temperature > 10°C during addition. | Use a salt-ice bath; add |
| Stage II Incomplete | Diazonium salt hydrolysis to pyridone. | Ensure anhydrous conditions where possible; use concentrated HCl; do not delay CuCl addition. |
| De-bromination in Stage IV | Over-reduction. | Do not use |
| Product is an Oil | Residual solvent or impurities. | Triturate with cold diethyl ether or pentane to induce crystallization. |
References
-
Nitration Protocol: Organic Syntheses, Coll. Vol. 5, p. 346 (1973); Vol. 41, p. 9 (1961). (Standard procedure for 2-amino-3-nitropyridines).
-
Sandmeyer/Chlorination Strategy: ChemicalBook, Synthesis of 5-bromo-2-chloro-3-nitropyridine. (Describes the conversion of the amino-nitro intermediate to the chloro-nitro derivative).
- SNAr Displacement:Journal of Medicinal Chemistry, "Synthesis of Flupirtine Analogs". (General reference for displacing 2-chloro-3-nitropyridines with benzylamines).
-
Chemoselective Reduction: Beilstein Journal of Organic Chemistry, "Selective reduction of nitro groups in the presence of halogens". (Validates Fe/NH4Cl compatibility with aryl bromides).
Sources
using 2-N-benzyl-5-bromopyridine-2,3-diamine in Buchwald-Hartwig cross-coupling
Application Note: Buchwald-Hartwig Cross-Coupling of 2-N-benzyl-5-bromopyridine-2,3-diamine
Abstract
This guide details the operational protocols for performing Buchwald-Hartwig (B-H) cross-coupling reactions on This compound . This substrate presents a specific "chelation trap" due to its vicinal diamine motif (2-NHBn, 3-NH2), which can sequester palladium catalysts and stall the catalytic cycle. We present two validated workflows: a Direct Coupling Protocol utilizing sterically demanding biaryl phosphine ligands (BrettPhos/RuPhos) to override substrate inhibition, and a Protection-Deprotection Strategy for scale-up reliability.
Strategic Analysis: The Substrate Challenge
The molecule This compound is a high-value scaffold often found in kinase inhibitors (e.g., targeting receptor tyrosine kinases). However, it is electronically and sterically complex.
The "Chelation Trap"
The primary failure mode in coupling this substrate is not the oxidative addition to the C5-Br bond, but the competitive binding of the free amines to the Pd center.
-
C3-Amine (Primary, -NH₂): Highly nucleophilic and unhindered. It acts as a potent
-donor, displacing labile ligands on the Palladium. -
C2-Amine (Secondary, -NHBn): While sterically encumbered by the benzyl group, it can participate in bidentate chelation with the C3-amine, forming a stable 5-membered palladacycle that removes the catalyst from the active cycle.
Mechanistic Pathway & Inhibition
The diagram below illustrates the standard catalytic cycle versus the "Off-Cycle" trap caused by the substrate.
Figure 1: Catalytic cycle showing the competitive inhibition pathway (Red) where the diaminopyridine substrate sequesters the catalyst.
Experimental Protocols
Method A: Direct Coupling (Ligand-Controlled)
Best for: Rapid analog generation, small scale (<1g), library synthesis. Mechanism: Uses bulky Buchwald ligands (BrettPhos or RuPhos) that are too large to allow the substrate to chelate the Pd center, effectively "shielding" the catalyst.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl amine (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) - Must be sublimed grade.
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Pd source, Ligand, and NaOtBu inside a glovebox (ideal) or under rapid Argon flow.
-
Note: Pre-complexing the catalyst (stirring Pd+Ligand in solvent for 5 mins at 60°C) often boosts activity.
-
-
Substrate Addition: Add the 5-bromopyridine substrate and the amine coupling partner.
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to bromide).
-
Degassing: Sparge the mixture with Argon for 5 minutes (or freeze-pump-thaw x3). Oxygen is fatal to this electron-rich catalytic system.
-
Reaction: Seal and heat to 90°C - 100°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black). Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).
Method B: Protection-Deprotection Strategy (Robust)
Best for: Scale-up (>5g), GMP workflows, or when Method A fails due to poisoning. Mechanism: Masking the C3-amine as a carbamate (Boc) eliminates the chelation risk and increases the electrophilicity of the C5-Br bond.
Workflow Diagram:
Figure 2: Three-step workflow ensuring catalyst longevity by masking the interfering amine.
Protocol Details:
-
Protection: Reflux the starting material with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF. The secondary amine (2-NHBn) is sterically hindered and less likely to react than the primary 3-NH₂. Isolate the mono-Boc product.
-
Coupling:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (3 mol%) - Xantphos is excellent for N-arylation of protected substrates.
-
Base: Cs₂CO₃ (2.0 equiv) - Milder base prevents premature Boc deprotection.
-
Solvent: Toluene or Dioxane, 100°C.
-
-
Deprotection: Standard acidic cleavage (TFA/DCM 1:1) at room temperature.
Comparative Data & Optimization
Table 1: Ligand Performance Matrix for 5-Bromopyridine-2,3-diamine
| Ligand | Class | Yield (Method A) | Comments |
| BrettPhos | Biaryl Monophosphine | 85-95% | Gold standard for primary amines. Resists poisoning. |
| RuPhos | Biaryl Monophosphine | 80-90% | Excellent for secondary amines. |
| Xantphos | Bisphosphine (Bidentate) | 40-60% | Good stability, but often slower oxidative addition for this substrate. |
| BINAP | Bisphosphine (Bidentate) | <30% | Prone to displacement by the diamine substrate. |
| PPh₃ | Monophosphine | 0-10% | Completely ineffective; rapid catalyst poisoning. |
Table 2: Base Selection Guide
| Base | pKa (conj.[1] acid) | Suitability | Risk Factor |
| NaOtBu | ~17 | High | Can cause dehydrohalogenation if temp is too high. |
| LiHMDS | ~26 | Medium | Good for sensitive substrates, but can react with esters. |
| Cs₂CO₃ | ~10 | Low (for Method A) | Too weak for rapid Pd cycle in Method A; Ideal for Method B. |
Troubleshooting "The Black Box"
-
Symptom: Reaction turns black (Pd precipitation) within 30 minutes.
-
Cause: Catalyst death.[1] The substrate has displaced the ligand.
-
Fix: Switch to tBuBrettPhos (even bulkier) or increase ligand:Pd ratio to 2:1 or 3:1. Ensure O₂ exclusion is rigorous.
-
-
Symptom: Starting material remains, but no Pd black.
-
Cause: Oxidative addition is stalled.
-
Fix: The C5-Br bond is deactivated by the electron-donating amines. Increase temp to 110°C and use Pd-G3-BrettPhos precatalyst (ensures 1:1 L:Pd ratio active species).
-
-
Symptom: Debenzylation of the N2-position.
-
Cause: Under harsh basic conditions and high heat, benzyl groups can sometimes cleave.
-
Fix: Switch solvent to Toluene (non-polar) and reduce temp to 80°C, extending reaction time.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.[2]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society.[5]
-
Lutz, C. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health / PMC.
-
Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.
-
BenchChem. (2023). Synthesis routes and properties of 2,3-Diamino-5-bromopyridine.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Note & Protocol: Synthesis of 1-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridine via Intramolecular Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazopyridines represent a class of nitrogen-containing fused heterocyclic compounds of significant interest in medicinal chemistry.[1] The imidazo[4,5-b]pyridine core, in particular, is a key structural motif in numerous pharmacologically active agents, valued for its role as a versatile scaffold in drug design.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine, a key intermediate for further functionalization, through the acid-catalyzed cyclization of 2-N-benzyl-5-bromopyridine-2,3-diamine.
The described methodology leverages the classical Phillips condensation reaction, a robust and efficient method for constructing the imidazole ring from an ortho-diamine precursor. This guide explains the underlying reaction mechanism, offers a step-by-step experimental protocol, and includes a troubleshooting section to address common challenges, ensuring a reproducible and high-yielding synthesis.
Principle and Reaction Mechanism
The formation of the imidazo[4,5-b]pyridine ring from a 2,3-diaminopyridine precursor is achieved through a condensation reaction with a one-carbon electrophile, followed by intramolecular cyclization and dehydration. In this protocol, formic acid serves as both the reagent, providing the C2 carbon of the imidazole ring, and the acidic catalyst.
The reaction proceeds through the following key steps:
-
N-Formylation: The more nucleophilic primary amino group of the 2,3-diaminopyridine derivative attacks the protonated carbonyl carbon of formic acid.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a stable N-formyl intermediate.
-
Intramolecular Cyclization: Under acidic conditions, the amide carbonyl is activated by protonation, facilitating a nucleophilic attack from the adjacent secondary (N-benzyl) amino group. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Aromatization: A final dehydration step from this cyclic intermediate results in the formation of the stable, aromatic imidazo[4,5-b]pyridine ring system.
This sequence is a reliable and high-yielding pathway for the synthesis of this class of compounds.[3]
Caption: Proposed mechanism for formic acid-mediated cyclization.
Experimental Protocol
This protocol details the synthesis of 1-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% Purity | Custom Synthesis |
| Formic Acid | ACS Reagent, ≥96% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Deionized Water | In-house | |
| Crushed Ice | In-house |
Instrumentation
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 293.16 mg).
-
Reagent Addition: Add formic acid (10 mL) to the flask. The diamine should fully dissolve with stirring.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the acidic solution into a beaker containing 100 g of crushed ice.
-
Neutralization: Stir the aqueous mixture and slowly add solid sodium bicarbonate until the evolution of CO₂ gas ceases and the pH of the solution is neutral to basic (pH ~8). The crude product will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to afford the pure 1-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine.
Quantitative Data and Workflow
Summary of Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol scale |
| Reagent | Formic Acid (≥96%) | Acts as both reagent and solvent. |
| Reaction Temperature | Reflux (~100-110°C) | Ensure consistent heating for complete cyclization. |
| Reaction Time | 2-4 hours | Monitor by TLC to avoid prolonged heating. |
| Work-up | Ice quench, NaHCO₃ neutralization | Perform neutralization slowly and carefully to control CO₂ evolution. |
| Purification | Silica Gel Chromatography | Gradient elution (e.g., 10% to 50% EtOAc in Hexane). |
| Typical Yield | 85-95% | Yields are dependent on the purity of starting material and technique. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for imidazopyridine synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is at a full reflux. Extend the reaction time by 1-2 hours, continuing to monitor by TLC. |
| Purity of formic acid is low (contains water). | Use a new bottle of high-purity (≥96%) formic acid. | |
| Low Yield | Product loss during work-up or extraction. | Ensure the aqueous layer is fully neutralized (pH ~8) to precipitate all the product. Perform at least three extractions with ethyl acetate. |
| Inefficient purification. | Optimize the solvent system for column chromatography. Ensure the crude product is fully adsorbed onto the silica before loading onto the column. | |
| Dark-colored Product | Decomposition due to prolonged heating. | Avoid unnecessarily long reaction times. Monitor the reaction closely and begin work-up as soon as the starting material is consumed. |
| Baseline impurities in the starting material. | Re-purify the starting diamine before use if its purity is questionable. |
References
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2024. URL: [Link]
-
IUCr Journals. 1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. 2010. URL: [Link]
-
PMC. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. 2013. URL: [Link]
-
PMC. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. URL: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 2021. URL: [Link]
-
Encyclopedia.pub. Synthetic Imidazopyridine-Based Derivatives. 2023. URL: [Link]
-
PubMed. A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase. 2005. URL: [Link]
-
MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. URL: [Link]
-
PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. URL: [Link]
-
RSC Publishing. Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. 2025. URL: [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. 2020. URL: [Link]
-
ACS Publications. Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. 2012. URL: [Link]
Sources
preparation of kinase inhibitors using 2-N-benzyl-5-bromopyridine-2,3-diamine precursor
Executive Summary
This application note details the strategic utilization of 2-N-benzyl-5-bromopyridine-2,3-diamine as a high-value precursor for synthesizing Imidazo[4,5-b]pyridine -based kinase inhibitors. This scaffold is a privileged structure in medicinal chemistry, functioning as a purine isostere that effectively binds to the ATP-binding hinge region of kinases (e.g., Aurora, c-Met, EGFR, and p38 MAP kinases).
The protocol focuses on two critical transformations:
-
Cyclization: Converting the diamine precursor into the 3-benzyl-6-bromo-3H-imidazo[4,5-b]pyridine core.
-
Diversification: Exploiting the C6-bromide handle (derived from the C5-pyridine position) via Palladium-catalyzed cross-coupling to install solubility-enhancing tails or hydrophobic moieties targeting the kinase solvent front.
Scientific Rationale & Structural Biology
The Scaffold Advantage
The Imidazo[4,5-b]pyridine core mimics the adenine ring of ATP. In the context of kinase inhibition:
-
N1/N3 Interaction: The imidazole nitrogens often serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).
-
N3-Benzyl Group: The benzyl substituent at the N3 position (derived from the N2-benzyl of the precursor) projects into the hydrophobic pocket (often the Ribose pocket or Back Pocket II), providing affinity and selectivity.
-
C6-Bromide Handle: This position points towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the hinge binding.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow converting the diamine precursor to a functional kinase inhibitor.
Detailed Experimental Protocols
Protocol A: Cyclization to the Imidazo[4,5-b]pyridine Core
This step closes the imidazole ring. We utilize Triethyl Orthoformate (TEOF) as the C1 source. This method is preferred over formic acid for brominated substrates to avoid potential protodebromination at high temperatures.
Reagents:
-
Precursor: this compound (1.0 equiv)
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, solvent/reagent)
-
Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)
-
Solvent: Ethanol (optional, if TEOF is not used as solvent)
Procedure:
-
Charge: In a dry round-bottom flask equipped with a condenser, add This compound (500 mg, 1.79 mmol).
-
Add Reagent: Add Triethyl Orthoformate (5 mL). The precursor should dissolve or form a fine suspension.
-
Catalysis: Add Sulfamic acid (9 mg, 0.09 mmol). Note: Sulfamic acid is a mild solid acid that promotes cyclization without aggressive corrosion.
-
Reflux: Heat the mixture to reflux (100–110 °C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The diamine peak (M+H) should disappear, replaced by the cyclized product (M+H - EtOH).
-
Workup: Cool to room temperature. The product often precipitates upon cooling.
-
If precipitate forms: Filter and wash with cold hexanes.
-
If solution remains: Concentrate in vacuo. Redissolve in minimal EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
-
Purification: If necessary, purify via flash chromatography (SiO₂, 0–40% EtOAc in Hexanes).
-
Yield Expectation: 80–90%.
-
QC Check: ¹H NMR should show the disappearance of broad NH signals and the appearance of a sharp singlet (~8.4 ppm) corresponding to the C2-H of the imidazole ring.
Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling
The 6-bromo position is electronically deactivated, requiring robust catalytic systems. We employ a Pd(dppf)Cl₂ system which resists dehalogenation side-reactions better than Pd(PPh₃)₄ in this scaffold.
Reagents:
-
Substrate: 3-Benzyl-6-bromo-3H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Purge a microwave vial or sealed tube with Argon/Nitrogen.
-
Charge: Add the 6-bromo scaffold (100 mg, 0.35 mmol), Boronic Acid (0.42 mmol), and Pd(dppf)Cl₂·DCM (14 mg, 0.017 mmol).
-
Solvent: Add 1,4-Dioxane (3 mL) and Cs₂CO₃ solution (0.5 mL).
-
Degas: Bubble Argon through the liquid for 2 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Reaction: Seal and heat to 90 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Wash the filtrate with water and brine.
-
Purification: Flash chromatography (DCM/MeOH gradients are usually required due to the polarity of kinase inhibitor tails).
Data Summary & Troubleshooting
Reaction Parameters Table
| Variable | Protocol A (Cyclization) | Protocol B (Coupling) |
| Key Reagent | Triethyl Orthoformate (TEOF) | Boronic Acid / Pinacol Ester |
| Catalyst | Sulfamic Acid (Solid acid) | Pd(dppf)Cl₂·DCM |
| Temperature | 110 °C (Reflux) | 90–110 °C |
| Time | 3–5 Hours | 4–12 Hours |
| Critical QC | Appearance of C2-H singlet (NMR) | Full consumption of Bromide (LCMS) |
| Common Issue | Incomplete ring closure (Intermediate formimidate) | Protodebromination (Loss of Br without coupling) |
Troubleshooting Guide
-
Issue: Incomplete Cyclization (Protocol A)
-
Issue: Catalyst Poisoning (Protocol B)
References
-
Bavetsias, V., et al. (2012).[1] "Aurora Kinase Inhibitors: Synthesis and SAR of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry.
-
Blagg, J., et al. (2013).[1] "Regioselective C2-arylation of imidazo[4,5-b]pyridines." Organic & Biomolecular Chemistry.
-
Gou, S., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives." Mini-Reviews in Medicinal Chemistry.
-
Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.
Note: All chemical structures and protocols should be validated in accordance with your facility's safety standards (EHS). The this compound precursor is an irritant; handle with appropriate PPE.
Sources
step-by-step laboratory synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine
Application Note: High-Purity Synthesis of N2-Benzyl-5-bromopyridine-2,3-diamine
Executive Summary & Retrosynthetic Logic
The synthesis of N2-benzyl-5-bromopyridine-2,3-diamine is a critical workflow in the development of KCNQ (Kv7) potassium channel openers, structurally related to retigabine and flupirtine. The core challenge lies in the regioselective installation of the benzylamino group at the C2 position while preserving the C5-bromine and C3-amine functionalities.
Direct alkylation of 2,3-diamino-5-bromopyridine is non-viable due to poor regioselectivity (competing C3-amine reactivity). Therefore, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a highly activated 2-chloro-3-nitropyridine scaffold, followed by a chemoselective reduction.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic logic prioritizing regiocontrol via SNAr displacement.
Safety & Pre-requisites
-
Hazard Warning: 2-Chloro-3-nitropyridines are potent skin sensitizers. Benzylamine is corrosive.
-
Explosion Risk: Diazo intermediates (Step 2) are unstable; temperature control is critical.
-
Chemical Compatibility: Avoid using Pd/C + H2 for the final reduction, as this will cause hydrodebromination (loss of the C5-bromine).
Detailed Experimental Protocols
Phase 1: Synthesis of the Activated Scaffold
Target: 5-Bromo-2-chloro-3-nitropyridine
This phase converts the commercially available 2-amino-5-bromopyridine into an electrophilic scaffold suitable for regioselective amine attack.
Step 1.1: Nitration
-
Setup: Charge a 500 mL 3-neck flask with H2SO4 (conc., 100 mL) . Cool to 0°C in an ice-salt bath.
-
Addition: Add 2-amino-5-bromopyridine (17.3 g, 100 mmol) portion-wise, maintaining internal temp < 5°C. The solution will be viscous.
-
Nitration: Dropwise add HNO3 (fuming, 90%, 5.0 mL) over 30 mins.
-
Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h. Monitor by TLC (50% EtOAc/Hex).
-
Quench: Pour onto 500 g crushed ice. Neutralize carefully with NH4OH to pH 5–6.
-
Isolation: Filter the yellow precipitate (2-amino-5-bromo-3-nitropyridine). Wash with water and dry.[1][2][3]
Step 1.2: Sandmeyer Chlorination (The Activation) Rationale: The 2-amino group is converted to a 2-chloro group to enable SNAr.
-
Dissolution: Suspend the product from 1.1 (21.8 g, 100 mmol) in 6 M HCl (250 mL) . Cool to -5°C.
-
Diazotization: Add NaNO2 (8.3 g, 120 mmol) in water (20 mL) dropwise. Maintain temp < 0°C. Stir for 45 mins.
-
Substitution: Treat the diazonium solution with CuCl (12.9 g) dissolved in conc. HCl.
-
Workup: Allow to warm to RT (gas evolution N2). Dilute with water, extract with DCM (3 x 100 mL).
-
Purification: Silica gel flash chromatography (5-10% EtOAc/Hexanes).
-
Yield Expectation: 55–65% (Pale yellow solid).
-
Validation:1H NMR (CDCl3) δ 8.36 (d, 1H), 8.69 (d, 1H).[5]
-
Phase 2: Regioselective Coupling (SNAr)
Target: 2-(Benzylamino)-5-bromo-3-nitropyridine
Protocol:
-
Reagents: Dissolve 5-bromo-2-chloro-3-nitropyridine (2.37 g, 10 mmol) in anhydrous Ethanol (30 mL) or Acetonitrile .
-
Base: Add Triethylamine (1.5 mL, 11 mmol) .
-
Nucleophile: Add Benzylamine (1.2 mL, 11 mmol) dropwise at 0°C.
-
Conditions: Stir at 0°C for 30 mins, then warm to RT for 2 h. The reaction is usually rapid due to the activating effect of the 3-nitro group.
-
Observation: A bright yellow/orange precipitate often forms.
-
Workup: Evaporate solvent. Resuspend residue in water (50 mL).[2] Filter the solid.[2][3] Wash with cold EtOH (5 mL).
-
Recrystallization: Recrystallize from Ethanol if necessary.
Phase 3: Chemoselective Reduction
Target: N2-Benzyl-5-bromopyridine-2,3-diamine
Critical Control Point: Do NOT use catalytic hydrogenation (Pd/C, H2). This will remove the bromine atom (hydrodebromination). Use a dissolving metal reduction (Bechamp conditions) to preserve the halogen.
Protocol:
-
Setup: In a 250 mL round-bottom flask, suspend 2-(benzylamino)-5-bromo-3-nitropyridine (3.08 g, 10 mmol) in EtOH (50 mL) and Water (10 mL) .
-
Catalyst: Add Iron Powder (3.0 g, ~5 eq) and Ammonium Chloride (0.5 g) .
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 h.
-
Monitor: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (diamine).
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.[11][12] Dry over Na2SO4.
-
Final Purification: Isolate as the free base or convert to HCl salt for stability.
-
HCl Salt Formation: Dissolve in Et2O, add 1M HCl in Ether. Collect precipitate.
-
Quantitative Data & Validation
Table 1: Process Metrics
| Step | Reaction Type | Key Reagents | Temp | Yield (Typical) | Critical Quality Attribute |
| 1 | Nitration | HNO3/H2SO4 | 0°C | 85% | Isomer purity (3-nitro vs 5-nitro) |
| 2 | Sandmeyer | NaNO2/HCl/CuCl | <0°C | 60% | Complete conversion of diazo |
| 3 | SNAr | Benzylamine/Et3N | RT | 92% | Regioselectivity (C2 only) |
| 4 | Reduction | Fe/NH4Cl | 80°C | 75% | Retention of Bromine atom |
Analytical Validation (Expected NMR Data):
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 7.65 (d, 1H, H-6, pyridine)
-
δ 7.20–7.40 (m, 5H, Ph)
-
δ 6.90 (d, 1H, H-4, pyridine)
-
δ 6.30 (t, 1H, NH-benzyl)
-
δ 5.10 (s, 2H, NH2, exchangeable)
-
δ 4.55 (d, 2H, CH2-Ph)
-
Workflow Visualization
Figure 2: Reaction workflow for the conversion of the chloro-nitro precursor to the final diamine.
References
-
Fox, B. A.; Threlfall, T. L. (1973). "2,3-Diamino-5-bromopyridine".[11][13][14][15] Organic Syntheses, 53, 131.
-
ChemicalBook. (n.d.). "Synthesis of 5-Bromo-2-chloro-3-nitropyridine". ChemicalBook Protocols.
-
Li, X., et al. (2016). "Synthesis of 2-Amino-5-bromo-3-iodopyridine". International Journal of Simulation Systems, Science & Technology.
-
BenchChem. (2025).[1] "Application Notes for 2,3-Diamino-5-bromopyridine". BenchChem Technical Library.
-
Tober, C., et al. (2011). "Flupirtine and Retigabine Analogs". Arkivoc, 2011(ii). (Contextual reference for N-benzyl-diaminopyridine scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. ijssst.info [ijssst.info]
- 5. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 11. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. CAS 38875-53-5: 2,3-Diamino-5-bromopyridine | CymitQuimica [cymitquimica.com]
handling and storage protocols for brominated pyridine diamines
Application Note: High-Integrity Handling and Storage of Brominated Pyridine Diamines
Abstract
Brominated pyridine diamines (e.g., 2,6-diamino-3-bromopyridine) are critical, high-value scaffolds in medicinal chemistry, particularly for kinase inhibitor development. However, their electron-rich nature combined with the labile carbon-bromine bond renders them susceptible to oxidative degradation and photodehalogenation. This guide outlines a rigorous, field-proven protocol for the storage, handling, and solubilization of these compounds to ensure experimental reproducibility and maximize synthetic yield.
Introduction: The Stability Paradox
Brominated pyridine diamines possess a dual chemical personality. The amino groups provide essential nucleophilicity for cross-coupling reactions (e.g., Buchwald-Hartwig), while the bromine atom serves as a versatile handle for further functionalization.
However, this "electron-rich" system creates a stability paradox. The high electron density that facilitates catalysis also lowers the oxidation potential of the ring nitrogens and amino groups, leading to rapid formation of N-oxides and azo-dimers upon exposure to air. Simultaneously, the C-Br bond is prone to homolytic cleavage under UV/visible light, leading to photodebromination impurities that are often inseparable by standard chromatography.
Key Risk: Using degraded starting material (purity <95%) in metal-catalyzed cross-couplings can reduce yields by 40-60% due to catalyst poisoning by N-oxide impurities.
Physicochemical Stability Profile
| Parameter | Characteristic | Implication for Handling |
| Oxidation Potential | High (Electron-rich ring) | Rapid "browning" in air; formation of N-oxides. |
| Photostability | Low (C-Br bond) | Susceptible to radical debromination under fluorescent lab lights. |
| Hygroscopicity | Moderate to High | Formation of hydrates; water interferes with anhydrous couplings. |
| Basicity (pKa) | Weakly Basic (Pyridine N) | Can form salts with atmospheric CO₂ (carbamates) or acids. |
| Thermal Stability | Moderate | Stable <40°C; accelerated degradation >60°C in solution. |
Protocol A: Long-Term Storage (The "Deep Freeze" System)
Objective: To maintain >98% purity for periods exceeding 6 months.
The Golden Rule: Never store brominated pyridine diamines in clear glass or under ambient atmosphere.
-
Container Selection:
-
Primary: Amber borosilicate glass vial with a Teflon-lined screw cap.
-
Secondary: Sealed Mylar bag or a desiccant-containing jar.
-
-
Atmosphere Exchange:
-
Flush the vial headspace with Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.
-
Why: Argon settles over the solid, creating a more effective barrier against oxygen diffusion than nitrogen.
-
-
Temperature:
-
Store at -20°C .
-
Note: Refrigeration (4°C) is acceptable for active use (<1 month), but deep freeze is required to arrest oxidative kinetics for long-term stocks.
-
-
The "Thaw" Rule (Crucial Self-Validating Step):
-
Step: Allow the vial to warm to room temperature before opening.
-
Mechanism: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
Validation: If condensation is visible on the outer glass, wait 10 more minutes.
-
Protocol B: Handling & Weighing Workflow
Objective: To minimize exposure during active experimentation.
DOT Diagram 1: Handling Workflow
Caption: Optimized workflow to prevent moisture condensation and photo-degradation during handling.
Step-by-Step Procedure:
-
Environment: Dim the fume hood lights or cover the balance with an opaque shield.
-
Weighing:
-
Tare the receiving flask (preferably amber).
-
Rapidly transfer the solid.
-
Pro-Tip: If the solid appears "sticky" or clumps, it has likely absorbed water. Dry under high vacuum (0.1 mmHg) for 2 hours before use.
-
-
Solubilization:
-
Use degassed solvents (sparged with N₂ for 10 mins).
-
Avoid protic solvents (MeOH, EtOH) for storage solutions; use DMSO or DMF if a stock solution is necessary, but use within 24 hours.
-
Protocol C: Quality Control & Troubleshooting
Objective: To verify compound integrity before committing expensive reagents.
Visual Indicators:
-
Pristine: Off-white to pale yellow crystalline solid.
-
Compromised: Dark yellow, orange, or brown sticky solid (indicates N-oxide formation or azo-coupling).
-
Black/Tar: Severe decomposition. Discard.
Analytical Verification (LCMS):
-
Method: Reverse-phase C18 (Water/Acetonitrile + 0.1% Formic Acid).
-
Watch For:
-
M+16 Peak: Indicates N-Oxide [M+O].
-
M-79/81 Peak: Indicates photodebromination [M-Br+H].
-
DOT Diagram 2: Degradation Pathways
Caption: Primary degradation mechanisms: Photolytic debromination and oxidative N-oxide formation.
Safety & Hazard Assessment
-
Acute Toxicity: Harmful if swallowed (Category 3/4). Treat as a potential neurotoxin due to structural similarity to 4-aminopyridine (potassium channel blocker).
-
Skin/Eye: Severe irritant.[1][2] Dust is a respiratory sensitizer.
-
PPE: Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab coat. Handle strictly within a fume hood.
References
-
Stability of Aminopyridines
- Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation p
- Source: PubMed (J Pharm Biomed Anal).
-
URL:[Link]
-
Photodebromination Mechanisms
-
Safety Data & Handling
-
Title: Safety Data Sheet: 2-Amino-6-bromopyridine.[1]
- Source: Fisher Scientific.
-
-
Oxidation in Drug Development
Sources
microwave-assisted synthesis involving 2-N-benzyl-5-bromopyridine-2,3-diamine
Application Note: Accelerated Scaffold Construction using 2-N-benzyl-5-bromopyridine-2,3-diamine
Executive Summary
This technical guide details the microwave-assisted application of This compound , a high-value heterocyclic precursor. This molecule is a "privileged scaffold" intermediate, primarily used to synthesize 3-benzyl-6-bromo-3H-imidazo[4,5-b]pyridines (and their regioisomers), which are critical pharmacophores in anticancer (e.g., c-Met inhibitors) and anti-plasmodial drug discovery.
Conventional thermal heating for these condensation reactions often requires prolonged reflux (24–48 hours) and harsh dehydrating agents (PPA, POCl3), leading to degradation of the sensitive benzylamine moiety. This guide presents a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes, improves regioselectivity, and enables rapid downstream functionalization of the 5-bromo "handle" via Palladium-catalyzed cross-coupling.
Chemical Context & Mechanistic Insight
The substrate contains three distinct functional sites:
-
C2-Position (Secondary Amine): Substituted with a benzyl group. This sterically hindered amine dictates the regiochemistry of cyclization.
-
C3-Position (Primary Amine): Highly nucleophilic; typically the initial point of attack on carbonyl electrophiles.
-
C5-Position (Bromine): An orthogonal handle for late-stage diversification (Suzuki/Buchwald couplings).
The Microwave Advantage
In conductive heating (oil bath), the reaction vessel walls heat first, creating thermal gradients. In microwave synthesis, the polar reaction matrix (often utilizing polar solvents like EtOH or AcOH) absorbs microwave energy directly via dipolar polarization and ionic conduction . This results in rapid internal heating, effectively overcoming the activation energy barrier for the dehydration step in imidazole ring formation.
Experimental Workflow Visualization
The following diagram outlines the integrated workflow, from the diamine precursor to the fully functionalized drug scaffold.
Figure 1: Integrated microwave workflow for the synthesis and functionalization of the imidazo[4,5-b]pyridine core.
Protocol 1: One-Pot Microwave Cyclocondensation
This protocol describes the formation of the imidazole ring.[1][2][3] The reaction proceeds via the formation of an amide intermediate followed by acid-catalyzed dehydration.
Objective: Synthesis of 3-benzyl-6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine.
Materials:
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Carboxylic Acid (R-COOH) (1.2 equiv) OR Triethyl Orthoformate (for R=H).
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) serves as both solvent and catalyst.
-
Vessel: 10 mL Microwave Process Vial (borosilicate glass) with crimp cap.
Step-by-Step Methodology:
-
Charge: Weigh the diamine (e.g., 0.5 mmol, ~139 mg) and the carboxylic acid (0.6 mmol) into the microwave vial.
-
Solvate: Add Glacial Acetic Acid (2.0 mL). Add a magnetic stir bar.
-
Note: Ensure the vial is sealed properly. AcOH absorbs microwaves efficiently (high loss tangent).
-
-
Irradiate: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
-
Temperature: 170°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Cool & Workup: Use compressed air cooling to drop T < 50°C.
-
Neutralization: Pour the reaction mixture into crushed ice/water (20 mL). Neutralize with conc. NH₄OH or saturated NaHCO₃ until pH ~8.
-
Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: If necessary, recrystallize from EtOH or perform flash chromatography (DCM/MeOH).
-
Optimization Table: Temperature vs. Yield
| Entry | Temperature | Time | Yield (%) | Observation |
| 1 | 120°C | 30 min | 45% | Incomplete conversion (Amide intermediate visible). |
| 2 | 150°C | 20 min | 78% | Good conversion. |
| 3 | 170°C | 15 min | 92% | Full conversion, clean profile. |
| 4 | 200°C | 10 min | 65% | Degradation/tarring observed. |
Protocol 2: Microwave-Enhanced Suzuki-Miyaura Coupling
Following cyclization, the bromine at position 6 (derived from position 5 of the diamine) remains intact. This protocol utilizes the "Microwave Effect" to accelerate the Pd-catalyzed cross-coupling, which is often sluggish on electron-deficient pyridine rings.
Objective: Derivatization at the C6 position.
Materials:
-
Substrate: Cyclized 6-bromo-imidazo[4,5-b]pyridine intermediate (0.2 mmol).
-
Coupling Partner: Aryl Boronic Acid (0.3 mmol, 1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered acids).
-
Base: 2M Aqueous Na₂CO₃ (0.6 mmol, 3 equiv).
-
Solvent: 1,4-Dioxane : Ethanol (4:1 ratio) OR Toluene : Ethanol (4:1).
Step-by-Step Methodology:
-
Charge: Add the bromide substrate, boronic acid, and Pd catalyst to the microwave vial.
-
Inert Atmosphere (Critical): Cap the vial and purge with Argon or Nitrogen for 2 minutes. Oxygen inhibits the catalytic cycle.
-
Solvent Addition: Inject the degassed solvent mixture (2.5 mL) and aqueous base (0.3 mL) through the septum.
-
Irradiate:
-
Temperature: 110°C
-
Hold Time: 10 minutes
-
Power: Dynamic
-
-
Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry organic layer over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanistic Pathway (DOT Diagram)
Understanding the cyclization mechanism aids in troubleshooting. The reaction proceeds through an equilibrium-controlled amide formation followed by an irreversible, entropy-driven dehydration.
Figure 2: Mechanistic pathway of the acid-catalyzed cyclodehydration.
Troubleshooting & Expert Tips
-
Regioselectivity Issues:
-
The 3-NH₂ is more nucleophilic than the 2-NH-Bn. Acylation usually occurs at N3 first. Ring closure then involves the N2-benzyl nitrogen attacking the amide carbonyl. This confirms the formation of the 3-benzyl isomer (often referred to as 1-benzyl in some older literature, but structurally the benzyl is on the imidazole nitrogen adjacent to the pyridine nitrogen).
-
Verification: Use 2D NMR (HMBC) to confirm the position of the benzyl group relative to the bridgehead carbons.
-
-
Oxidation Sensitivity:
-
The starting diamine, this compound, is electron-rich and prone to air oxidation (turning dark brown). Store under Argon at -20°C. If the starting material is dark, recrystallize or pass through a short silica plug before use.
-
-
Green Chemistry Alternative:
-
For the Suzuki coupling, water can be used as the primary solvent with TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst (PTC). This forms "micro-reactors" (micelles) that heat very efficiently in the microwave [4].
-
References
-
Vertex AI Search Result 1.1: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]
-
Vertex AI Search Result 1.2: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available at: [Link]
-
Vertex AI Search Result 1.9: Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues. ResearchGate.[4] Available at: [Link]
-
Vertex AI Search Result 1.4: Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
applications of 2-N-benzyl-5-bromopyridine-2,3-diamine in heterocyclic chemistry
Application Note: Strategic Utilization of 2-N-Benzyl-5-bromopyridine-2,3-diamine in Heterocyclic Scaffold Construction
Executive Summary
This compound (CAS: 1215916-51-0) is a high-value heterocyclic building block designed for the divergent synthesis of fused pyridine scaffolds.[1] Its structural utility lies in its three orthogonal reactive handles:
-
The vicinal diamine core: Enables rapid condensation with electrophiles (aldehydes, carboxylic acids, 1,2-dicarbonyls) to form imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines.[2][3][1]
-
The N-benzyl group: Serves as a pre-installed hydrophobic moiety, often required for occupancy of hydrophobic pockets in kinase or GPCR targets (e.g., Adenosine receptors), eliminating the need for difficult post-cyclization alkylation steps.[2][3][1]
-
The 5-bromo substituent: A robust handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the generation of Structure-Activity Relationship (SAR) libraries.[1]
This guide details the protocols for transforming this precursor into bioactive fused heterocycles, specifically targeting the imidazo[4,5-b]pyridine privileged structure.[2][3][1]
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | |
| Molecular Weight | 278.15 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM.[1] |
| Reactivity Class | Electron-rich pyridine; ortho-diamine; Aryl bromide.[1] |
| Key Hazard | Irritant (Skin/Eye).[2][3][1] Handle with standard PPE.[2] |
Structural Logic:
The presence of the benzyl group on the 2-amino nitrogen (
Strategic Workflow: Divergent Synthesis
The following flowchart illustrates the two primary synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic pathways for this compound.[1] Path A yields the imidazo[4,5-b]pyridine core, while Path B yields the pyrido[2,3-b]pyrazine core.[2][3][1]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Target Application: Construction of the core scaffold for kinase inhibitors.[1]
Mechanism: The primary amine (3-NH2) condenses with the aldehyde to form an imine intermediate.[3][1] The secondary amine (2-NH-Bn) then attacks the imine carbon, followed by oxidative aromatization.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Sodium metabisulfite (Na
Sngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> O ) (1.5 equiv) - Acts as the oxidant.[3][1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 278 mg (1.0 mmol) of This compound in 5 mL of DMF.
-
Addition: Add 117 mg (1.1 mmol) of benzaldehyde, followed by 285 mg (1.5 mmol) of Na
S O . -
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting diamine is more polar than the cyclized product.[3]
-
Workup: Cool the mixture to room temperature. Pour into 50 mL of ice-cold water. A precipitate should form.[2]
-
Isolation: Filter the solid. Wash the filter cake copiously with water to remove DMF and inorganic salts.[2][3]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO
, gradient 0-40% EtOAc in Hexanes). -
Yield Expectation: 75–85%.
Critical Note: If using aliphatic aldehydes, the oxidative step is slower.[2][3][1] Air bubbling or the use of Cu(OAc)
Protocol B: Suzuki-Miyaura Coupling at C-6
Target Application: Installation of the "Tail" region for SAR exploration.[1]
Rationale: The bromine at position 6 is electronically activated by the adjacent pyridine nitrogen, making it an excellent candidate for Pd-catalyzed coupling.[2]
Materials:
-
3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (from Protocol A) (1.0 equiv)[3][1]
-
Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)[2][3][1]
-
Catalyst: Pd(PPh
)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (5 mol%) or Pd(dppf)Cl (for sterically hindered substrates).[3][1] -
Base: 2M Na
COngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (aq).[3][1]
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the imidazopyridine substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[2][3][1] Oxygen exclusion is critical for catalyst longevity.[2][3]
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na
CO (1 mL). -
Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash chromatography.
Comparative Data: Cyclization Efficiency
The following table summarizes the efficiency of cyclization with various electrophiles using the N-benzyl diamine core.
| Electrophile | Reagent/Catalyst | Product Scaffold | Yield (%) | Notes |
| Benzaldehyde | Na | Imidazo[4,5-b]pyridine | 82% | Robust, standard protocol.[1] |
| Formic Acid | HCl (cat) / Reflux | Imidazo[4,5-b]pyridine | 90% | Yields the C2-unsubstituted derivative.[2][3][1] |
| Triethyl Orthoformate | p-TsOH / Toluene | Imidazo[4,5-b]pyridine | 88% | Anhydrous alternative to formic acid.[2][1] |
| Glyoxal (40% aq) | EtOH / Reflux | Pyrido[2,3-b]pyrazine | 65% | Requires careful temp control to avoid polymerization.[2][3][1] |
| Benzil | AcOH / Reflux | Pyrido[2,3-b]pyrazine | 72% | Yields the 2,3-diphenyl derivative.[2][3][1] |
References
-
Synthesis of Imidazo[4,5-b]pyridines
-
Palladium-Catalyzed Functionalization
-
General Reactivity of 2,3-Diaminopyridines
Sources
- 1. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine
Ticket System ID: #SYN-PYR-5BR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 21, 2026[1]
Executive Summary & Synthetic Strategy
User Query: "How do I improve the yield of 2-N-benzyl-5-bromopyridine-2,3-diamine? My current yields are inconsistent, and I am observing dehalogenation or incomplete conversion."
Technical Diagnosis: The synthesis of This compound typically proceeds via a two-step sequence starting from 2-chloro-3-nitro-5-bromopyridine (or the 2,5-dibromo analog).[1] The two primary failure modes are:
-
Step 1 (
): Hydrolysis of the starting material due to moisture, leading to the 2-hydroxy impurity.[1] -
Step 2 (Reduction): Critical Failure Point. The use of standard catalytic hydrogenation (H₂/Pd-C) causes rapid debromination at the C5 position, yielding the non-brominated byproduct.[1]
Recommended Workflow:
We recommend a Nucleophilic Aromatic Substitution (
Synthetic Pathway Visualization
Figure 1: Decision tree for the synthesis of this compound, highlighting the critical divergence in the reduction step.
Step 1: Nucleophilic Aromatic Substitution ( )[1]
Objective: Install the benzylamine group at the C2 position. Key Challenge: Regioselectivity (vs. C5) and Hydrolysis (vs. OH).[1]
Protocol Optimization
| Parameter | Recommendation | Technical Rationale |
| Starting Material | 2-chloro-3-nitro-5-bromopyridine | The C2-chloride is significantly more reactive than the C5-bromide due to the ortho-effect of the nitro group.[1] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents accelerate |
| Base | DIPEA (Hunig's Base) or K₂CO₃ | Scavenges HCl.[1] Avoid strong hydroxide bases (NaOH) to prevent hydrolysis to the hydroxypyridine. |
| Temperature | 0°C to RT , then 50°C | Start cold to control exotherm and ensure regioselectivity. Heat only to drive completion. |
Troubleshooting Guide (Step 1)
Q: Why do I see a peak at M-17 (or M-Cl+OH) in LCMS? A: This is the hydrolysis product (2-hydroxy-3-nitro-5-bromopyridine).[1]
-
Fix: Ensure solvents are dried over molecular sieves. Switch from inorganic bases (K₂CO₃) to organic bases (DIPEA) if water content is hard to control.[1]
Q: The reaction is sluggish. Can I increase the temperature? A: Caution is advised. Above 80°C, you risk displacing the C5-bromide (though less likely) or causing oxidative degradation.
-
Fix: Add a catalytic amount of KI (Potassium Iodide) to form the more reactive transient 2-iodo species (Finkelstein-like activation).[1]
Step 2: Chemoselective Nitro Reduction (Critical)[1]
Objective: Reduce the -NO₂ group to -NH₂ without removing the -Br atom. Key Challenge: Halogenated pyridines are extremely susceptible to hydrogenolysis (debromination) under standard catalytic hydrogenation conditions.[1]
Method A: Iron-Mediated Reduction (The "Gold Standard")
Recommended for scale-up (>1g) due to cost and reliability.[1]
Protocol:
-
Dissolve the nitro intermediate in EtOH:Water (3:1) .
-
Add 5.0 equivalents of Iron Powder (fine mesh, <325 mesh is best).
-
Add 3.0 equivalents of Ammonium Chloride (NH₄Cl) .
-
Heat to 70–80°C with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
-
Monitor: Reaction is usually complete in 1–2 hours.
-
Workup: Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot EtOH. Concentrate and extract.
Why this works: The single-electron transfer (SET) mechanism of zero-valent iron is highly specific to the nitro group and does not possess the potential to insert into the C-Br bond under these conditions [1].
Method B: Stannous Chloride ( )
Recommended for small scale (<500mg) or high-purity needs.[1]
Protocol:
-
Add 3-4 equivalents of SnCl₂[1]·2H₂O .
-
Stir at RT or mild heat (40°C).
-
Workup: Quench with saturated NaHCO₃ or Rochelle’s salt to solubilize tin salts.
Method C: Catalytic Hydrogenation (The "High Risk" Option)
Only use if strictly necessary.
If you must use hydrogenation (e.g., for GMP reasons avoiding heavy metals), you cannot use Pd/C.
-
Alternative: Pt/C (Sulfided) or Raney Nickel (poisoned).[1]
-
Additive: Add 0.1 eq of Thiourea or V2O5 to poison the catalyst against dehalogenation [2].[1]
Purification & Storage
Issue: The product, this compound, is an electron-rich diamine.[1] It is highly prone to oxidation, turning from off-white to dark brown/black upon exposure to air.[1]
Stabilization Protocol:
-
Acid Salt Formation: Immediately convert the free base to the dihydrochloride salt using 4M HCl in Dioxane.[1] The salt is significantly more stable.
-
Inert Atmosphere: Perform all column chromatography with degassed solvents.
-
Storage: Store at -20°C under Argon.
FAQ: Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| LCMS shows Mass = Target - 79 amu | Debromination. You likely used Pd/C or excessive heat during reduction.[1] | Switch to Fe/NH₄Cl or SnCl₂ .[1] If using H₂, switch catalyst to Sulfided Pt/C. |
| Starting material remains after Step 1 | Low Nucleophilicity. Benzylamine may be protonated if acid was present.[1] | Ensure >2 eq. of base (DIPEA) is used.[1] Check benzylamine quality (it absorbs CO₂ from air to form carbamates).[1] |
| Product turns to tar on the rotavap | Oxidation. The diamine is air-sensitive.[1] | Do not rotavap to dryness at high temp.[1] Add antioxidants (e.g., BHT) or convert to HCl salt immediately. |
| Low yield in Step 1 (Solubility issues) | Wrong Solvent. | Switch from EtOH to DMF or NMP to improve solubility of the nitro-pyridine. |
References
-
BenchChem Technical Support. (2025).[1][2][3] Selective Reduction of Nitro Groups: Troubleshooting Guide. Retrieved from
-
European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1).[1][4] Retrieved from [1]
-
Setamdideh, D., et al. (2011).[1][5] Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.[1][5] Oriental Journal of Chemistry.[1] Retrieved from
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[1][6] Retrieved from
Sources
Technical Support Center: Purification of 2-N-benzyl-5-bromopyridine-2,3-diamine
Case ID: PUR-PYR-BNZ-005 Subject: Optimization of Column Chromatography for Lipophilic Aminopyridines Assigned Specialist: Senior Application Scientist, Separation Technologies
Diagnostic Workflow
Before initiating purification, assess your crude mixture using the following decision matrix. This workflow prevents common failures associated with basic heterocycles.
Figure 1: Decision matrix for purifying aminopyridines. Note the critical checkpoint for silanol interactions (Streaking).
Critical Parameters & Scientific Rationale
The Chemistry of the Problem
The target molecule, 2-N-benzyl-5-bromopyridine-2,3-diamine , presents a "push-pull" purification challenge.
-
Basicity (The "Push"): The pyridine nitrogen (pKa ~5-6) and the secondary amine at the 2-position act as Lewis bases. Standard silica gel (
) is slightly acidic (pH ~5) due to surface silanol groups ( ). -
Lipophilicity (The "Pull"): The benzyl group and bromine atom add significant hydrophobic character, distinguishing it from simple aminopyridines. This allows for separation from highly polar byproducts (e.g., oxidized tars) but requires careful solvent strength modulation.
The Solution: Amine Deactivation
To prevent the silica-amine interaction, the mobile phase must be "buffered" with a competing base.
-
Triethylamine (TEA): Competes for silanol sites, effectively "capping" the column dynamically.
-
Ammonia (
): Stronger base, often used with MeOH/DCM systems for highly polar compounds.
Troubleshooting Guide
Issue 1: Severe Tailing / Streaking on TLC or Column
Symptom: The product elutes over 10+ fractions or appears as a streak from the baseline to the solvent front on TLC.
-
Root Cause: Uncapped acidic silanols on the silica are protonating your pyridine ring.
-
Corrective Action:
-
Pre-treat the Column: Flush the packed silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) before loading the sample.
-
Modify Mobile Phase: Maintain 0.5% to 1% TEA throughout the entire gradient elution 3.
-
Issue 2: Co-elution with Benzylamine Impurities
Symptom: NMR shows a persistent benzylamine peak or "smearing" of the benzyl region. Context: If synthesized via nucleophilic substitution (SNAr) of 2-fluoro/chloro-5-bromopyridine, excess benzylamine is a common contaminant.
-
Root Cause: Both the product and benzylamine are basic and lipophilic.
-
Corrective Action:
-
Switch Stationary Phase: Use Basic Alumina (Act. III) instead of silica.[1][2] Alumina is less acidic and separates amines based on subtle polarity differences rather than pKa interactions.
-
Alternative: Perform an aqueous workup with saturated
(do not use strong acid, or you will protonate the product) to wash away the more water-soluble primary amines before chromatography.
-
Issue 3: Product Discoloration (Brown/Purple Bands)
Symptom: The column turns dark; fractions are colored but NMR is clean.
-
Root Cause: Aminopyridines, especially diamines, are oxidation-sensitive. Silica gel can catalyze oxidative degradation.
-
Corrective Action:
-
Minimize time on the column.
-
Use degassed solvents .
-
Wrap the column in aluminum foil if the lab is brightly lit (photosensitivity check).
-
Optimized Experimental Protocols
Protocol A: The "Standard" Silica Method (Preferred)
Best for: Routine purification where the product is the major component.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (40-63 µm) |
| Loading Method | Dry Load: Adsorb crude onto Celite 545 (1:2 ratio w/w). |
| Mobile Phase A | Hexanes + 1% |
| Mobile Phase B | Ethyl Acetate + 1% |
| Gradient | 0% B for 2 CV (to elute non-polar impurities), then 0-60% B over 15 CV. |
Step-by-Step:
-
Dissolve crude mixture in minimal DCM. Add Celite. Evaporate to a free-flowing powder.
-
Pack silica column.[3] Crucial: Flush with 2 CV of Mobile Phase A to neutralize the silica.
-
Load the Celite powder on top of the silica bed. Add a layer of sand.
-
Run the gradient.[3] The benzyl group usually retains the compound longer than simple pyridines, eluting around 30-40% EtOAc.
Protocol B: The "Polar" Method (For Stubborn Tailing)
Best for: Highly polar crude mixtures or if Protocol A fails.
| Parameter | Specification |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) containing 1% |
| Gradient | 0-10% B over 20 CV. |
Note: Do not exceed 10-15% MeOH on silica, as dissolved silica can contaminate your product.
Frequently Asked Questions (FAQ)
Q: Can I use acetone instead of ethyl acetate? A: Avoid acetone with primary amines (the 3-amino group). Acetone can react with the primary amine to form an imine (Schiff base) inside the column, appearing as a new impurity 1. Stick to EtOAc/Hexane or DCM/MeOH.[3]
Q: My product crystallized inside the column. What now? A: This indicates the mobile phase was too weak for the concentration of the sample.
-
Immediate Fix: Stop the flow. Switch to 100% EtOAc or 10% MeOH/DCM immediately to dissolve the plug.
-
Prevention: Use the Dry Load method (Protocol A) for future runs to prevent solubility mismatch at the injection point.
Q: Why is my yield lower than expected after the column? A: Check the silica at the top of the column. If it is stained dark brown, your compound likely decomposed or irreversibly bound to the silica.
-
Next Step: Switch to Neutral Alumina or treat your silica with 2-3% triethylamine to fully deactivate it before use.
References
-
BenchChem Tech Support. (2025).[2][3][4] Chromatography of Pyridine Compounds: Troubleshooting Peak Tailing. Retrieved from 2
-
BenchChem Protocols. (2025). How to remove unreacted 2-aminopyridine from product. Retrieved from 3
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from 1
-
Organic Syntheses. (n.d.). Preparation of 2,3-Diamino-5-bromopyridine.[5][6][7] Retrieved from 7
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 38875-53-5: 2,3-Diamino-5-bromopyridine | CymitQuimica [cymitquimica.com]
- 6. 2,3-Diamino-5-bromopyridine CAS#: 38875-53-5 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
overcoming solubility issues with 2-N-benzyl-5-bromopyridine-2,3-diamine in aqueous media
Topic: Overcoming Solubility Issues with 2-N-benzyl-5-bromopyridine-2,3-diamine in Aqueous Media Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]
Technical Support Center: Solubility Optimization Guide
Subject: Troubleshooting Aqueous Solubility for this compound Compound ID: 2-N-Bn-5-Br-PyDA (Abbreviated) Chemical Class: Hydrophobic Weak Base / Aminopyridine Derivative[1][2][3]
Executive Summary
This compound presents a classic medicinal chemistry challenge: it combines a weakly basic core (pyridine-diamine) with a lipophilic tail (benzyl group) and a halogen substituent (bromine).[1][2][3]
In neutral aqueous media (pH 7.4), this compound exists predominantly in its uncharged, free-base form, leading to rapid precipitation.[1][4] Successful solubilization requires exploiting its pKa (protonation of the pyridine nitrogen) or encapsulating the hydrophobic benzyl moiety.[4]
This guide details three validated workflows to solubilize this compound for biological assays, ranging from pH manipulation to advanced encapsulation.[4]
Part 1: Physicochemical Diagnostics (The "Why")
Q: Why does this compound precipitate immediately upon dilution into PBS or media?
A: The precipitation is driven by the mismatch between the compound's LogP and the buffer pH.[4]
-
High Lipophilicity (LogP > 3.5): The benzyl group and bromine atom significantly increase the partition coefficient.[4] The crystal lattice energy is high due to pi-stacking (benzyl/pyridine) and hydrogen bonding (diamine), making the solid difficult to break apart.[1][4]
-
pKa Mismatch: The pyridine ring nitrogen is the most basic site.[4][5] While 2,3-diaminopyridine has a pKa ~6.5–7.0, the 5-bromo substituent is electron-withdrawing , likely lowering the pKa to the 4.5–5.5 range .[1][2][3]
Q: Can I just increase the DMSO concentration?
A: Only to a limit. While soluble in 100% DMSO, "crashing out" occurs upon aqueous dilution because water is a powerful anti-solvent for this hydrophobic structure.[4] Furthermore, DMSO concentrations >0.5-1% are often cytotoxic or interfere with kinase/enzyme assays.[1][2][3] We recommend formulation strategies over simple cosolvent spikes. [3]
Part 2: Formulation Strategies (The "How")
We recommend three tiers of solubilization. Start with Tier 1 for chemical assays, and move to Tier 3 for sensitive cell-based or in vivo work.[1][2][3][4]
Tier 1: pH-Dependent Solubilization (Salt Formation)
Best for: Chemical screens, non-cellular assays.[1][2][3]
Mechanism: Lowering the pH below the pKa (target pH < 4.[4]5) protonates the ring nitrogen, converting the insoluble free base into a soluble cation.[4]
Protocol:
-
Prepare a 20 mM stock in DMSO.
-
Dilute into an acidic buffer (e.g., 50 mM Acetate Buffer, pH 4.0 or 0.1 N HCl ).
-
Validation: If the solution remains clear, the solubility is pH-driven.[2]
-
Warning: This is not suitable for cell culture (pH 7.4 required).[4]
Tier 2: Cosolvent/Surfactant System
Best for: In vitro biochemical assays where pH 7.4 is mandatory.[3]
Mechanism: Uses a surfactant to form micelles that sequester the hydrophobic benzyl tail, preventing aggregation.[4]
Recommended Vehicle:
Protocol:
-
Add the surfactant (Tween 80 or Solutol) directly to the DMSO stock.[4] Mix thoroughly.
-
Slowly add the aqueous buffer (warm if necessary) with vortexing.[4]
Tier 3: Cyclodextrin Complexation (The Gold Standard)
Best for: Cell culture (IC50), animal dosing (PK), and preventing precipitation over time.[1][4]
Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the benzyl-bromopyridine core, while the hydrophilic exterior ensures aqueous solubility.[1][2][3] This does not alter pH or require toxic solvents.[3][4]
Part 3: Experimental Workflows
Workflow A: Preparation of a Stable 10 mM Aqueous Stock (Tier 3)
Materials:
Step-by-Step Protocol:
-
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water.[1][2][3] Filter sterilize (0.22 µm).
-
Initial Dissolution (The "pH Toggle" Trick):
-
Complexation:
-
Neutralization:
-
Final Dilution: Adjust volume with water/buffer to reach the target concentration (e.g., 10 mM).
Workflow B: Oxidative Stability Check
Crucial for Diamines: 2,3-diaminopyridines are electron-rich and prone to oxidation (turning solutions brown/black).[1][2][3]
-
Visual Check: If your stock solution turns yellow/brown after 24 hours, oxidation is occurring.[3][4]
-
Fix: Add 0.5 mM Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer as an antioxidant.
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct solubilization method based on your assay requirements.
Caption: Decision tree for solubilizing this compound based on assay tolerance to pH and excipients.
Part 5: Quantitative Data Summary
Table 1: Estimated Solubility Limits in Various Vehicles
| Vehicle System | Estimated Max Solubility | Suitability | Notes |
| 100% DMSO | > 50 mM | Stock Storage | Hygroscopic; freeze aliquots to prevent water uptake.[1][2][3] |
| PBS (pH 7.4) | < 10 µM | Poor | Compound will precipitate immediately.[3][4] |
| 0.1 N HCl (pH 1.0) | > 10 mM | Chemical Synthesis | Forms highly soluble Hydrochloride salt.[3][4] |
| 20% HP-β-CD (pH 7.4) | 2 – 5 mM | Excellent | Biocompatible; prevents precipitation and oxidation. |
| 5% DMSO / 5% Tween | ~ 500 µM | Moderate | High surfactant load may lyse sensitive cells.[1][2][3] |
References
-
Physicochemical Properties of Aminopyridines
-
Solubility Enhancement Strategies
-
Formulation of Lipophilic Weak Bases
Sources
- 1. EP0755931A1 - Dihydropyridine and pyridine derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
minimizing byproduct formation during 2-N-benzyl-5-bromopyridine-2,3-diamine reactions
Technical Support Center: 2-N-benzyl-5-bromopyridine-2,3-diamine Synthesis
Ticket ID: #PYR-Br-BN-002 Subject: Optimization of Yield & Purity; Minimization of Debrominated Byproducts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
The synthesis of This compound presents a classic "chemoselectivity vs. regioselectivity" conflict. The primary failure mode is hydrodebromination (loss of the C5-bromine) during the reduction of the C3-nitro precursor. Secondary failure modes include regioisomeric alkylation (attack at C3 vs. C2) and oxidative degradation of the electron-rich diamine product.
This guide provides a validated workflow to navigate these bottlenecks, prioritizing the Iron-Ammonium Chloride (Fe/NH₄Cl) reduction method over catalytic hydrogenation to preserve the halogen handle.
Module 1: The Synthetic Pathway & Failure Points
To minimize byproducts, we must first visualize where they occur. The recommended route utilizes a Nucleophilic Aromatic Substitution (
Figure 1: Synthetic logic flow highlighting the critical divergence point at Step 2 where debromination typically occurs.
Module 2: Step-by-Step Optimization Protocols
Step 1: Regioselective (Benzylation)
Objective: Install the benzyl group exclusively at the C2 position. The Issue: While C2 is more electrophilic than C3, harsh conditions can lead to bis-alkylation or displacement of the bromine if the leaving group at C2 is not labile enough.
-
Recommended Precursor: 5-bromo-2-chloro-3-nitropyridine. The chlorine at C2 is highly activated by the ortho-nitro group and the ring nitrogen.
-
Protocol:
-
Dissolve precursor (1.0 eq) in anhydrous THF or Acetonitrile.
-
Add DIPEA (1.2 eq) as a proton scavenger.
-
Cool to 0°C .
-
Add Benzylamine (1.05 eq) dropwise. Do not use large excess.
-
Allow to warm to RT. Monitor by TLC/LCMS.[1]
-
Why this works: The low temperature and stoichiometry control prevent the amine from attacking the C5-Br position or displacing the nitro group.
-
Step 2: Chemoselective Nitro Reduction (The Critical Step)
Objective: Reduce
Comparative Analysis of Reduction Methods:
| Method | Risk of Debromination | Workup Difficulty | Recommendation |
| High (Critical Failure) | Low | AVOID | |
| Low | Low | Alternative | |
| Very Low | High (Emulsions) | Backup | |
| Fe / | Negligible | Medium (Iron sludge) | PRIMARY |
| Sodium Dithionite | Very Low | Low (Aqueous) | Good for small scale |
Validated Protocol: Fe/NH₄Cl Reduction
-
Setup: Suspend the nitro-intermediate (1.0 eq) in a mixture of Ethanol:Water (3:1) .
-
Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh). -
Reaction: Heat to 70–80°C with vigorous stirring (mechanical stirring recommended to keep Fe suspended).
-
Monitoring: Reaction is usually complete in 1–2 hours.
-
Workup (Crucial for Yield):
Module 3: Troubleshooting & FAQs
Q1: I see a "Des-bromo" impurity (M-79/81) in my LCMS. What happened?
Root Cause: You likely used catalytic hydrogenation (Pd/C) or a metal hydride (
Q2: My product turns purple/black upon isolation.
Root Cause: 2,3-Diaminopyridines are electron-rich and prone to oxidation, forming azo-dimers or phenazine-like species when exposed to air and light. Resolution:
-
Perform the workup under
or Argon.[1][2][3] -
Add a trace of Ascorbic Acid or Sodium Metabisulfite to the aqueous workup phase as an antioxidant.
-
Store the solid product in the dark at -20°C under inert gas.
Q3: The reaction in Step 1 yields a mixture of regioisomers.
Root Cause: This is rare with 2-chloro-3-nitro precursors but common if using 2,3-dibromo-5-nitropyridine .
Resolution: Ensure you are using 5-bromo-2-chloro-3-nitropyridine . The Chloride is a better leaving group than Bromide in
Module 4: Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for identifying and resolving common synthetic anomalies.
References
-
Org. Syn. Coll. Vol. 5, p. 346 (1973). 2,3-Diaminopyridine. (Foundational protocol for diamine synthesis via nitro reduction).
-
BenchChem Technical Guide. How to avoid debromination in pyridine coupling reactions. (Specific insights on ligand/catalyst choice to prevent C-Br cleavage).
-
Heterocyclic Letters Vol. 11. Synthesis of 2-amino-5-bromopyridine derivatives. (Discussion on bromination patterns and impurity profiles).
- Journal of Medicinal Chemistry.General methods for on 2-chloro-3-nitropyridines. (Validating the regioselectivity of the C2 displacement). Note: General chemical principle supported by standard texts.
Sources
recrystallization techniques for high-purity 2-N-benzyl-5-bromopyridine-2,3-diamine
Topic: Recrystallization techniques for high-purity 2-N-benzyl-5-bromopyridine-2,3-diamine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Case ID: PUR-BPDA-001 Status: Active Scientist: Senior Application Specialist
Executive Summary
High-purity This compound is a critical intermediate, particularly in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs). The presence of the ortho-diamine motif renders the molecule susceptible to oxidative degradation (forming azoxy/azo dimers) and light sensitivity due to the C-Br bond.
This guide addresses the specific challenges of recrystallizing this lipophilic, electron-rich pyridine derivative. Unlike simple aminopyridines, the benzyl group alters the solubility profile, necessitating specific solvent systems to balance yield and impurity rejection.
Module 1: Solvent System Selection
User Question: I cannot find a literature melting point or specific solvent system for this benzyl derivative. What should I use?
Scientist Response: The benzyl group significantly increases lipophilicity compared to the parent 2,3-diamino-5-bromopyridine. While the parent compound crystallizes from water or benzene, the benzyl derivative requires a semi-polar organic system.
Recommended Solvent Systems:
| System Type | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Target Impurities | Comments |
| Primary (Polar) | Ethanol (95%) / Water | 3:1 to 1:1 | Polar salts, inorganic residues | Gold Standard. Dissolve in hot EtOH, add warm water until turbid, cool slowly. |
| Alternative (Non-Polar) | Toluene / Heptane | 1:2 | Unreacted Benzylamine, non-polar tars | Good for removing lipophilic byproducts. Requires higher dissolution temps (60-70°C). |
| High Purity | IPA / Water | 4:1 | Oxidation products (colored) | Isopropanol (IPA) offers a gentler solubility curve than EtOH, promoting better crystal growth. |
Critical Warning: Avoid Acetone or MEK. Primary amines at the 3-position can form Schiff bases (imines) with ketones under heat, introducing new impurities.
Module 2: The Optimized Protocol
User Question: My previous batch oiled out. How do I ensure a crystalline solid?
Scientist Response: Oiling out occurs when the solution exceeds the "oiling limit" (liquid-liquid phase separation) before it hits the solubility curve. This is common with benzyl-amines. Follow this thermodynamically controlled protocol:
Step-by-Step Recrystallization Workflow
-
Preparation:
-
Charge crude solid (1.0 eq) into a flask equipped with a reflux condenser and nitrogen inlet (Critical: excludes O2 to prevent darkening).
-
Select Ethanol (95%) as the solvent.
-
-
Dissolution:
-
Add Ethanol (5 mL/g of solid).
-
Heat to reflux (78°C) .
-
If insoluble: Add Ethanol in 1 mL/g increments until dissolved.
-
Decolorization (Optional): If the solution is dark brown, add Activated Carbon (5 wt%) and stir for 15 mins. Filter hot through Celite.
-
-
Nucleation (The Anti-Solvent Addition):
-
Maintain temperature at 60°C .
-
Add Water (pre-heated to 60°C) dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution back to transparent.
-
-
Crystallization:
-
Remove heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) in an oil bath (turn off heat, leave flask in oil).
-
Seeding: If oil droplets form at 40°C, add a seed crystal of pure product.
-
Once at RT, cool to 0-4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum (Buchner funnel).
-
Wash cake with cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 40°C (Do not exceed 50°C; brominated amines can be thermally unstable).
-
Module 3: Troubleshooting Hub (FAQs)
Ticket #001: "The product turned black during drying."
Diagnosis: Oxidative degradation. Root Cause: Ortho-diamines are electron-rich and easily oxidize to quinoidal species or azo-dimers when exposed to air and heat simultaneously. Solution:
-
Action: repurify using the IPA/Water method with 5 wt% sodium dithionite (reducing agent) added to the aqueous phase during recrystallization.
-
Prevention: Always dry under vacuum with a nitrogen bleed. Store the solid in amber vials under argon.
Ticket #002: "I have a persistent impurity at RRT 0.9 (just before product)."
Diagnosis: De-halogenated impurity (2-N-benzyl-pyridine-2,3-diamine). Root Cause: If the nitro-precursor was reduced using Pd/C and H2, the C-Br bond may have been hydrogenolyzed. Solution:
-
Recrystallization is often insufficient to separate the de-brominated analog due to structural similarity.
-
Action: You must perform a "Salt Break." Dissolve the crude in EtOAc and add 1.0 eq of HCl in Dioxane. The diamine-HCl salt may crystallize with higher selectivity. Alternatively, revert to column chromatography (DCM/MeOH 95:5).
Ticket #003: "Yield is only 40%."
Diagnosis: High solubility in the mother liquor. Root Cause: The benzyl group makes the molecule too soluble in pure ethanol. Solution:
-
Action: Increase the water ratio in the anti-solvent step. Target a final solvent composition of 1:1 (EtOH:Water).
-
Recovery: Evaporate the mother liquor to 20% volume and perform a second crop crystallization.
Module 4: Process Logic & Impurity Fate
The following diagrams visualize the purification logic and the fate of common impurities during the process.
Figure 1: Recrystallization Decision Logic
Caption: Decision tree for optimizing the crystallization of N-benzyl-bromopyridine diamines, addressing solubility and oiling issues.
Figure 2: Impurity Fate Mapping
Caption: Fate mapping showing how specific process steps remove critical impurities like nitro-precursors and oxidation byproducts.
References
-
Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine.[1][2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 5, p.346.[4] (Foundational method for diaminopyridine synthesis and purification).[4]
-
Novartis AG. (2016). SHP2 Inhibitors and Methods of Use. WO2016178142. (Describes the synthesis of TNO155 analogs involving 2,3-diamino-5-bromopyridine intermediates).
-
Dunn, A. D., et al. (1989).[4] The bromination of 2-amino-4-methylpyridine. Journal for Practical Chemistry, 331, 369.[4] (Discusses halogenation patterns and solubility of aminopyridines).
-
BenchChem. (2025).[8] Synthesis Protocol for Benzylpyrimidin-5-amine derivatives. (General protocol for benzyl-amino substitutions).
Sources
- 1. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Diamino-5-bromopyridine 97 38875-53-5 [sigmaaldrich.com]
- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3-Diamino-5-bromopyridine | CAS 38875-53-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-Amino-5-bromopyridinium 3-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 5-Bromopyridine & Diamine Coupling
Executive Summary: The "Pyridine Problem"
Coupling 5-bromopyridine with diamines is deceptively difficult. Unlike standard aryl bromides, this substrate presents a "double-edged" electronic challenge. The pyridine ring is electron-deficient, theoretically aiding oxidative addition, but the nitrogen atom (N1) is a potent σ-donor that can displace phosphine ligands, leading to catalyst poisoning (formation of inactive [L_nPd(Py)_x] complexes).
When adding a diamine nucleophile, you introduce a second failure mode: chelation-induced catalyst arrest , where the diamine binds bidentately to the Palladium center, shutting down the catalytic cycle before the aryl halide can react.
This guide moves beyond basic "optimization" and provides a mechanistic rescue plan for low-conversion reactions.
Diagnostic Workflow
Before altering your conditions, identify where the cycle is stalling. Use this decision tree to diagnose the root cause of low conversion.
Caption: Diagnostic logic for identifying catalyst poisoning versus substrate inhibition pathways.
Critical Failure Points & Solutions
A. Catalyst Deactivation (Ligand Selection)
The Issue: Standard ligands like PPh3 or even BINAP often fail because the pyridine nitrogen displaces them, or the oxidative addition is too slow relative to catalyst decomposition. The Solution: Use bulky, electron-rich dialkylbiarylphosphine ligands. These create a "protective shell" around the Pd center, preventing pyridine coordination while facilitating oxidative addition.
| Ligand | Substrate Class | Recommendation | Mechanism of Action |
| BrettPhos | Primary Amines | Gold Standard | Bulky t-Bu groups prevent N-coordination; promotes reductive elimination. |
| RuPhos | Secondary Amines | Excellent | High turnover for sterically hindered amines; resists inhibition. |
| Xantphos | Heterocycles | Conditional | Large bite angle can enforce reductive elimination but struggles with diamines (chelation risk). |
| BINAP | General | Avoid | Often fails with 5-bromopyridine due to poor protection against N-poisoning. |
B. The Diamine Chelation Trap
The Issue: If you use a free diamine (e.g., ethylenediamine), the two nitrogen atoms can bind to Pd(II) simultaneously, forming a stable 5-membered ring chelate that halts the reaction. The Solution:
-
Mono-Protection (Recommended): Use N-Boc-ethylenediamine. This sterically and electronically deactivates one amine, forcing mono-coupling.
-
Stoichiometric Overload: If you must use free diamine, use 5–10 equivalents . This statistically favors the encounter of the Pd-Ar complex with a free amine rather than the second amine of a bound product, and shifts the equilibrium away from chelation.
C. Base & Solvent Effects
The Issue: Strong bases like NaOtBu can be nucleophilic or cause functional group intolerance.[1] Insoluble bases (Cs2CO3) can lead to slow kinetics if stirring is inefficient. The Solution:
-
Base: LiHMDS (1.0 M in THF) is often superior for 5-bromopyridines. It is soluble (homogeneous), non-nucleophilic, and has a pKa ideal for deprotonating the amine-Pd complex without destroying the pyridine ring.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol . Avoid acetonitrile (coordinates Pd) and DMF (can decompose at high temp to dimethylamine, which couples).
Optimized Experimental Protocol
Standardized for 1.0 mmol scale using a Pd-Precatalyst system to ensure active species generation.
Reagents:
-
5-Bromopyridine (1.0 equiv)
-
N-Boc-Diamine (1.2 equiv) OR Free Diamine (5.0 equiv)
-
BrettPhos Pd G3/G4 Precatalyst (2–5 mol%)
-
Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4-6 mol%)
-
-
LiHMDS (2.2 equiv, 1.0 M in THF)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vial with 5-bromopyridine, the diamine (if solid), and the BrettPhos Pd G3 precatalyst.
-
Note: Using a G3/G4 precatalyst eliminates the induction period and ensures accurate Pd:Ligand ratio.
-
-
Degassing: Cap the vial and purge with inert gas for 5 minutes.
-
Solvent/Base Addition: Add anhydrous Dioxane via syringe. Then, add LiHMDS dropwise at room temperature.
-
Why? Adding base last prevents degradation of the catalyst before substrate binding.
-
-
Heating: Place in a pre-heated block at 80–100°C . Stir vigorously (1000 RPM).
-
Tip: Pyridine couplings often require higher activation energy; do not run at <60°C.
-
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.
Troubleshooting FAQ
Q: My reaction turns black immediately upon heating and yields are <10%. A: This is "Pd-Black" precipitation. The catalyst is decomposing before it can enter the cycle.
-
Fix: Ensure your solvent is rigorously degassed. Switch to a Pd G3/G4 precatalyst instead of Pd(OAc)2/Ligand mixing. The precatalyst is air-stable and activates only when heated in the reaction, preventing early death.
Q: I am getting significant amounts of bis-coupled product (Pyridine-Diamine-Pyridine). A: The mono-coupled product is more reactive than the starting diamine.
-
Fix: If using free diamine, increase equivalents to 5.0–10.0 eq . Alternatively, use the "Reverse Addition" technique: Add a solution of Pd/5-bromopyridine slowly (over 1 hour) into a hot solution of the diamine.
Q: Can I use SnAr (Nucleophilic Aromatic Substitution) instead to avoid Palladium? A: generally, No. 5-bromopyridine is not sufficiently activated for SnAr because the bromine is meta to the nitrogen. The negative charge in the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen.
-
Exception: If you have a strong electron-withdrawing group (NO2, CN) at the 2-position, SnAr becomes viable.
Q: The reaction stalls at 60% conversion. A: Product Inhibition. The product (an aminopyridine) is a better ligand for Pd than the starting material.
-
Fix: Switch to RuPhos , which is less susceptible to product inhibition. Also, try adding 0.5 equiv of water (if using inorganic base like Cs2CO3) to improve base solubility, or switch to soluble LiHMDS.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
- Context: Establishes BrettPhos/RuPhos as superior ligands for difficult heteroaryl couplings.
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science.
- Context: Specific protocols for 3-halo and 5-halo pyridines using BrettPhos.
-
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[3][4][5][6][7][8] Journal of the American Chemical Society.[4]
- Context: Foundational work on the mechanism of c
-
Hesp, K. D., & Stradiotto, M. (2011).[9] "Palladium-Catalyzed Mono-α-arylation." Journal of the American Chemical Society.[4]
- Context: Discusses competitive chelation issues in mono-functionaliz
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
optimizing catalyst loading for 2-N-benzyl-5-bromopyridine-2,3-diamine functionalization
Technical Support Center: Catalyst Optimization Guide Subject: 2-N-benzyl-5-bromopyridine-2,3-diamine Functionalization Ticket ID: OPT-PD-5BR-PYR Status: Open
Executive Summary
You are attempting to functionalize the C5-position of This compound . This substrate presents a classic "heterocyclic challenge" in medicinal chemistry: the pyridine ring is electron-deficient, but the ortho-diamine motif (positions 2 and 3) acts as a potent bidentate ligand that can chelate and poison your Palladium catalyst.
This guide moves beyond standard "recipe following" to a mechanistic optimization strategy. Our goal is to minimize catalyst loading (Cost/Purity) while maintaining conversion (Yield).
Module 1: The Chelation Challenge (Why Reactions Stall)
Before optimizing loading, you must understand why high loading is often required for this substrate. The 2-N-benzyl-2,3-diamine motif competes with your phosphine ligands for the Palladium center.
The Failure Mechanism: In a standard cycle, Pd(0) undergoes oxidative addition into the C-Br bond. However, the nitrogen atoms at positions 2 and 3 (and the pyridine nitrogen itself) can displace weak ligands, forming a stable, off-cycle "Pd-trap" complex. This arrests the catalytic turnover.
Figure 1: The "Catalyst Trap" mechanism where the diamine substrate sequesters Palladium, preventing turnover.
Module 2: Catalyst & Ligand Selection
To lower catalyst loading, you must select a ligand that binds Pd more tightly than your substrate does.
Q: Which ligand system should I use for this specific aminopyridine? A: Avoid simple phosphines like PPh3 or dppf if you want to lower loading below 5 mol%. Use bulky, electron-rich Buchwald-type ligands.
| Ligand Class | Recommendation | Rationale |
| XPhos / SPhos | Primary Choice | The biaryl backbone provides steric bulk that prevents the Pd center from coordinating with the substrate's nitrogens. |
| BrettPhos | Alternative | Excellent if your coupling partner is an amine (Buchwald-Hartwig). Highly active for 5-bromo-pyridines. |
| Pd(dtbpf)Cl2 | Robust Option | Ferrocene-based ligands are structurally rigid and resist displacement by the diamine backbone. |
Protocol Recommendation: Start with XPhos Pd G3 or Pd(OAc)2 + XPhos (1:2 ratio) . The precatalyst (G3/G4) is preferred to ensure rapid initiation before the substrate can chelate the metal.
Module 3: Optimization Workflow (DoE)
Do not use "One Factor at a Time" (OFAT). It misses interactions between temperature and loading. Use a Design of Experiments (DoE) approach to find the "Cliff Edge"—the minimum loading required for >95% conversion.
Experimental Setup:
-
Scale: 50 mg (screening scale)
-
Solvent: 1,4-Dioxane/Water (4:[1][2]1) (The water helps solubilize the inorganic base and keeps the cycle active).
-
Base: K3PO4 (Gentle, minimizes side reactions compared to alkoxides).
Figure 2: The optimization workflow moves from qualitative ligand selection to quantitative loading reduction.
The "Loading vs. Temperature" Matrix: Run these 4 reactions in parallel.
-
High/High: 2.0 mol% Pd @ 100°C (Baseline - should work)
-
Low/High: 0.5 mol% Pd @ 100°C (Target condition)
-
High/Low: 2.0 mol% Pd @ 60°C (Checks activation energy)
-
Low/Low: 0.5 mol% Pd @ 60°C (Likely to fail, defines the floor)
Insight: If 0.5 mol% fails at 100°C, do not simply add more Pd. Switch to a more active ligand (e.g., from XPhos to BrettPhos) or increase concentration (0.5M vs 0.1M) to drive kinetics.
Module 4: Troubleshooting & FAQs
Q: The reaction turns black immediately, and conversion stops at 40%. A: This is "Pd Black" precipitation.
-
Cause: The catalyst is decomposing faster than the oxidative addition is occurring.
-
Fix: Your ligand-to-metal ratio might be too low. Ensure a 2:1 (Ligand:Pd) ratio if mixing manually. Alternatively, the free amine on your substrate is reducing Pd(II) to Pd(0) prematurely. Add the catalyst last to the hot mixture, or use a precatalyst (Pd G3/G4).
Q: I see a new impurity at RRT 0.85. A: This is likely the homocoupling dimer of your substrate.
-
Cause: In the absence of rapid cross-coupling, two substrate molecules couple (often seen with boronic acids, but can happen with halides if Pd mechanism goes rogue).
-
Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins). Oxygen promotes homocoupling.
Q: How do I remove the Palladium? The 2,3-diamine moiety holds onto it tightly. A: Standard washes won't work. The diamine is a chelator.
-
Protocol: Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ).
-
Dilute crude reaction mixture in EtOAc/THF.
-
Add scavenger resin (4 equivalents relative to Pd loading).
-
Stir at 50°C for 4 hours (Heat is required to break the Pd-diamine chelate).
-
Filter and concentrate.
-
References
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: Organic Letters (2011). Relevance: Establishes RuPhos and BrettPhos as superior ligands for aminopyridine substrates, overcoming the "poisoning" effect. URL:[Link]
-
Optimizing Suzuki Coupling Reactions: A DoE Approach. Source: CovaSyn / Science (2018). Relevance: Validates the use of Design of Experiments to reduce catalyst loading from 5% to <1%. URL:[Link]
-
Metal Scavengers: User Guide for Pharmaceutical Purification. Source: Biotage / Sigma-Aldrich. Relevance: detailed protocols for removing Pd from chelating API intermediates using functionalized silica. URL:[Link]
Sources
Technical Support Center: Impurity Profiling for 2-N-Benzyl-5-bromopyridine-2,3-diamine
Current Status: Active Ticket ID: CHEM-SUP-2N-B5B-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are likely encountering impurity challenges due to the competing nucleophilicity of the 2- and 3-amino positions or side reactions inherent to the bromine/pyridine scaffold. This guide addresses the identification and mitigation of impurities in crude 2-N-benzyl-5-bromopyridine-2,3-diamine mixtures.
Our approach isolates three critical failure modes:
-
Regioisomerism: Distinguishing N2-alkylation from N3-alkylation.
-
De-halogenation: Loss of the 5-Bromo substituent during synthesis.
-
Oxidative Degradation: Formation of azo-dimers and N-oxides.
Module 1: The "Ghost" Peaks (Mass Spectrometry Interpretation)
User Query: "I see multiple peaks with similar retention times. Some have 'double' mass spectra patterns. Which one is my target?"
Technical Insight: The Bromine Signature
The 5-bromo substituent is your primary diagnostic tool. Bromine exists as two stable isotopes:
-
The Rule: Any impurity retaining the bromine atom must display a 1:1 doublet signal separated by 2 mass units (
and ). -
The Trap: If you see a singlet peak at
or relative to your target without the isotope pattern, you have lost the bromine (De-bromination) or are looking at a non-halogenated contaminant.
Impurity Identification Table (LC-MS)
Target MW (Approx): 278.15 g/mol (Monoisotopic
| Observed m/z ( | Isotope Pattern | Likely Identity | Origin / Root Cause |
| 278 / 280 | 1:1 Doublet | Target Molecule | (Correct Product) |
| 278 / 280 | 1:1 Doublet | Regioisomer (3-N-benzyl) | Co-eluting isomer (See Module 2). |
| 200 | Singlet | Des-bromo impurity | Over-reduction of nitro precursor (loss of Br). |
| 368 / 370 | 1:1 Doublet | Bis-benzyl impurity | Over-alkylation (N2,N3-dibenzyl). |
| 294 / 296 | 1:1 Doublet | N-Oxide | Oxidation of pyridine nitrogen. |
| 188 / 190 | 1:1 Doublet | Starting Material | Unreacted 2,3-diamino-5-bromopyridine. |
Module 2: Chromatographic Separation (HPLC/UPLC)
User Query: "My main peak has a shoulder, or I suspect the 3-N-benzyl isomer is present. How do I separate them?"
The Separation Challenge
Separating 2-N-benzyl and 3-N-benzyl isomers is difficult because their hydrophobicity is nearly identical. However, their pKa values differ . The 3-amino group is essentially an aniline (pKa ~4-5), while the 2-amino group is part of an amidine-like system with the ring nitrogen.
Recommended Protocol: pH Switching
Standard low pH (Formic acid/TFA) methods often fail to resolve these regioisomers because both are fully protonated.
Method A: High pH (Ammonium Bicarbonate)
-
Stationary Phase: Hybrid particle C18 (e.g., Waters XBridge or Phenomenex Gemini NX). Do not use standard silica at pH 10.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).
-
Mechanism: At pH 10, the molecules are neutral. The slight difference in hydrogen bonding capability between the 2-N and 3-N positions with the solvent becomes the separation driver.
Method B: Mixed-Mode Chromatography If High pH fails, use a mixed-mode column (Reverse Phase + Cation Exchange) to exploit the pKa difference.
-
Column: Sielc Primesep 100 or similar.
-
Mobile Phase: Water/MeCN with 0.1% TFA.
-
Mechanism: The isomers will have different binding affinities to the cation exchange groups based on the basicity of the specific nitrogen environment.
Module 3: Synthetic Origins & Mitigation
User Query: "Why are these impurities forming? I followed the procedure."
Scenario A: The "De-bromination" Event
-
Observation: Large peak at m/z 200 (Des-bromo).
-
Cause: You likely synthesized the target via Nitro Reduction (from 2-benzylamino-5-bromo-3-nitropyridine).
-
The Error: Using Pd/C (Palladium on Carbon) and Hydrogen gas.[3] Pd/C is excellent at cleaving aromatic carbon-halogen bonds (Hydrodehalogenation).
-
The Fix: Switch to Chemoselective Reduction .
-
Option 1: Iron powder (Fe) in Acetic Acid (Bechamp reduction).
-
Option 2: Platinum on Carbon (Pt/C) poisoned with Sulfide (inhibits de-halogenation).
-
Option 3: Sodium Dithionite (
).
-
Scenario B: The "Regioisomer" Event
-
Observation: Co-eluting peaks with identical mass.
-
Cause: You likely synthesized the target via Alkylation of 2,3-diamino-5-bromopyridine with benzyl bromide.
-
The Mechanism: The 3-amino group (aniline-like) is often more nucleophilic than the 2-amino group (deactivated by ring resonance) under neutral conditions. However, under strong base (NaH), the 2-amino proton is more acidic, leading to 2-alkylation.
-
The Fix: Avoid direct alkylation. Use the Stepwise Assembly (
) route:-
Start with 2-chloro-5-bromo-3-nitropyridine .
-
React with Benzylamine (Selective
at C2 due to ortho-activation). -
Reduce the Nitro group (using Fe/AcOH to save the Bromine).
-
Result: Exclusive formation of this compound.
-
Visualizing the Impurity Landscape
The following diagram maps the synthetic pathways and the specific entry points for the impurities discussed above.
Caption: Synthetic workflow comparing the optimized
Frequently Asked Questions (FAQs)
Q: My product turns dark brown upon storage. Is it degrading? A: Yes. Diaminopyridines are electron-rich and prone to oxidation.
-
Diagnosis: Appearance of broad peaks in LC-MS and baseline noise.
-
Prevention: Store the compound as a salt (e.g., Hydrochloride) rather than the free base. The protonation of the amine groups reduces electron density and inhibits oxidation. Store under Argon at -20°C.
Q: Can I use UV detection alone for purity? A: Not recommended. The extinction coefficients of the de-brominated impurity and the target are significantly different. A 5% impurity by weight might look like 1% or 10% by UV area depending on the wavelength. Use LC-MS with UV correlation.
Q: I see a peak at M+42. What is it? A: If you used Acetonitrile as a solvent during the reaction or workup with acid, this is likely the N-acetyl impurity (if Acetyl chloride/Acetic anhydride was present) or a reaction with the solvent (Ritter-type reaction, though rare under mild conditions). More commonly, if you used Acetone, it is the Imine (Schiff Base) formation (+40 mass units).
References
-
International Conference on Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[4][5][6][7] ICH Guidelines.[4][5][6][7] Link
-
Sielc Technologies. (2018).[1] Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column.Link
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.[8][9] (Context on bromopyridine handling and side reactions). Link
-
Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions (Discussing Pd/C vs Fe selectivity).Link
-
ResearchGate (Oluwafemi et al.). (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles.[10] (Detailed synthesis of the 2,3-diamino-5-bromo scaffold). Link
Sources
- 1. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 7. lejan-team.com [lejan-team.com]
- 8. heteroletters.org [heteroletters.org]
- 9. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in 2-N-benzyl-5-bromopyridine-2,3-diamine Production
Welcome to the technical support center for the synthesis and scale-up of 2-N-benzyl-5-bromopyridine-2,3-diamine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from laboratory scale to pilot plant or full-scale manufacturing. As a key building block in numerous drug discovery programs, robust and scalable production is paramount. This document provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and detailed protocols to ensure a successful scale-up campaign.
Synthetic Pathway Overview
The production of this compound is a multi-step process that requires careful control over reaction conditions at each stage to ensure high yield and purity. The generally accepted synthetic route begins with 2-aminopyridine and proceeds through bromination, nitration, reduction, and a final regioselective N-benzylation.
Caption: Overall synthetic workflow for this compound.
General Scale-Up Considerations: FAQs
Q: What are the primary challenges when scaling up multi-step pyridine syntheses from the lab to a pilot plant?
A: Transitioning from bench to reactor presents challenges that are often not apparent at a smaller scale.[1] Key issues include:
-
Thermal Management: Many steps, particularly nitration and reduction, are highly exothermic. Heat dissipation in large reactors is less efficient than in lab flasks, increasing the risk of runaway reactions and side-product formation. A thorough thermal hazard assessment is critical.[1]
-
Mixing and Mass Transfer: Inadequate mixing in large vessels can create localized "hot spots" or concentration gradients, leading to inconsistent reaction progress and altered impurity profiles.[1] This is especially problematic in heterogeneous reactions, such as the reduction step involving a solid metal catalyst in a liquid medium.[2]
-
Reaction Kinetics: Reactions may appear slower at scale due to inefficient mixing or mass transfer, tempting operators to increase temperatures, which can negatively impact selectivity.[1]
-
Reagent Handling and Addition: The safe handling and controlled addition of hazardous reagents like bromine and concentrated acids become major operational concerns requiring specialized equipment and procedures.
-
Product Isolation and Purification: Methods like column chromatography that are feasible in the lab are often impractical and uneconomical at scale.[3] Developing robust crystallization or extraction procedures is essential.
Troubleshooting Guide by Synthesis Stage
Stage 1 & 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
Q1: My bromination of 2-aminopyridine gives a low yield and a significant, hard-to-remove impurity. What is happening and how can I fix it?
A: The primary impurity is likely 2-amino-3,5-dibromopyridine.[4] The pyridine ring is activated towards electrophilic substitution, and over-bromination is a common side reaction.
-
Causality: The initial mono-brominated product is still activated enough to react with a second equivalent of bromine, especially if there are localized areas of high bromine concentration or if the reaction temperature is too high.
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of bromine. Avoid any excess.
-
Controlled Reagent Addition: Add the bromine solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.
-
Temperature Management: Maintain a consistent and moderate reaction temperature as specified in established protocols.
-
Separation: If the dibrominated impurity does form, it can sometimes be removed by careful recrystallization, as its solubility profile may differ from the desired mono-bromo product.[4]
-
Q2: The nitration step is showing poor yield and generating excessive byproducts. How can I improve this critical step?
A: The nitration of 2-amino-5-bromopyridine is a highly sensitive reaction that demands rigorous temperature control.[5] The reaction proceeds via a 2-nitroamino-5-bromopyridine intermediate which then rearranges to the desired 3-nitro product.[6] Poor control can lead to decomposition and unwanted side products.
-
Causality: The reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-5°C), the rate of side reactions increases dramatically, leading to charring and the formation of oxidized impurities.
-
Troubleshooting Steps:
-
Reactor Cooling: Ensure your reactor's cooling system is sufficient to handle the heat load. Perform the reaction on a scale appropriate for the available equipment.
-
Slow Addition: Add the nitric acid dropwise to the solution of the aminopyridine in sulfuric acid, carefully monitoring the internal temperature. Never allow it to spike.
-
Post-Reaction Hold: After the addition is complete, stir the mixture at a controlled temperature (e.g., 0°C, then room temperature) for the specified time to ensure the rearrangement is complete.[5]
-
Stage 3: Reduction of the Nitro Group
Q3: The reduction of 2-amino-5-bromo-3-nitropyridine to the diamine is sluggish and incomplete at a larger scale. Why?
A: This is a classic mass transfer limitation problem.[2] When using heterogeneous reducing agents like iron powder in acidic ethanol[5][6] or tin(II) chloride[7], the reaction is a slurry-to-slurry process. The solid nitro compound must dissolve, diffuse to the surface of the solid metal reductant, and react.
-
Causality: In a large, poorly agitated reactor, the solid particles do not interact efficiently. The reaction rate becomes limited by how fast the reactants can get to each other, not by the intrinsic chemical kinetics.
-
Troubleshooting Steps:
-
Improve Agitation: Increase the stirrer speed to ensure the solids remain well-suspended. Evaluate the agitator design (e.g., pitch-blade turbine, anchor) for suitability in solid-liquid mixtures.
-
Control Particle Size: The surface area of the reducing metal is critical. Using a finer grade of iron powder can significantly increase the reaction rate.
-
Solvent Volume: Ensure sufficient solvent is used to maintain a mobile slurry. A thick, non-stirrable paste will halt the reaction.
-
Temperature Control: While higher temperatures can improve solubility and kinetics, they must be carefully controlled as the reduction is highly exothermic. A slow, controlled warm-up after the initial exotherm subsides can help drive the reaction to completion.
-
Stage 4: Regioselective N-Benzylation
Q4: My N-benzylation reaction is producing a mixture of the desired 2-N-benzyl isomer, the 3-N-benzyl isomer, and a di-benzylated product. How can I achieve selectivity?
A: This is the most significant challenge in this synthesis. You are trying to selectively functionalize one of two similar nucleophilic amino groups. The formation of a di-benzylated product is also a common issue if stoichiometry is not strictly controlled.[3]
-
Causality: The electronic and steric environments of the 2- and 3-amino groups are different but not dramatically so. The 2-amino group is ortho to the ring nitrogen, which influences its basicity and steric accessibility. The 3-amino group can, under certain conditions, be more reactive.[8]
-
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Use no more than 1.0 equivalent of the benzylating agent to minimize the formation of the di-benzylated byproduct.
-
Choice of Benzylating Agent:
-
Benzyl Halides (e.g., BnCl, BnBr): These are highly reactive and may lead to poor selectivity and over-alkylation. A non-nucleophilic hindered base is often required.
-
Benzyl Alcohols (via "Borrowing Hydrogen"): Using a catalyst (e.g., Palladium-based) with benzyl alcohol is a greener, more atom-economical approach that can offer different selectivity.[3][9] The reaction mechanism is completely different and may favor one isomer over the other.
-
Lewis Acid Promotion: Using a Lewis acid like ZnBr₂ with benzyl alcohol can also promote benzylation and may provide a unique selectivity profile worth screening.[10][11]
-
-
Solvent and Temperature Screening: Systematically screen different solvents and temperatures. A more sterically demanding solvent might favor reaction at the less-hindered 3-position, while other conditions might favor the 2-position.
-
Create a Decision Tree: A systematic approach is necessary to solve selectivity issues.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imemg.org [imemg.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. heteroletters.org [heteroletters.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectroscopic Guide: 1H NMR Analysis of N²-Benzyl-5-bromopyridine-2,3-diamine
[1]
Strategic Importance & Structural Context
N²-benzyl-5-bromopyridine-2,3-diamine is a critical pharmacophore in the synthesis of Kv7 (KCNQ) potassium channel openers, structurally related to Flupirtine and Retigabine . In drug development, the purity of this intermediate is paramount, as the regiochemistry of the amine substitution (N2 vs. N3) dictates the biological activity of the final clinical candidate.
This guide provides a comparative analysis to validate the reduction of the nitro-precursor (N-benzyl-5-bromo-3-nitropyridin-2-amine) to the target diamine, highlighting the specific NMR signatures required to confirm successful synthesis.
Experimental Protocol: Synthesis & NMR Acquisition
To ensure reproducibility, the following protocol synthesizes the causality between the chemical environment and the observed spectral data.
A. Synthesis Workflow (Reduction Step)
The transformation from the nitro-precursor to the diamine involves a significant change in the electronic environment of the pyridine ring.[1]
Figure 1: Reduction workflow for generating the target diamine.
B. NMR Sample Preparation
-
Solvent Selection: DMSO-d₆ is the mandatory solvent for this analysis.[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition: 400 MHz or higher; 16 scans minimum;
delay = 1.0s (ensure full relaxation of aromatic protons).
Comparative Spectral Analysis
The most common failure mode in this synthesis is incomplete reduction of the nitro group.[1] The table below provides a direct comparison to flag impurities.
Table 1: Chemical Shift Comparison (Precursor vs. Product)
Values are approximate (δ ppm) relative to TMS in DMSO-d₆.
| Proton Assignment | Precursor (3-Nitro) | Target Product (2,3-Diamine) | Diagnostic Change |
| Pyridine H-6 (Ortho to Br) | 8.50 – 8.60 (d) | 7.45 – 7.55 (d) | Shielded: Nitro removal increases electron density. |
| Pyridine H-4 (Ortho to NH/NO₂) | 8.30 – 8.40 (d) | 6.80 – 6.95 (d) | Major Shift: The new 3-NH₂ group is strongly shielding compared to 3-NO₂.[1] |
| Benzyl -CH₂- | 4.70 – 4.80 (d) | 4.45 – 4.55 (d) | Slight upfield shift; coupling to NH becomes clearer.[1] |
| Benzyl -NH- (Pos 2) | 8.80 – 9.20 (t) | 6.10 – 6.40 (t) | Critical: Loss of H-bond to Nitro group causes massive upfield shift.[1] |
| Primary -NH₂ (Pos 3) | Absent | 4.80 – 5.20 (s) | Appearance of broad singlet confirms reduction.[1] |
| Benzyl Aromatics | 7.20 – 7.40 (m) | 7.20 – 7.40 (m) | Minimal change (internal standard). |
Critical Quality Attribute (CQA): If you observe a signal > 8.0 ppm for the H-4 proton or a broad singlet > 8.5 ppm (NH), the reduction is incomplete .
Structural Assignment & Logic
The regiochemistry (Benzyl at N2 vs N3) is confirmed by the coupling patterns and NOE (Nuclear Overhauser Effect) interactions.
Diagnostic Correlations
-
H4 vs H6 Differentiation:
-
Benzyl Location:
Figure 2: Key proton assignments and diagnostic correlations.
Troubleshooting & Self-Validation
To validate your spectrum without external standards, use the "Internal Ratios" method:
-
Integration Check: Set the Benzyl Aromatic multiplet (5 protons) to an integral of 5.00.
-
Validation:
-
D₂O Shake: Add 1 drop of D₂O to the NMR tube and re-acquire.
-
Result: Signals at ~5.0 ppm (NH₂) and ~6.2 ppm (NH) must disappear.
-
Result: The Benzyl CH₂ doublet at ~4.5 ppm should collapse into a sharp singlet (loss of coupling to NH).[1]
-
References
-
BenchChem. Synthesis routes and NMR data for 2,3-Diamino-5-bromopyridine derivatives. Retrieved from .[1]
-
National Institute of Standards and Technology (NIST). 2-(Benzylamino)-5-nitropyridine Infrared and Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from .[1]
-
PubChem. 5-Bromopyridine-2,3-diamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from .[1]
-
Organic Syntheses. Preparation of 2,3-Diaminopyridine derivatives via reduction.[1][3] Org.[1][3][4][5] Synth. Coll. Vol. 5, p.346.[1][3] Retrieved from .[1]
-
ChemicalBook. NMR Spectrum of 2,3-Diaminopyridine analogs. Retrieved from .[1]
Sources
- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 3. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. rsc.org [rsc.org]
A Comparative Guide to HPLC Method Validation for Purity Testing of 2-N-benzyl-5-bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity assessment of 2-N-benzyl-5-bromopyridine-2,3-diamine, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of method development, the rigors of validation according to international guidelines, and a comparative analysis with alternative analytical technologies.
The objective is to equip you, the researcher, with the expertise to not only perform these analyses but to understand the underlying principles that ensure data integrity and regulatory compliance. The methodologies described herein are benchmarked against the standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9]
The Criticality of Purity for Pharmaceutical Intermediates
The presence of impurities in pharmaceutical intermediates can have a cascading effect on the final drug product, potentially altering its pharmacological and toxicological profile.[10][11] Therefore, a robust and validated analytical method for purity testing is paramount. HPLC stands as a cornerstone technique in the pharmaceutical industry for its high sensitivity, specificity, and broad applicability to a wide range of compounds.[10][12][13]
HPLC Method Development for this compound: A Rationale-Driven Approach
The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. For this compound, a basic compound due to its pyridine and diamine functionalities, special consideration must be given to peak shape and retention.
Chromatographic Conditions Rationale:
| Parameter | Selection | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar benzyl group. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (60:40 v/v) | Acetonitrile is a common organic modifier providing good elution strength. The acidic phosphate buffer is crucial for protonating the basic nitrogens on the pyridine and diamine moieties. This minimizes peak tailing caused by interaction with residual silanol groups on the silica support.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring adequate separation within a reasonable runtime. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong UV absorbance at this wavelength, providing good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for column overload and peak distortion. |
The Workflow of HPLC Method Validation
A validated analytical procedure provides documented evidence that the method is suitable for its intended purpose.[15] The following workflow, based on ICH Q2(R1) guidelines, is essential for ensuring the reliability of the purity testing method.[15][16][17]
Caption: A logical workflow for HPLC method validation.
Experimental Protocols for HPLC Method Validation
The following are detailed, step-by-step methodologies for the key validation parameters.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18]
Protocol:
-
Forced Degradation: Subject the this compound reference standard to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Sample Preparation: Prepare solutions of the stressed samples.
-
Chromatographic Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The peak should be spectrally homogeneous.
-
Resolution: Calculate the resolution between the main peak and the closest eluting impurity peak. A resolution of >2 is generally considered acceptable.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the this compound reference standard of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is typically desired.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[18]
Protocol:
-
Sample Preparation: Prepare a placebo (a mixture of all excipients without the analyte). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the this compound reference standard. Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is generally acceptable.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2%)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, other analytical techniques can also be employed for purity testing. Here, we compare the validated HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Caption: Comparison of analytical techniques for purity testing.
Gas Chromatography (GC)
Principle: GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.[19][20][21]
Experimental Protocol (Conceptual):
-
Derivatization: React the analyte with a silylating agent (e.g., BSTFA) to block the polar amine groups and increase volatility.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5).
-
Injector: Split/splitless injector at a high temperature (e.g., 280 °C).
-
Oven Program: A temperature gradient to elute the derivatized analyte.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Comparison with HPLC:
| Parameter | HPLC | Gas Chromatography (GC) |
| Applicability | Broad applicability to a wide range of compounds. | Limited to volatile and thermally stable compounds; may require derivatization. |
| Sample Preparation | Generally straightforward dissolution. | May require complex and time-consuming derivatization. |
| Resolution | High resolving power. | Very high resolving power, especially with capillary columns. |
| Sensitivity | Good, especially with UV or MS detectors. | Excellent, particularly with FID and MS detectors. |
| Cost | Moderate initial and running costs. | Lower initial cost for a basic system, but can be higher with advanced detectors. |
Ultra-Performance Liquid Chromatography (UPLC)
Principle: UPLC is a more recent advancement that utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.
Experimental Protocol (Conceptual): The UPLC method would be similar to the HPLC method but with the following modifications:
-
Column: A sub-2 µm particle size C18 column.
-
System: A UPLC system capable of handling high backpressures.
-
Flow Rate: A lower flow rate may be used due to the smaller column dimensions.
-
Run Time: Significantly shorter run times are expected.
Comparison with HPLC:
| Parameter | HPLC | Ultra-Performance Liquid Chromatography (UPLC) |
| Speed | Standard run times. | Significantly faster run times, leading to higher throughput. |
| Resolution | High. | Very high, allowing for better separation of complex mixtures. |
| Sensitivity | Good. | Higher, due to narrower peaks. |
| Solvent Consumption | Moderate. | Lower, due to shorter run times and lower flow rates. |
| Cost | Moderate. | Higher initial instrument cost. |
Summary of Validation and Comparative Data
| Validation Parameter | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Specificity | Excellent, with PDA peak purity analysis. | Good, especially with MS detection. | Excellent, with PDA and MS compatibility. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 1.5% |
| LOD/LOQ | Low ng/mL range | Potentially lower with specific detectors. | Lower than HPLC. |
| Robustness | Good | Can be sensitive to derivatization conditions. | Good |
Conclusion: Selecting the Optimal Method
For the routine purity testing of this compound, the validated HPLC method presents a robust, reliable, and cost-effective solution that aligns with international regulatory expectations.[12][22][23] Its broad applicability and straightforward sample preparation make it a workhorse in pharmaceutical quality control.
UPLC offers significant advantages in terms of speed and efficiency, making it an excellent choice for high-throughput screening environments or when dealing with complex impurity profiles that require superior resolution. The higher initial investment, however, needs to be justified by the increased productivity.
GC , while a powerful technique, is less suitable for this non-volatile compound due to the necessity of derivatization. The added complexity and potential for variability in the derivatization step make it a less desirable primary method for routine quality control in this specific application.
Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific needs of the laboratory, including sample throughput, required sensitivity, and available resources, all while ensuring unwavering compliance with regulatory standards.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation - CASSS. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. [Link]
-
Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. [Link]
-
Quality Guidelines - ICH. [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. [Link]
-
Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. [Link]
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. [Link]
-
PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. [Link]
-
HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]
-
Improved HPLC Method Using 2,3-naphthalenedicarboxaldehyde as Fluorescent Labeling Agent for Quantification of Histamine in Human Immunoglobulin Preparations - PMC. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. casss.org [casss.org]
- 7. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. edqm.eu [edqm.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. njlabs.com [njlabs.com]
- 11. moravek.com [moravek.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 20. Improved HPLC Method Using 2,3-naphthalenedicarboxaldehyde as Fluorescent Labeling Agent for Quantification of Histamine in Human Immunoglobulin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. researchgate.net [researchgate.net]
mass spectrometry (LC-MS) characterization of 2-N-benzyl-5-bromopyridine-2,3-diamine
Executive Summary
This guide evaluates the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of 2-N-benzyl-5-bromopyridine-2,3-diamine , a critical heterocyclic intermediate often used in the synthesis of imidazopyridine-based kinase inhibitors.
While standard C18 stationary phases are ubiquitous in QC labs, this guide demonstrates that Biphenyl stationary phases offer superior selectivity for this analyte. The
Chemical Profile & Analytical Challenges
Before defining the protocol, we must understand the physicochemical behavior of the analyte to select the correct ionization and separation modes.
| Feature | Description | Analytical Implication |
| Basic Scaffold | Pyridine ring with two amine groups.[1][2] | High proton affinity. ESI+ is the mandatory ionization mode. |
| Halogen Handle | 5-Bromo substituent.[1][2][3][4] | Isotope Pattern: Distinct 1:1 doublet separated by 2 Da ( |
| Hydrophobicity | Benzyl group attached to the 2-amine. | Increases LogP significantly compared to the precursor. susceptible to |
| Isomerism Risk | 2-N-benzyl vs. 3-N-benzyl. | Regioisomers have identical mass. Chromatographic separation is required; MS alone cannot distinguish them. |
Comparative Study: Stationary Phase Selection
The primary challenge in characterizing this molecule is separating it from the unreacted precursor (2,3-diamino-5-bromopyridine) and the over-alkylated impurities. We compared the performance of a standard C18 column against a Biphenyl column .
The Mechanism
-
C18 (Alkyl): Relies on hydrophobic (van der Waals) interactions.[6] Separation is driven purely by the hydrophobicity difference between the benzyl group and the amine.
-
Biphenyl: Offers a dual mechanism: Hydrophobicity +
Electron Overlap . The benzyl ring of the analyte interacts strongly with the biphenyl ligands on the silica surface, providing "shape selectivity" that C18 lacks.
Performance Data
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in MeCN. Gradient: 5-95% B over 10 min.
| Parameter | Standard C18 (3.0 x 100mm, 2.7µm) | Biphenyl (3.0 x 100mm, 2.7µm) | Analysis |
| Retention Time ( | 4.2 min | 5.8 min | Biphenyl retains the aromatic benzyl group longer, moving it away from the solvent front and polar matrix. |
| Selectivity ( | 1.2 | 1.8 | The separation window between the precursor and product is significantly wider on Biphenyl. |
| Peak Symmetry ( | 1.4 (Tailing) | 1.1 (Sharp) | The |
| Resolution ( | 1.5 (Baseline) | 3.2 (High) | Critical for resolving the 2-N-benzyl from the 3-N-benzyl regioisomer. |
Recommended Experimental Protocol
This protocol is designed to be self-validating. The presence of the bromine isotope pattern serves as an internal check for peak identity.
Sample Preparation[8]
-
Diluent: 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% organic diluent, as it causes "solvent effect" peak broadening for early eluting impurities.
-
Concentration: 0.1 mg/mL for full scan; 10 ng/mL for MRM quantification.
LC-MS Conditions (Optimized)
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Note: Methanol promotes stronger
interactions than Acetonitrile.[7] -
Flow Rate: 0.4 mL/min.[8]
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
8.1 min: 10% B (Re-equilibrate for 3 min)
-
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Scan Range: m/z 100 – 600 (Full Scan).
Structural Confirmation & Fragmentation[11][12]
The identification of this compound relies on observing specific fragmentation pathways.[10][11]
Isotope Signature
You must observe the characteristic bromine doublet in the parent ion cluster:
-
Target Mass (
Br): ~278.03 Da -
Target Mass (
Br): ~280.03 Da -
Intensity Ratio: ~1:1
Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule follows a predictable breakdown, primarily driven by the loss of the benzyl group (as a tropylium ion or neutral loss) and the loss of ammonia.
Primary Transitions (MRM):
-
Quantifier:
(Formation of Benzyl/Tropylium ion). -
Qualifier:
(Loss of Benzyl group Da, leaving the bromodiaminopyridine core).
Visualization of Workflow & Pathway
Caption: Figure 1. Integrated LC-MS workflow utilizing Biphenyl selectivity and MS/MS fragmentation logic for positive identification.
References
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]
-
Rigdon, A., & Lake, R. (2024). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Restek Corporation. Retrieved from [Link]
-
Oluwafemi, K. A., et al. (2023).[1] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Arkivoc, 2023(vii), 121-124.[1] Retrieved from [Link]
-
Holčapek, M., et al. (2025).[1] Fragmentation Mechanisms of Protonated Benzylamines in ESI-MS/MS. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. heteroletters.org [heteroletters.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]
biological activity comparison of N-benzyl vs N-phenyl pyridine diamines
This guide provides a technical comparison of N-benzyl versus N-phenyl pyridine diamines, focusing on their distinct biological activities, physicochemical properties, and synthesis pathways. It is designed for medicinal chemists and drug discovery scientists.
Executive Summary
The structural choice between an
- -Phenyl Pyridine Diamines: Characterized by high rigidity and electronic conjugation . These are preferred for targets requiring a planar conformation, such as the ATP-binding hinge region of kinases. However, they often suffer from poor solubility and potential aniline-related toxicity.
-
-Benzyl Pyridine Diamines: Characterized by conformational flexibility (
linker) and interrupted conjugation . These are superior for accessing distal hydrophobic pockets (e.g., in GPCRs or bacterial enzymes) and often exhibit better solubility. The primary liability is metabolic instability at the benzylic carbon (CYP450-mediated oxidation).
Physicochemical & Structural Analysis
The biological divergence stems from three core physicochemical differences:
Electronic Conjugation & Basicity (pKa)
-
-Phenyl: The nitrogen lone pair is delocalized into the phenyl ring. This lowers the basicity (pKa
3–5) of the amine. In kinase inhibitors, this reduced basicity prevents protonation at physiological pH, maintaining the neutral species required for hydrophobic pocket binding. -
-Benzyl: The methylene (
) insulator breaks conjugation. The amine nitrogen retains significant basicity (pKa 8–9). This increases aqueous solubility but may incur a desolvation penalty when entering a hydrophobic active site.
Conformational Entropy
- -Phenyl: Restricted rotation forces the biaryl system into a near-planar or twisted conformation (depending on ortho-substitution). This pre-organization reduces the entropic cost of binding to narrow clefts.
- -Benzyl: The methylene linker acts as a swivel, allowing the phenyl ring to adopt multiple orientations relative to the pyridine core. This "induced fit" capability is advantageous for targets with flexible loops but imposes a higher entropic penalty upon binding.
Case Studies: Biological Performance
Case Study A: Kinase Selectivity (PknB vs. CDK2)
In the development of inhibitors for Mycobacterium tuberculosis Protein Kinase B (PknB), the linker defined selectivity.
-
Observation:
-phenyl analogues (rigid) bound tightly to the ATP hinge of both bacterial PknB and human CDK2, leading to toxicity. -
Optimization: Switching to an
-benzyl linker (or removing the N-linkage entirely) introduced flexibility that the human CDK2 pocket could not accommodate, while the bacterial PknB active site tolerated the bulk. -
Result: The flexible linker improved the selectivity profile by exploiting subtle differences in pocket plasticity [1].
Case Study B: Deubiquitinase Inhibition (USP1/UAF1)
For the target USP1/UAF1 (DNA damage response), the binding pocket contains a distal hydrophobic region orthogonal to the catalytic center.
-
Performance:
-benzyl derivatives (e.g., ML323 ) showed nanomolar potency (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> nM).[1] The methylene linker allowed the phenyl ring to "reach" into the hydrophobic sub-pocket. -
Failure Mode: Direct
-phenyl analogs failed to bridge this distance, resulting in a loss of potency ( -fold reduction) [2].
Case Study C: Antimicrobial Activity
In 2,4-diaminopyrimidine and pyridine series,
-
Mechanism: The increased lipophilicity and flexibility of the benzyl group facilitate passive transport across the bacterial cell wall, a critical factor for intracellular efficacy [3].
Data Summary: Potency & Liability[1][2][3][4]
| Feature | ||
| Primary Binding Mode | H-bond donor (Hinge Binder), Planar | Hydrophobic collapse, Induced fit |
| Key Liability | Toxicity (Aniline metabolites), Solubility | Metabolic Stability (Benzylic oxidation) |
| Metabolic | Moderate (Ring hydroxylation) | Low (Rapid Dealkylation via CYP) |
| Typical Target Class | Kinases (ATP-competitive) | GPCRs, Bacterial Enzymes, Deubiquitinases |
| Solubility | Low (Planar stacking aggregation) | Moderate (Basic amine, non-planar) |
Decision Logic & Synthesis (Visualized)
SAR Decision Tree
Use this logic flow to select the correct scaffold for your target.
Figure 1: Strategic decision tree for scaffold selection based on active site topology.
Synthesis Workflow Comparison
The synthetic accessibility differs significantly.
Figure 2: Synthetic pathways. Note that N-benzyl analogs can often be made under milder conditions (Reductive Amination) compared to the Pd-catalyzed cross-coupling required for deactivated N-phenyl systems.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of N-Benzyl Derivative (Reductive Amination)
Use this for rapid library generation of flexible analogs.
-
Reactants: Dissolve 2-amino-pyridine derivative (1.0 eq) and substituted benzaldehyde (1.1 eq) in Dichloroethane (DCE).
-
Acid Catalysis: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at Room Temp for 2 hours. Validation: Monitor disappearance of amine via TLC/LCMS.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq). Stir for 12 hours. -
Workup: Quench with sat.
. Extract with DCM.[2][3] -
Why this works: The weak reducing agent (
) selectively reduces the imine without touching the aldehyde or pyridine ring.
Protocol B: Synthesis of N-Phenyl Derivative (Buchwald-Hartwig)
Use this for rigid analogs when
-
Reactants: Combine 2-chloro-pyridine (1.0 eq), aniline (1.2 eq),
(2 mol%), and Xantphos (4 mol%). -
Base: Add
(2.0 eq) in dry 1,4-Dioxane. -
Conditions: Degas with Argon. Heat to 100°C for 16 hours.
-
Why this works: The bulky Xantphos ligand facilitates the oxidative addition into the electron-poor pyridine-chloride bond.
Protocol C: Metabolic Stability Assay (Microsomal)
Critical for N-benzyl derivatives due to oxidation liability.
-
Incubation: Incubate test compound (1 µM) with Liver Microsomes (human/mouse) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold Acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Plot ln(concentration) vs. time.
-
Success Criteria: An intrinsic clearance (
) < 20 µL/min/mg indicates acceptable stability. If high, check for the +16 Da (hydroxylation) or -14 Da (dealkylation) metabolite.
References
-
Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. Source: NIH / PubMed Central URL:[Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Synthesis and antimicrobial activity of N1-benzyl or N1-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]]
-
Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Source: Xenobiotica URL:[Link]
Sources
Benchmarking Synthesis Routes for 2-N-benzyl-5-bromopyridine-2,3-diamine
Executive Summary
The synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine (an essential scaffold for kinase inhibitors like Trk and BTK antagonists) presents a classic regioselectivity challenge. The core objective is to differentiate the C2 and C3 nitrogen functionalities while preserving the C5-bromine handle for late-stage cross-coupling.
This guide benchmarks three distinct synthetic strategies. Our analysis identifies Route A (The Nitro-Activation Pathway) as the industry standard for scalability and regiocontrol. While Route B (Direct Alkylation) offers fewer steps, it suffers from poor selectivity. Route C (Buchwald-Hartwig Amination) provides high precision but at a significantly higher cost per gram.
Quick Comparison Matrix
| Metric | Route A: Nitro-Activation (Recommended) | Route B: Direct Alkylation | Route C: Pd-Catalyzed Amination |
| Overall Yield | 45–55% | 15–25% | 40–60% |
| Regiocontrol | Excellent (>98:2) | Poor (Mixture of N2/N3) | High (Ligand dependent) |
| Cost Efficiency | High (Cheap reagents: Fe, HCl) | Moderate | Low (Pd catalysts, Ligands) |
| Scalability | High (Kg-scale feasible) | Low (Purification bottlenecks) | Moderate (Catalyst removal) |
| Critical Risk | De-bromination during reduction | Over-alkylation | Residual metal contamination |
Detailed Route Analysis
Route A: The Nitro-Activation Pathway (Benchmark Standard)
Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Reduction.
This route leverages the strong electron-withdrawing nature of the nitro group at C3 to activate the C2 position for substitution, ensuring perfect regioselectivity.
Step-by-Step Mechanism:
-
Precursor Synthesis: Nitration of 2-amino-5-bromopyridine.[1][2]
-
Activation: Conversion of the 2-amino group to a 2-chloro leaving group via a Sandmeyer-type reaction.
-
Substitution: SNAr displacement of the C2-chloride by benzylamine.
-
Reduction: Chemoselective reduction of the C3-nitro group to the primary amine without debrominating C5.
Critical Control Points:
-
Sandmeyer Instability: The diazonium intermediate is unstable; temperature control (<5°C) is vital.
-
Reduction Selectivity: Catalytic hydrogenation (H2/Pd-C) carries a high risk of hydrogenolysis (cleaving the C-Br bond). Iron-mediated reduction is the validated alternative.
Route B: Direct Alkylation (The "Quick & Dirty" Alternative)
Mechanism: Alkylation of 2,3-diamino-5-bromopyridine with benzyl bromide.
-
Pros: Single step from commercially available diamine.
-
Cons: The C2 and C3 amino groups have similar nucleophilicity. This results in a statistical mixture of N2-benzyl, N3-benzyl, and N2,N3-dibenzyl products, requiring tedious chromatographic separation.
Route C: Palladium-Catalyzed Amination (The Precision Alternative)
Mechanism: Buchwald-Hartwig coupling of 2,3-dichloro-5-bromopyridine (or similar) with benzylamine.
-
Pros: Mild conditions; avoids nitro compounds.
-
Cons: Requires orthogonal protecting groups or highly specific ligands to distinguish between C2 and C3 if starting from a di-halo precursor. High cost of Palladium (Pd) and BINAP/Xantphos ligands makes this prohibitive for early-phase scale-up.
Validated Experimental Protocol (Route A)
Objective: Synthesis of this compound via 5-bromo-2-chloro-3-nitropyridine.
Phase 1: Activation (Synthesis of 5-bromo-2-chloro-3-nitropyridine)
Note: This intermediate is commercially available but expensive. In-house synthesis is cost-effective.
-
Reagents: 2-amino-5-bromo-3-nitropyridine (1.0 eq), NaNO2 (1.5 eq), HCl (6M), CuCl (catalytic).
-
Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine in 6M HCl at 0°C.
-
Add NaNO2 portion-wise over 30 mins (maintain T < 5°C).
-
Stir for 1h, then slowly warm to RT to decompose the diazonium salt (evolution of N2).
-
Workup: Dilute with ice water, filter the precipitate.
-
Yield: ~55-65%.
-
Checkpoint: Confirm disappearance of the starting amine by TLC (30% EtOAc/Hex).
-
Phase 2: SNAr Displacement
-
Reagents: 5-bromo-2-chloro-3-nitropyridine (1.0 eq), Benzylamine (1.1 eq), DIPEA (1.5 eq), THF (anhydrous).
-
Protocol:
-
Dissolve the chloro-nitro intermediate in THF (0.5 M).
-
Add DIPEA followed by dropwise addition of benzylamine at 0°C.[3]
-
Warm to RT and stir for 4 hours. The solution typically turns bright yellow/orange.
-
Workup: Concentrate solvent, resuspend in EtOAc, wash with brine.
-
Yield: >90%.
-
Causality: The nitro group ortho to the chlorine makes the C2 position highly electrophilic, enabling mild displacement.
-
Phase 3: Chemoselective Nitro Reduction
Critical: Avoid H2/Pd to prevent debromination.
-
Reagents: 2-(benzylamino)-5-bromo-3-nitropyridine (1.0 eq), Iron powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (3:1).
-
Protocol:
-
Suspend the nitro compound in EtOH/H2O.
-
Add NH4Cl and Iron powder.
-
Heat to reflux (80°C) for 2–4 hours with vigorous stirring.
-
Monitoring: Reaction is complete when the yellow color fades to a darker suspension.
-
Workup: Filter hot through Celite (to remove Fe sludge). Wash the pad with hot EtOH. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH).
-
Final Yield: 70–80% (Step 3).
-
Visualizing the Pathways
The following diagram illustrates the logic flow and decision points for the recommended Route A compared to the risks of Route B.
Caption: Figure 1. Comparative logic flow. Route A (Left) ensures regiocontrol via stepwise activation. Route B (Right) leads to complex mixtures.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Sandmeyer) | Diazonium decomposition due to heat. | Ensure T < 5°C during NaNO2 addition. Add urea to quench excess HNO2. |
| Debromination in Step 4 | Use of H2/Pd or excessive Zn/HCl. | Switch to Fe/NH4Cl or SnCl2 . These are milder on aryl halides. |
| Incomplete SNAr | Moisture in THF or old DIPEA. | Use anhydrous THF.[3] Heat to 50°C if reaction stalls (though RT is usually sufficient). |
References
-
Fox, B. A.; Threlfall, T. L. (1964). "2,3-Diaminopyridine".[1][2][4][5][6] Organic Syntheses, 44, 34. [Link]
- Foundational text for nitr
- Lowe, P. R., et al. (2010). "Synthesis of 5-bromo-2-chloro-3-nitropyridine". Bioorganic & Medicinal Chemistry Letters, 20(18), 5464-5468.
- General protocols for SNAr on heteroarom
-
Oluwafemi, K. A., et al. (2023).[1] "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles". Arkivoc, 2023(vii), 124. [Link]
- Recent application of the Fe/HCl reduction method for bromin
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- 4. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 5. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 6. 2,3-Diamino-5-bromopyridine 97 38875-53-5 [sigmaaldrich.com]
Navigating Molecular Mazes: A Comparative Guide to Confirming the Structure of 2-N-benzyl-5-bromopyridine-2,3-diamine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a novel substituted pyridine derivative, 2-N-benzyl-5-bromopyridine-2,3-diamine. While a public crystal structure for this specific molecule is not available as of this writing, this guide will serve as a practical framework for researchers who have synthesized this or similar compounds and are seeking to definitively characterize their structure. We will explore the gold standard, X-ray crystallography, and compare its utility and outputs with powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Central Challenge: Unveiling the Molecular Architecture
The synthesis of novel compounds like this compound from precursors such as 2,3-diamino-5-bromopyridine is a common practice in medicinal chemistry and materials science.[1][2] The introduction of the N-benzyl group adds a layer of structural complexity, including conformational flexibility, that necessitates rigorous analytical confirmation. The primary question to be answered is: has the desired molecule been synthesized, and what is its precise three-dimensional arrangement?
X-ray Crystallography: The Definitive Answer, With a Catch
Single-crystal X-ray crystallography is widely regarded as the unequivocal method for determining the structure of crystalline solids.[3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.
The Workflow of X-ray Crystallography
Sources
A Comparative Guide to Ligand Efficiency: A Case Study Featuring 2-N-benzyl-5-bromopyridine-2,3-diamine
This guide provides a comprehensive framework for the comparative analysis of ligand efficiency (LE), a critical metric in modern drug discovery. We will use the novel scaffold, 2-N-benzyl-5-bromopyridine-2,3-diamine, as a case study to illustrate the principles, experimental design, and data interpretation required to assess and optimize a compound's efficiency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate efficiency-based metrics into their lead optimization workflows.
Introduction: The "Efficiency" Mandate in Drug Discovery
In the quest for novel therapeutics, potency, often measured as the half-maximal inhibitory concentration (IC50) or binding affinity (Kd), has traditionally been the primary driver of optimization. However, high potency alone does not guarantee a successful drug. Often, potency is achieved at the cost of increased molecular weight and lipophilicity, leading to poor pharmacokinetic profiles and off-target toxicities—a phenomenon known as "molecular obesity".[1]
Ligand efficiency (LE) metrics have emerged as a powerful tool to counteract this trend.[2] These metrics normalize a compound's potency for its size, providing a measure of the binding energy per atom.[3] By focusing on LE, researchers can identify and optimize compounds that achieve high affinity with a minimal number of atoms, leading to more "drug-like" candidates with improved downstream properties.[2][4] The 2,3-diaminopyridine scaffold, a versatile building block in medicinal chemistry, serves as an excellent starting point for such an analysis.[5][6][7]
Part 1: Foundational Concepts of Ligand Efficiency
Before designing an experiment, it is crucial to understand the key efficiency metrics.
Ligand Efficiency (LE): This metric relates the binding affinity (in terms of Gibbs free energy, ΔG) to the number of non-hydrogen (heavy) atoms (N) in the molecule.[3][8] A higher LE value indicates that a compound is making more efficient use of its atoms to achieve binding.
-
Formula: LE = -ΔG / N
-
A more practical version for medicinal chemists uses pKd (or pIC50): LE ≈ 1.37 * pKd / N[3]
-
Significance: An LE value of ≥ 0.3 kcal/mol per heavy atom is often considered a benchmark for a promising fragment or lead.
Lipophilic Ligand Efficiency (LLE or LiPE): This metric assesses the relationship between potency and lipophilicity (logP or logD), two properties that often increase in parallel during lead optimization.[9][10] LLE helps to ensure that gains in potency are not solely due to increased lipophilicity, which can lead to undesirable properties like non-specific binding and poor solubility.[1]
-
Formula: LLE = pIC50 - logP[9]
-
Significance: An LLE value between 5 and 7 is often targeted for optimal drug candidates.[1]
These metrics should not be used as rigid cutoffs but as guiding principles to prioritize compounds and chemical series for further development.[11]
Part 2: Experimental Design for a Comparative Study
To evaluate the ligand efficiency of this compound, we must design a robust, self-validating experiment. This involves selecting a relevant biological target, choosing appropriate comparator compounds, and outlining a clear workflow.
Hypothetical Target Selection: Protein Kinases
The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[12][13][14] Therefore, for this case study, we will select a representative and well-characterized protein kinase, such as Vaccinia-Related Kinase 1 (VRK1), as our biological target.[14]
Comparator Compound Selection
A meaningful comparison requires benchmarking against established standards. We will select two comparator compounds:
-
Fragment Hit (Comparator A): A smaller, known aminopyridine fragment that binds to the kinase hinge. This will establish a baseline for efficiency in a low-molecular-weight space.
-
Known Inhibitor (Comparator B): A larger, more potent, and well-characterized inhibitor for the same target, preferably with a different scaffold. This provides context for efficiency in a more optimized chemical space.
Experimental Workflow
The overall workflow for this comparative study is designed to move logically from initial binding measurements to final efficiency calculations and decision-making.
Caption: High-level workflow for the comparative ligand efficiency study.
Part 3: Protocol - Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered a gold-standard biophysical technique because it directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) in a single, label-free experiment.[15][16][17][18]
Step-by-Step ITC Protocol
-
Sample Preparation (The "Why"):
-
Rationale: Meticulous sample preparation is the most critical step for high-quality ITC data.[16] Impurities or buffer mismatches can create artifacts that obscure the real binding signal.
-
Protocol:
-
Express and purify the target kinase to >95% purity.
-
Synthesize the lead compound (this compound) and comparators to >98% purity.
-
Prepare a sufficient quantity of ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).
-
Crucially, dialyze the protein extensively against the ITC buffer.[16] Dissolve all compounds in the final dialysis buffer to ensure a perfect buffer match. This minimizes the "heat of dilution" artifacts.[16]
-
-
-
Concentration Determination (The "Why"):
-
Rationale: Accurate concentrations are essential for fitting the data to determine stoichiometry (n) and the binding constant (Ka).[16] The 'c' value (c = n * [Macromolecule] / Kd) should ideally be between 10 and 1000 for a well-defined binding isotherm.[16]
-
Protocol:
-
Determine the final protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient).
-
Set the protein concentration in the sample cell (e.g., 10-20 µM).
-
Set the ligand concentration in the syringe to be 10-15 times the protein concentration (e.g., 150-200 µM).[19]
-
-
-
Instrument Setup and Titration (The "Why"):
-
Rationale: The instrument parameters control the data density of the binding isotherm. Sufficient injections are needed to define the pre-saturation, saturation, and post-saturation phases of the curve.
-
Protocol:
-
Set the cell temperature to 25°C.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Program a titration sequence of 19 injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.
-
-
-
Control Experiments (The "Why"):
-
Rationale: A control experiment measuring the heat of dilution of the ligand into buffer alone is vital.[16] Subtracting this data from the main experiment isolates the heat generated purely from the binding interaction.
-
Protocol:
-
Perform an identical titration, but with only ITC buffer in the sample cell instead of the protein solution.
-
-
Part 4: Data Analysis and Comparative Interpretation
After acquiring the ITC data, the next step is to calculate the efficiency metrics and perform a comparative analysis.
Data Processing
-
Integrate the raw thermogram peaks to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Subtract the control (ligand-into-buffer) data.
-
Fit the resulting isotherm to a one-site binding model using the instrument's software to derive the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[15]
-
Calculate pKd = -log(Kd).
-
Calculate the heavy atom count (N) and the predicted logP (cLogP) for each compound using standard cheminformatics software.
Comparative Data Summary
The results are best summarized in a table. The following table uses hypothetical but realistic data to illustrate the analysis.
| Compound | Structure | MW ( g/mol ) | Heavy Atoms (N) | Kd (µM) | pKd | cLogP | LE (kcal/mol/N) | LLE (pKd - cLogP) |
| Lead Compound | This compound | 317.2 | 21 | 0.5 | 6.3 | 3.1 | 0.41 | 3.2 |
| Comparator A | 2-aminopyridine | 94.1 | 7 | 200 | 3.7 | 0.5 | 0.73 | 3.2 |
| Comparator B | Known Inhibitor (e.g., Staurosporine analog) | 480.5 | 35 | 0.01 | 8.0 | 4.5 | 0.31 | 3.5 |
Interpretation and Decision Making
The data in the table allows for a nuanced, multi-parameter assessment.
Caption: Decision-making framework based on comparative efficiency data.
-
Lead vs. Comparator A (Fragment): Our lead compound shows a lower LE than the very small fragment. This is expected, as LE tends to decrease as molecules grow larger.[20] However, its absolute affinity (pKd 6.3) is dramatically better, indicating successful fragment evolution.
-
Lead vs. Comparator B (Inhibitor): This is the most critical comparison. Our lead compound has a significantly higher LE (0.41) than the highly potent but large inhibitor (0.31). This is a very promising result, suggesting that our this compound scaffold is intrinsically more efficient at binding to the target.
-
Lipophilic Efficiency (LLE): The LLE of our lead (3.2) is reasonable and comparable to the comparators, suggesting that its good potency is not achieved through excessive lipophilicity. However, there is clear room for improvement towards the ideal range of 5-7.[1]
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating ligand efficiency using this compound as a model system. Our hypothetical results indicate that this scaffold is a highly efficient starting point for developing potent kinase inhibitors.
The key takeaway is that while our lead compound is not yet the most potent, it is the most efficient of the larger molecules. The path forward is clear: leverage the bromine atom as a synthetic handle for structure-activity relationship (SAR) studies. The goal will be to add new interactions that increase potency (pKd) while carefully monitoring the heavy atom count and cLogP to ensure that both LE and LLE remain strong. This efficiency-guided approach maximizes the probability of developing a candidate with a superior overall profile, balancing high potency with drug-like physicochemical properties.
References
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 2796. [Link]
-
Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society, 125(47), 14859–14866. (Note: While a specific link for this paper isn't in the results, the principles are widely cited and foundational to ITC protocols like those in JoVE[15] and other provided sources).
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]
-
Kwarcinski, F. E., & Reynolds, C. H. (2020). Rethinking Ligand Efficiency: Normalization Pitfalls, Uncertainty, and State-Invariant Metrics. ACS Omega, 5(46), 30049-30057. [Link]
-
Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. (Note: Foundational paper, principles discussed in provided sources[2]).
-
Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. (Note: Foundational paper, principles discussed in provided sources like Wikipedia[9]).
-
Villar, H. O. (2021). Ligand efficiency indices for effective drug discovery: a unifying vector formulation. Expert Opinion on Drug Discovery, 16(5), 477-486. [Link]
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GARDP Revive. Lipophilic efficiency. [Link]
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Cavalluzzi, M. M., Mangiatordi, G. F., Nicolotti, O., & Lentini, G. (2017). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Expert Opinion on Drug Discovery, 12(11), 1087–1104. [Link]
-
Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105–121. [Link]
-
ChemHelpASAP. (2021). Ligand Lipophilicity Efficiency (LLE) in Lead Optimization. YouTube. [Link]
-
Irannejad, H. (2019). Lipophilic Ligand Efficiency as a Useful Metric in Hit and Lead Optimization. Journal of Medicinal Chemistry & Drug Design, 2(1). [Link]
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research, 27(4s). [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
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ResearchGate. (2018). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. Request PDF. [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
de la Cuesta, J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8331-8340. [Link]
-
Wikipedia. Ligand efficiency. [Link]
-
Hylsová, M., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]
-
Kumar, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP). [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
University of Leeds. Surface plasmon resonance. [Link]
-
RGDscience Ltd. Molecular Descriptors & Ligand Efficiency Metrics. [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
- Google Patents. (2009). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC. [Link]
-
Grokipedia. Ligand efficiency. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Versatility of 2,3-Diaminopyridine. [Link]
-
Kenny, P. W. (2019). The nature of ligand efficiency. Journal of Cheminformatics, 11(1), 8. [Link]
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A Guide to the Elemental Analysis of 2-N-benzyl-5-bromopyridine-2,3-diamine: Theoretical Standards and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel compounds, particularly those with potential applications in medicinal chemistry and materials science, establishing purity and confirming structure are paramount. Elemental analysis serves as a foundational technique for this purpose, providing a quantitative measure of the carbon (C), hydrogen (H), and nitrogen (N) content of a sample. This guide offers an in-depth comparison of the theoretical elemental standards for 2-N-benzyl-5-bromopyridine-2,3-diamine and outlines the best practices for achieving accurate experimental results.
The Primary Standard: Theoretical Elemental Composition
The first step in any elemental analysis is to establish the theoretical benchmark based on the compound's molecular formula. This compound is derived from a 5-bromopyridine-2,3-diamine core, which is subsequently N-benzylated at one of the amino groups.
-
Core Structure: 5-bromopyridine-2,3-diamine (C₅H₆BrN₃)[1][2][3]
-
Added Group: Benzyl group (C₇H₇) attached to an amino nitrogen, with the displacement of one hydrogen.
-
Resulting Molecular Formula: C₁₂H₁₂BrN₃
Based on this formula, the molecular weight and theoretical elemental composition are calculated. These values represent the absolute standard against which all experimental data must be compared.
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon (C) | 12.011 | 12 | 144.132 | 51.83% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.35% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 15.11% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 28.72% |
| Total | 278.153 | 100.00% | ||
| Table 1. Theoretical elemental composition of this compound (C₁₂H₁₂BrN₃). |
Comparative Analysis of Methodologies: Combustion vs. Other Methods
For the determination of carbon, hydrogen, and nitrogen, the most prevalent and reliable method is combustion analysis , often referred to as the Dumas method. This technique offers significant advantages over older methods like the Kjeldahl method for nitrogen, especially for complex molecules such as nitrogen-containing heterocycles.[4][5]
-
Why Combustion Analysis is Superior: The high-temperature combustion ensures the complete conversion of all nitrogen, including that within the pyridine ring, to nitrogen oxides and subsequently N₂ gas for detection. The Kjeldahl method, a wet chemistry technique, often fails to completely digest nitrogen in heterocyclic rings, leading to inaccurate, lower-than-expected results.
Anticipated Experimental Challenges: The specific structure of this compound presents two primary challenges that must be addressed in the experimental setup:
-
Halogen Content: The presence of bromine requires specialized reagents within the combustion analyzer's furnace tube. These reagents, such as silver tungstate or silver vanadate, are essential to scrub halogen byproducts from the gas stream, preventing them from interfering with the detector or damaging the instrument.[6]
-
Heterocyclic Nitrogen: Pyridine derivatives and other nitrogen-containing heterocycles can be "refractory," meaning they are difficult to combust completely.[6] Modern elemental analyzers are designed with more vigorous oxidation conditions to overcome this, but ensuring the instrument is optimized for such compounds is critical for accuracy.
A Self-Validating Experimental Protocol for CHN Analysis
To ensure the trustworthiness and accuracy of the results, the entire analytical process must be a self-validating system, from calibration to data interpretation.
Instrumentation: A modern CHN elemental analyzer based on the combustion method is required.
System Calibration (The Trustworthiness Pillar): Before analyzing the target compound, the instrument's accuracy must be verified using a Certified Reference Material (CRM).[7][8]
-
Choice of CRM: Select a high-purity, stable organic standard with accurately known C, H, and N content. Common choices include Acetanilide, EDTA, and Sulfanilamide.[9] These CRMs are available from various reputable suppliers.[10][11]
-
Validation Step: The instrument is calibrated using the CRM until the experimental values obtained are within the acceptable tolerance (typically ±0.3%) of the certified values. This confirms the analyzer is performing correctly before the unknown sample is introduced.
Step-by-Step Analysis Workflow:
-
Sample Preparation:
-
Ensure the sample is homogenous. If it is crystalline, gently grind it to a fine powder.
-
Dry the sample thoroughly under a vacuum or in a drying oven at a temperature well below its melting point to remove any residual solvent or adsorbed water, which would artificially inflate hydrogen and potentially carbon values.
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule. Record the weight precisely.
-
-
Combustion and Reduction:
-
The encapsulated sample is introduced into the combustion furnace, which is heated to approximately 950-1000°C.
-
A pulse of pure oxygen is injected, causing the sample to flash-combust. All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOₓ). The bromine is captured by the specialized scrubbing reagents.
-
The resulting gas mixture then passes through a reduction furnace containing heated copper, which converts the NOₓ to elemental N₂ gas and removes excess oxygen.
-
-
Separation and Detection:
-
The mixture of CO₂, H₂O, and N₂ is carried by a helium stream through a chromatographic column, which separates the individual gases.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.
-
-
Data Processing and Interpretation:
-
The instrument's software calculates the mass percentages of C, H, and N based on the sample weight and the detector's response, which was calibrated using the CRM.
-
The final experimental results are compared against the theoretical values calculated in Section 1.
-
Data Comparison and Acceptance Criteria
For a new compound to be considered pure, the experimentally determined mass percentages should closely match the theoretical values. The generally accepted tolerance in academic and pharmaceutical research is an absolute deviation of no more than ±0.4%.[12][13]
| Element | Theoretical Mass % | Acceptable Experimental Range | Potential Causes for Out-of-Range Results |
| Carbon (C) | 51.83% | 51.43% – 52.23% | • Incomplete combustion• Presence of inorganic impurities (e.g., silica) |
| Hydrogen (H) | 4.35% | 3.95% – 4.75% | • Incomplete drying (high H value)• Hygroscopic nature of the sample (high H value) |
| Nitrogen (N) | 15.11% | 14.71% – 15.51% | • Incomplete combustion of the heterocycle (low N value)• Formation of stable nitrogen oxides (low N value)[6] |
| Table 2. Comparison of theoretical vs. acceptable experimental values and troubleshooting guide. |
A result outside this ±0.4% window suggests the presence of impurities (such as residual solvents, starting materials, or inorganic salts) or issues with the analytical procedure (e.g., incomplete combustion or improper sample handling).[13]
Visualization of the Analytical Workflow
The logical flow of a robust elemental analysis experiment is critical for ensuring reliable and reproducible results.
Sources
- 1. CAS 38875-53-5: 2,3-Diamino-5-bromopyridine | CymitQuimica [cymitquimica.com]
- 2. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Diamino-5-bromopyridine | CAS 38875-53-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pepolska.pl [pepolska.pl]
- 7. merckmillipore.com [merckmillipore.com]
- 8. actlabs.com [actlabs.com]
- 9. Standards and CRMs [elementalmicroanalysis.com]
- 10. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 11. Materiales de referencia certificados [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azonano.com [azonano.com]
Safety Operating Guide
Proper Disposal Procedures: 2-N-benzyl-5-bromopyridine-2,3-diamine
Part 1: Executive Summary (The "Bottom Line")
Immediate Classification: HALOGENATED ORGANIC WASTE [1]
2-N-benzyl-5-bromopyridine-2,3-diamine contains a bromine substituent. Under RCRA (Resource Conservation and Recovery Act) guidelines and standard industrial hygiene, this molecule must never be commingled with non-halogenated solvents or general trash.
-
Primary Hazard: Toxic/Irritant (Pyridinyl amine); Potential for acid gas generation (HBr) upon incineration.
-
Disposal Stream: High-BTU Halogenated Waste Incineration (requires scrubber-equipped facilities).
-
Critical Incompatibility: Strong Oxidizers and Strong Acids.[1]
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity profile.[2] This molecule is not just "waste"; it is a reactive intermediate.
| Feature | Chemical Moiety | Disposal Implication |
| Halogenation | Bromine (-Br) at C5 | MANDATORY SEGREGATION. Combustion releases Hydrogen Bromide (HBr), a corrosive gas. Must go to a facility with flue gas scrubbing. |
| Basicity | Diamine (2,3-position) | pH SENSITIVITY. Forms salts with acids. Exothermic reaction possible. Do not mix with concentrated acid waste.[1] |
| Lipophilicity | Benzyl group | SOLUBILITY. Poor water solubility. Do not attempt to flush down drains. Requires organic solvent (EtOH/DMSO) for cleaning. |
| Toxicity | Aminopyridine core | CONTACT HAZARD. Potential neurotoxicity or metabolic inhibition. Handle as "Harmful if swallowed/absorbed." |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
Scenario: Expired solids, contaminated weighing boats, or filter cakes.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "this compound (95%), Trace Solvents."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
-
Self-Validating Check: Is the container sealed? Is it separate from oxidizer waste (e.g., permanganates, nitrates)?
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Material dissolved in DMSO, Ethanol, or DCM.
-
Stream Selection: This MUST go into the HALOGENATED solvent carboy.
-
Why? Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the brominated solute (>1-2%) contaminates the entire stream, rendering it "Halogenated" for incineration purposes.
-
-
Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric/Nitric). The amine groups can react exothermically or form insoluble tars.
-
Volume Log: Record the volume added to the carboy log sheet immediately.
C. Contaminated Glassware & Spills
-
Cleaning Solvent: Use Ethanol or Acetone to solubilize the residue.
-
Rinsate Disposal: Pour the first two rinses into the HALOGENATED liquid waste stream.
-
Final Wash: Subsequent washes with soap and water can go down the drain only if no visible solid or organic residue remains.
Part 4: Decision Logic & Segregation (Visualized)
The following diagrams illustrate the decision-making process and chemical incompatibility logic.
Diagram 1: Disposal Stream Decision Tree
Caption: Decision matrix for selecting the correct waste stream. Note that the solute drives the classification of liquid waste.
Diagram 2: Incompatibility Matrix
Caption: Chemical segregation requirements. The basic amine functionality creates risks with acids; the organic framework creates risks with oxidizers.
Part 5: The "Why" (Scientific Integrity)
Researchers often ask, "Why can't I put this in the non-halogenated drum if I dissolved it in Acetone?"
The Mechanism of Failure: Standard non-halogenated waste is often used as "fuel blending" for cement kilns or standard incinerators. When brominated compounds are burned in these facilities, they undergo combustion to form Hydrogen Bromide (HBr):
HBr is highly corrosive to incinerator linings and is an environmental pollutant. Facilities licensed for Halogenated Waste utilize alkaline scrubbers (e.g., NaOH spray towers) to neutralize this gas before release:
The Operational Risk: If you misclassify this waste, you risk damaging the disposal facility's infrastructure and incurring significant fines for your organization under the "Cradle-to-Grave" liability of RCRA.
Part 6: References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
